molecular formula C13H10O2 B112587 3'-Hydroxy-biphenyl-3-carbaldehyde CAS No. 400745-17-7

3'-Hydroxy-biphenyl-3-carbaldehyde

Cat. No.: B112587
CAS No.: 400745-17-7
M. Wt: 198.22 g/mol
InChI Key: MFZQXRUPOBECBS-UHFFFAOYSA-N
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Description

3'-Hydroxy-biphenyl-3-carbaldehyde is a useful research compound. Its molecular formula is C13H10O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound 3'-Hydroxy-biphenyl-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3'-Hydroxy-biphenyl-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Hydroxy-biphenyl-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-hydroxyphenyl)benzaldehyde
Source PubChem
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InChI

InChI=1S/C13H10O2/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZQXRUPOBECBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374725
Record name 3'-Hydroxy-biphenyl-3-carbaldehyde
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400745-17-7
Record name 3′-Hydroxy[1,1′-biphenyl]-3-carboxaldehyde
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Record name 3'-Hydroxy-biphenyl-3-carbaldehyde
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Record name 400745-17-7
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3'-Hydroxy-biphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 3'-Hydroxy-biphenyl-3-carbaldehyde. Designed for professionals in research and drug development, this document moves beyond a simple data sheet, offering insights into the structural nuances that dictate the compound's behavior and outlining the experimental methodologies required for its thorough characterization.

Introduction: The Structural and Functional Significance of 3'-Hydroxy-biphenyl-3-carbaldehyde

3'-Hydroxy-biphenyl-3-carbaldehyde, with the CAS Number 400745-17-7, is a bifunctional organic molecule belonging to the biphenyl class of compounds.[1] Its structure, featuring a hydroxyl group on one phenyl ring and a carbaldehyde group on the other, imparts a unique combination of chemical reactivity and physical properties. The biphenyl scaffold itself is a privileged structure in medicinal chemistry, offering a rigid framework that can be strategically functionalized to interact with biological targets.

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the aldehyde) suggests the potential for specific intermolecular interactions, which can significantly influence its solubility, melting point, and crystal packing.[2] Furthermore, the electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing aldehyde group modulates the reactivity of the aromatic rings.[2] This makes 3'-Hydroxy-biphenyl-3-carbaldehyde a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

This guide will systematically explore its key physicochemical properties, providing both theoretical predictions and detailed experimental protocols for their determination.

Core Physicochemical Properties: A Blend of Prediction and Practical Determination

Due to the limited availability of experimental data for 3'-Hydroxy-biphenyl-3-carbaldehyde in publicly accessible literature, this section presents a combination of computationally predicted values from reliable databases and detailed, field-proven experimental protocols for their empirical determination.

Table 1: Summary of Physicochemical Properties for 3'-Hydroxy-biphenyl-3-carbaldehyde
PropertyValueSource/Method
IUPAC Name 3-(3-hydroxyphenyl)benzaldehydePubChem[1]
CAS Number 400745-17-7PubChem[1]
Molecular Formula C₁₃H₁₀O₂PubChem[1]
Molecular Weight 198.22 g/mol PubChem[1]
Melting Point Not Experimentally DeterminedSee Protocol Below
Boiling Point Not Experimentally DeterminedSee Protocol Below
Solubility Not Quantitatively DeterminedSee Protocol Below
pKa (Phenolic Hydroxyl) Not Experimentally DeterminedSee Protocol Below
LogP (Octanol/Water) 2.7 (Predicted)PubChem[1]
Topological Polar Surface Area 37.3 Ų (Predicted)PubChem[1]
Melting Point: A Critical Indicator of Purity and Stability

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1°C.

A calibrated digital melting point apparatus is the preferred method for accurate determination.

  • Sample Preparation: A small amount of the dry, crystalline 3'-Hydroxy-biphenyl-3-carbaldehyde is finely powdered and packed into a capillary tube to a height of 2-3 mm.[3]

  • Initial Determination: A rapid heating rate (10-20°C/min) is used to obtain an approximate melting range.[4]

  • Accurate Determination: A fresh sample is heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C/min to allow for thermal equilibrium.[3][4]

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[3]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_determination Melting Point Measurement cluster_result Result Prep1 Finely powder the crystalline sample Prep2 Pack into a capillary tube (2-3 mm height) Prep1->Prep2 Det1 Rapid heating for approximate range Prep2->Det1 Det2 Slow heating (1-2°C/min) for accurate measurement Det1->Det2 Result Record melting range (onset to clear point) Det2->Result

Caption: Workflow for Melting Point Determination.

Solubility: A Key Parameter in Drug Development

Solubility in both aqueous and organic media is a critical parameter, influencing bioavailability and formulation strategies.

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Preparation of Saturated Solution: An excess amount of solid 3'-Hydroxy-biphenyl-3-carbaldehyde is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

  • Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5] A calibration curve is prepared using standard solutions of known concentrations.

SolubilityWorkflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis Prep1 Add excess solid to solvent Prep2 Seal vial Prep1->Prep2 Equil Agitate at constant temperature (24-72h) Prep2->Equil Analysis1 Filter or centrifuge Equil->Analysis1 Analysis2 Quantify concentration by HPLC Analysis1->Analysis2

Caption: Shake-Flask Method for Solubility Determination.

pKa: Understanding Ionization Behavior

The pKa of the phenolic hydroxyl group is crucial for predicting the compound's charge state at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

This method is suitable for compounds with a chromophore close to the ionizable center.

  • Solution Preparation: A stock solution of 3'-Hydroxy-biphenyl-3-carbaldehyde is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots are added to a series of buffered solutions covering a wide pH range (e.g., pH 2 to 12).[6][7]

  • Spectroscopic Measurement: The UV-Vis absorption spectrum of each solution is recorded. The deprotonation of the phenolic hydroxyl group is expected to cause a bathochromic (red) shift in the absorbance maximum.[7]

  • Data Analysis: The absorbance at a selected wavelength is plotted against the pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the inflection point, which corresponds to the pKa.[6]

Spectroscopic Characterization: Elucidating the Molecular Structure

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band is expected in the region of 3550-3200 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group.[8]

  • C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹.[8]

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is anticipated in the range of 1740-1690 cm⁻¹ corresponding to the carbonyl stretch of the aldehyde.[8]

  • C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will produce medium to weak bands in the 1600-1450 cm⁻¹ region.[8]

For comparison, the IR spectrum of the related compound, 3-hydroxybenzaldehyde, shows characteristic absorptions for these functional groups.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework.

  • ¹H NMR:

    • Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

    • Aromatic Protons: A complex pattern of multiplets will be observed in the aromatic region (δ 6.5-8.0 ppm). The specific chemical shifts and coupling patterns will depend on the substitution pattern of the two phenyl rings.

    • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected.

  • ¹³C NMR:

    • Carbonyl Carbon (-CHO): A signal in the downfield region, around δ 190 ppm.

    • Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbon attached to the hydroxyl group will be shifted downfield, while the carbons ortho and para to it will be shifted upfield. The carbon attached to the aldehyde group will also be shifted downfield.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₀O₂), which is approximately 198.22 m/z.[1] High-resolution mass spectrometry would confirm the exact mass and elemental composition.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the aldehydic proton (M-1), the formyl group (M-29), and potentially cleavage of the biphenyl bond.

The mass spectrum of the related compound 3-hydroxybiphenyl shows a clear molecular ion peak and characteristic fragmentation patterns.[10][11]

Synthesis and Reactivity: A Versatile Synthetic Intermediate

Synthetic Approach: Suzuki-Miyaura Cross-Coupling

A highly efficient and common method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.[2] A plausible synthetic route for 3'-Hydroxy-biphenyl-3-carbaldehyde would involve the palladium-catalyzed coupling of 3-formylphenylboronic acid with 3-bromophenol.

SuzukiCoupling cluster_reagents Reaction Conditions Reactant1 3-Formylphenylboronic Acid Product 3'-Hydroxy-biphenyl-3-carbaldehyde Reactant1->Product + Reactant2 3-Bromophenol Reactant2->Product Reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water)

Caption: Plausible Synthesis via Suzuki-Miyaura Coupling.

Chemical Reactivity

The bifunctional nature of 3'-Hydroxy-biphenyl-3-carbaldehyde allows for a range of chemical transformations:

  • Reactions of the Aldehyde Group: The aldehyde can undergo nucleophilic addition, condensation reactions (e.g., with amines to form imines), oxidation to a carboxylic acid, and reduction to a primary alcohol.[2]

  • Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated, acylated, or used to direct ortho-lithiation for further functionalization.

  • Electrophilic Aromatic Substitution: The electron-donating hydroxyl group activates its phenyl ring towards electrophilic substitution, while the electron-withdrawing aldehyde group deactivates its ring. This differential reactivity can be exploited for selective transformations.[2]

Conclusion

3'-Hydroxy-biphenyl-3-carbaldehyde is a molecule of significant interest due to its versatile chemical nature and its place within the medicinally important class of biphenyls. While comprehensive experimental data on its physicochemical properties is not yet widely available, this guide has provided a robust framework for its characterization. By combining theoretical predictions with detailed, established experimental protocols, researchers and drug development professionals are well-equipped to undertake a thorough evaluation of this compound and unlock its potential in various scientific applications.

References

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). Molecules, 27(23), 8567. [Link]

  • Aktaş, A. H., Şanlı, N., & Pekcan, G. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53(2), 214-218. [Link]

  • PubChem. (n.d.). 3'-Hydroxy-biphenyl-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. [Link]

  • Chemistry 321: Quantitative Analysis Lab Webnote. (n.d.). Spectrophotometric Determination of pKa of Phenol Red. [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. [Link]

  • University of Basrah. (2021). experiment (1) determination of melting points. [Link]

  • OSTI.GOV. (1992). The solubility of polychlorinated biphenyls in water/alcohol mixtures. [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]

  • NIST. (n.d.). 3-Hydroxybiphenyl. National Institute of Standards and Technology. [Link]

  • ResearchGate. (2017). How to perform solubility determination for BCS class measurement? [Link]

  • NIST. (n.d.). 3-Hydroxybiphenyl. National Institute of Standards and Technology. [Link]

  • MDPI. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5433. [Link]

  • NIST. (n.d.). 3-Hydroxybiphenyl. National Institute of Standards and Technology. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

  • ICCVAM. (2003). Test Method Protocol for Solubility Determination. [Link]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-. National Institute of Standards and Technology. [Link]

  • NanoValid. (2016). Procedure for solubility testing of NM suspension. [Link]

  • ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). [Link]

  • Scribd. (n.d.). NMR Biphenyl 3 Hydroxy 4 Methoxy NOE R 10l. [Link]

Sources

An In-depth Technical Guide to 3'-Hydroxy-biphenyl-3-carbaldehyde (CAS No. 400745-17-7)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Biphenyl Scaffolds

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a rigid yet tunable platform for constructing complex molecular architectures.[1] Its inherent chemical stability allows for the introduction of various functional groups, profoundly influencing the steric and electronic properties of the resulting molecules.[2] This guide focuses on a specific, strategically functionalized biphenyl derivative: 3'-Hydroxy-biphenyl-3-carbaldehyde. The presence of both a nucleophilic hydroxyl group and an electrophilic aldehyde group on different rings of the biphenyl core makes this compound a highly versatile building block for the synthesis of novel therapeutic agents and functional materials.[2] This document provides a comprehensive technical overview, including a detailed synthesis protocol, purification strategies, and in-depth characterization data, grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

3'-Hydroxy-biphenyl-3-carbaldehyde, with the IUPAC name 3-(3-hydroxyphenyl)benzaldehyde, possesses a unique arrangement of functional groups that dictates its reactivity.[2][3] The hydroxyl group acts as a hydrogen bond donor and can be a site for alkylation or acylation, while the aldehyde is amenable to a wide range of nucleophilic additions and condensation reactions.

Table 1: Physicochemical Properties of 3'-Hydroxy-biphenyl-3-carbaldehyde [3]

PropertyValue
CAS Number 400745-17-7
Molecular Formula C₁₃H₁₀O₂
Molecular Weight 198.22 g/mol
IUPAC Name 3-(3-hydroxyphenyl)benzaldehyde
Canonical SMILES C1=CC(=CC(=C1)C2=CC(=CC=C2)O)C=O
LogP (calculated) 2.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1

Synthesis via Suzuki-Miyaura Cross-Coupling: A Validated Protocol

The construction of the C-C bond between the two phenyl rings is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][4] This method is renowned for its high functional group tolerance, mild reaction conditions, and high yields. The following protocol is a robust and self-validating system for the synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the bond between the two aromatic rings, leading to two readily available starting materials: 3-formylphenylboronic acid and 3-bromophenol.

G Target 3'-Hydroxy-biphenyl-3-carbaldehyde Disconnection C-C Bond Disconnection (Suzuki-Miyaura) Target->Disconnection Synthons Aryl Halide + Arylboronic Acid Disconnection->Synthons Reagents 3-Bromophenol + 3-Formylphenylboronic Acid Synthons->Reagents

Figure 1: Retrosynthetic analysis of 3'-Hydroxy-biphenyl-3-carbaldehyde.

Experimental Protocol

Reaction Scheme:

G cluster_reagents Reagents cluster_conditions Conditions 3-Bromophenol 3-Bromophenol Product 3'-Hydroxy-biphenyl-3-carbaldehyde 3-Bromophenol->Product + 3-Formylphenylboronic Acid 3-Formylphenylboronic Acid 3-Formylphenylboronic Acid->Product + Pd(PPh₃)₄ Pd(PPh₃)₄ Pd(PPh₃)₄->Product Na₂CO₃ Na₂CO₃ Na₂CO₃->Product Toluene/Ethanol/Water Toluene/Ethanol/Water Toluene/Ethanol/Water->Product Heat (e.g., 80 °C) Heat (e.g., 80 °C) Heat (e.g., 80 °C)->Product

Figure 2: Suzuki-Miyaura coupling for the synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde.

Materials:

  • 3-Bromophenol (1.0 eq)

  • 3-Formylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromophenol (1.0 eq), 3-formylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The solvent mixture is critical for dissolving both the organic and inorganic reagents.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture. The mixture will typically turn a yellow or light brown color.

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Causality Behind Experimental Choices
  • Catalyst: Pd(PPh₃)₄ is a robust, air-stable Pd(0) precursor that is commonly used in Suzuki couplings. The triphenylphosphine ligands are crucial for stabilizing the palladium center throughout the catalytic cycle.[5]

  • Base: Sodium carbonate is a mild inorganic base sufficient to activate the boronic acid for transmetalation.[4][5] Stronger bases could lead to side reactions involving the phenolic hydroxyl group.

  • Solvent System: The multiphasic solvent system ensures that both the organic-soluble aryl halide and the water-soluble base and boronate salt can interact at the interface where the palladium catalyst is active. Ethanol acts as a co-solvent to improve miscibility.

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is readily oxidized to Pd(II) by atmospheric oxygen, which would deactivate the catalyst. Therefore, maintaining an inert atmosphere is critical for reaction efficiency.

G cluster_workflow Synthetic Workflow cluster_details Key Considerations Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Solvent Addition Solvent Addition Inert Atmosphere->Solvent Addition Oxygen-free environment Oxygen-free environment Inert Atmosphere->Oxygen-free environment Catalyst Addition Catalyst Addition Solvent Addition->Catalyst Addition Degassed Solvents Degassed Solvents Solvent Addition->Degassed Solvents Reaction (Heat) Reaction (Heat) Catalyst Addition->Reaction (Heat) Workup Workup Reaction (Heat)->Workup TLC Monitoring TLC Monitoring Reaction (Heat)->TLC Monitoring Purification Purification Workup->Purification Characterization Characterization Purification->Characterization

Figure 3: Experimental workflow for the synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde.

Purification and Characterization

The crude product is typically a solid that can be purified by flash column chromatography or recrystallization.

Purification Protocol
  • Flash Column Chromatography:

    • Adsorb the crude product onto a small amount of silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes or toluene.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold hexanes.

Characterization

The structure of the purified 3'-Hydroxy-biphenyl-3-carbaldehyde can be confirmed by standard spectroscopic methods.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons (multiplets, δ 7.0-8.0 ppm), Aldehyde proton (singlet, δ ~10.0 ppm), Phenolic proton (broad singlet, δ ~5.0-6.0 ppm, exchangeable with D₂O)
¹³C NMR Aromatic carbons (δ 115-160 ppm), Aldehyde carbonyl carbon (δ ~192 ppm)
FT-IR (cm⁻¹) Broad O-H stretch (~3300 cm⁻¹), Aromatic C-H stretch (~3050 cm⁻¹), Aldehyde C=O stretch (~1700 cm⁻¹), Aromatic C=C stretches (~1600, 1580, 1470 cm⁻¹)
Mass Spec (EI) Molecular ion (M⁺) at m/z = 198.07, fragmentation patterns corresponding to the loss of -CHO and other fragments.

Note: Predicted NMR shifts are based on the analysis of similar structures. Actual values may vary.

Safety and Handling

3'-Hydroxy-biphenyl-3-carbaldehyde should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a skin and eye irritant and may cause respiratory irritation.[3] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

3'-Hydroxy-biphenyl-3-carbaldehyde is a valuable and versatile building block in organic synthesis. The Suzuki-Miyaura cross-coupling provides a reliable and efficient route to its synthesis. This guide offers a comprehensive, field-proven protocol and characterization data to enable researchers and scientists to effectively synthesize and utilize this important compound in their drug discovery and materials science endeavors.

References

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  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

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  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
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  • Zand, N. (2010).
  • Google Patents. (n.d.). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
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  • ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). Retrieved from [Link]

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  • MDPI. (n.d.). Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. Retrieved from [Link]

  • PubMed. (n.d.). Structural elucidation and synthesis of 3-hydroxybenzene-1,2-dicarbaldehyde from astigmatid mites. Retrieved from [Link]

  • Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.

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A Technical Guide to the Spectroscopic Characterization of 3'-Hydroxy-biphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3'-Hydroxy-biphenyl-3-carbaldehyde (CAS No. 400745-17-7), a versatile biphenyl derivative with applications in organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and practical methodologies for its characterization.

Introduction: The Structural Significance of 3'-Hydroxy-biphenyl-3-carbaldehyde

3'-Hydroxy-biphenyl-3-carbaldehyde, with the molecular formula C₁₃H₁₀O₂, is a bifunctional organic compound featuring a biphenyl scaffold.[2] The strategic placement of a hydroxyl group on one aromatic ring and a carbaldehyde group on the other at the meta positions imparts a unique electronic and structural profile. This arrangement makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The hydroxyl group can act as a hydrogen bond donor and a directing group for further functionalization, while the aldehyde provides a reactive site for a multitude of transformations, such as nucleophilic additions and condensation reactions.[1]

The synthesis of this and similar biphenyl compounds is often achieved through powerful cross-coupling methodologies like the Suzuki-Miyaura reaction, which allows for the precise construction of the central carbon-carbon bond.[1] A thorough spectroscopic characterization is paramount to confirm the identity and purity of the synthesized compound. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Molecular Structure and Spectroscopic Correlation

The structural features of 3'-Hydroxy-biphenyl-3-carbaldehyde directly influence its spectroscopic signatures. The following diagram illustrates the molecule's numbering scheme, which will be referenced throughout this guide.

Caption: Molecular structure of 3'-Hydroxy-biphenyl-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 3'-Hydroxy-biphenyl-3-carbaldehyde.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display a series of signals in the aromatic region, along with distinct singlets for the aldehyde and hydroxyl protons. The chemical shifts are influenced by the electronic effects of the substituents on each ring.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
Aldehyde-H9.9 - 10.1Singlet (s)-The aldehyde proton is highly deshielded and typically appears as a sharp singlet in this region.
Hydroxyl-H9.5 - 10.0 (in DMSO-d₆)Broad Singlet (br s)-The phenolic proton's chemical shift is solvent-dependent and often appears as a broad signal due to hydrogen bonding and exchange.[3]
H2, H4, H5, H67.2 - 7.9Multiplets (m)ortho: 7-9 Hz, meta: 2-3 HzThese protons on the aldehyde-bearing ring will exhibit complex splitting patterns due to ortho and meta coupling. The electron-withdrawing aldehyde group will deshield these protons.
H2', H4', H5', H6'6.8 - 7.4Multiplets (m)ortho: 7-9 Hz, meta: 2-3 HzThe protons on the hydroxyl-bearing ring are influenced by the electron-donating hydroxyl group, leading to slightly more shielded (upfield) signals compared to the other ring.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the molecule's asymmetry, 13 distinct signals are expected.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
Aldehyde C=O190 - 195The carbonyl carbon of an aromatic aldehyde is significantly deshielded and appears at a characteristic downfield shift.[4]
C3' (C-OH)155 - 160The carbon directly attached to the hydroxyl group is deshielded due to the electronegativity of oxygen.
C1, C1', C3135 - 145These are the quaternary carbons involved in the biphenyl linkage and the attachment of the aldehyde group; they are typically deshielded.
Aromatic C-H115 - 135The remaining aromatic carbons will resonate in this typical range, with their specific shifts influenced by their position relative to the substituents. Carbons ortho and para to the aldehyde will be more deshielded, while those ortho and para to the hydroxyl group will be more shielded.[4]
Experimental Protocol for NMR Analysis

A robust protocol is crucial for obtaining high-quality NMR data.

Workflow for NMR Data Acquisition

G A Sample Preparation B Instrument Setup A->B Dissolve ~5-10 mg in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) C Data Acquisition B->C Tune and shim the probe D Data Processing C->D Acquire ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC) E Spectral Interpretation D->E Fourier transform, phase correction, and baseline correction

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 3'-Hydroxy-biphenyl-3-carbaldehyde and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to observe the hydroxyl proton) in a clean NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak or TMS).

  • Interpretation: Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3'-Hydroxy-biphenyl-3-carbaldehyde will be dominated by absorptions corresponding to the O-H, C=O, C-H, and C=C bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity Rationale
3550 - 3200O-H stretch (phenolic)Strong, BroadThe broadness is due to intermolecular hydrogen bonding.[5][6]
~3030Aromatic C-H stretchMediumCharacteristic of C-H bonds on an aromatic ring.[7]
2830 - 2695Aldehyde C-H stretchMedium, often two bandsThe appearance of a band around 2720 cm⁻¹ is highly diagnostic for an aldehyde.[7]
1710 - 1690C=O stretch (aromatic aldehyde)StrongConjugation with the aromatic ring lowers the stretching frequency compared to an aliphatic aldehyde.
1600 - 1450C=C stretch (aromatic)Medium to StrongMultiple bands are expected in this region due to the vibrations of the two aromatic rings.
~1220C-O stretch (phenolic)StrongThis band helps to distinguish phenols from aliphatic alcohols.[6]
860 - 680Aromatic C-H bend (out-of-plane)StrongThe pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.
Experimental Protocol for FT-IR Analysis

Sample Preparation and Analysis Flow

G cluster_0 KBr Pellet Method cluster_1 ATR Method A1 Grind Sample with KBr A2 Press into a Pellet A1->A2 A3 Acquire Spectrum A2->A3 B1 Place Sample on ATR Crystal B2 Apply Pressure B1->B2 B3 Acquire Spectrum B2->B3 G A [M]⁺˙ m/z = 198 B [M-H]⁺ m/z = 197 A->B - H˙ C [M-CHO]⁺ m/z = 169 A->C - CHO˙ D [C₆H₅]⁺ m/z = 77 C->D - C₇H₄O

Caption: Plausible EI-MS fragmentation of the target molecule.

Key Predicted Fragments:

m/z Ion Formation Pathway Significance
198[C₁₃H₁₀O₂]⁺˙Molecular Ion (M⁺˙)Confirms the molecular weight of the compound.
197[M-H]⁺Loss of a hydrogen radical from the aldehyde group.A common fragmentation for aldehydes. [8]
169[M-CHO]⁺Loss of the formyl radical (CHO).Indicates the presence of an aldehyde group.
77[C₆H₅]⁺Phenyl cationA common fragment in aromatic compounds, though less likely to be a major peak from this specific fragmentation.
Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound due to its volatility.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. [9][10]2. GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The gas chromatograph will separate the compound from any impurities based on its boiling point and interaction with the GC column. A standard non-polar column (e.g., DB-5) is typically used. [10]3. MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

  • Data Analysis: The resulting mass spectrum is then analyzed to identify the molecular ion and characteristic fragment ions. The spectrum can also be compared to spectral libraries for confirmation. [11]

Conclusion

The comprehensive spectroscopic analysis of 3'-Hydroxy-biphenyl-3-carbaldehyde, utilizing NMR, IR, and MS, provides a self-validating system for its structural confirmation. The predicted data, grounded in the established principles of spectroscopy and comparison with analogous structures, offers a reliable framework for researchers. By following the detailed experimental protocols outlined in this guide, scientists can confidently characterize this valuable synthetic building block, ensuring the integrity and success of their research and development endeavors.

References

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An In-depth Technical Guide to the Solubility of 3'-Hydroxy-biphenyl-3-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3'-Hydroxy-biphenyl-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and a robust experimental protocol for empirical determination.

Introduction: The Significance of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the solubility of a compound is a critical determinant of its therapeutic efficacy and developability. For an active pharmaceutical ingredient (API) like 3'-Hydroxy-biphenyl-3-carbaldehyde, understanding its behavior in various organic solvents is paramount. This knowledge informs crucial stages of the drug development pipeline, from early-stage screening and synthesis to formulation and manufacturing. Poor solubility can lead to challenges in achieving desired concentrations for in vitro assays, limit bioavailability in vivo, and complicate the manufacturing of final dosage forms. Therefore, a thorough characterization of a compound's solubility profile is not merely a perfunctory step but a foundational element of successful drug design and development.

3'-Hydroxy-biphenyl-3-carbaldehyde, a biphenyl derivative featuring both a hydroxyl and a carbaldehyde functional group, presents a unique solubility profile that warrants detailed investigation. This guide aims to provide the theoretical framework and practical tools necessary to understand and experimentally determine its solubility in a range of organic solvents.

Physicochemical Properties of 3'-Hydroxy-biphenyl-3-carbaldehyde

A molecule's structure is the primary determinant of its physical and chemical properties, including its solubility. The key physicochemical parameters of 3'-Hydroxy-biphenyl-3-carbaldehyde are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₀O₂PubChem[1]
Molecular Weight 198.22 g/mol PubChem[1]
IUPAC Name 3-(3-hydroxyphenyl)benzaldehydePubChem[1]
Calculated XLogP3 2.7PubChem[1]
Hydrogen Bond Donors 1 (from the hydroxyl group)PubChem[1]
Hydrogen Bond Acceptors 2 (from the hydroxyl and aldehyde oxygens)PubChem[1]
Polar Surface Area 37.3 ŲGuidechem
Safety IrritantPubChem[1]

The calculated XLogP3 value of 2.7 suggests that 3'-Hydroxy-biphenyl-3-carbaldehyde is moderately lipophilic.[1] The presence of a hydroxyl group provides a site for hydrogen bond donation, while both the hydroxyl and aldehyde oxygens can act as hydrogen bond acceptors.[1][2] This duality in its structure allows for a nuanced interaction with a variety of solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of 3'-Hydroxy-biphenyl-3-carbaldehyde is influenced by a combination of factors stemming from its molecular structure:

  • Biphenyl Core: The two phenyl rings constitute a significant nonpolar, hydrophobic region. This lipophilic character suggests a predisposition for solubility in nonpolar organic solvents.

  • Hydroxyl Group (-OH): This polar, protic group is capable of forming hydrogen bonds. This feature enhances solubility in polar protic solvents such as alcohols.

  • Carbaldehyde Group (-CHO): The aldehyde group is polar and aprotic. The electronegative oxygen atom can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

The interplay of these structural features dictates the compound's solubility across a spectrum of organic solvents. A logical workflow for solvent selection is presented below.

G start Start: Select Solvent for 3'-Hydroxy-biphenyl-3-carbaldehyde polarity_check Assess Solvent Polarity start->polarity_check polar_aprotic Polar Aprotic (e.g., Acetone, DMSO, Ethyl Acetate) polarity_check->polar_aprotic Polar Aprotic polar_protic Polar Protic (e.g., Methanol, Ethanol) polarity_check->polar_protic Polar Protic nonpolar Nonpolar (e.g., Toluene, Hexane) polarity_check->nonpolar Nonpolar h_bond_check Hydrogen Bonding Capability? polar_aprotic->h_bond_check mod_sol Moderate Predicted Solubility polar_aprotic->mod_sol Dipole-dipole interactions polar_protic->h_bond_check low_sol Low Predicted Solubility nonpolar->low_sol Van der Waals forces dominate high_sol High Predicted Solubility h_bond_check->high_sol Strong H-bond acceptor/donor h_bond_check->mod_sol Moderate H-bond capability

Caption: Solvent selection workflow for solubility prediction.

Predicted Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO)High to ModerateThe polar aldehyde and hydroxyl groups can engage in dipole-dipole interactions and hydrogen bonding with solvents like DMSO, which is a strong hydrogen bond acceptor.[5][6]
Nonpolar Toluene, HexaneLowThe large nonpolar biphenyl core will have favorable van der Waals interactions, but the polar functional groups will hinder dissolution in highly nonpolar solvents.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines a robust method for determining the solubility of 3'-Hydroxy-biphenyl-3-carbaldehyde in various organic solvents.

Materials and Equipment
  • 3'-Hydroxy-biphenyl-3-carbaldehyde (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G start Start: Solubility Determination step1 1. Prepare Saturated Solution (Add excess solute to solvent) start->step1 step2 2. Equilibrate (Thermostatic shaker, 24-48h) step1->step2 step3 3. Phase Separation (Centrifugation) step2->step3 step4 4. Sample Preparation (Filter supernatant, dilute) step3->step4 step5 5. Quantitative Analysis (HPLC) step4->step5 step6 6. Calculate Solubility step5->step6 end End: Report Solubility Data step6->end

Caption: Experimental workflow for solubility measurement.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 3'-Hydroxy-biphenyl-3-carbaldehyde into a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the selected organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution process has reached a steady state.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step ensures a clear separation of the saturated solution from the excess solute.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining particulate matter.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method. A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile and water) is often appropriate for biphenyl derivatives.

    • Construct a calibration curve using standard solutions of 3'-Hydroxy-biphenyl-3-carbaldehyde of known concentrations.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the specific solvent at the given temperature, typically expressed in mg/mL or mol/L.

Conclusion

A comprehensive understanding of the solubility of 3'-Hydroxy-biphenyl-3-carbaldehyde in organic solvents is indispensable for its successful application in research and drug development. While direct experimental data is currently sparse, a combination of theoretical principles and data from structurally related molecules provides a strong basis for predicting its solubility profile. The compound is expected to exhibit good solubility in polar protic and polar aprotic solvents, and lower solubility in nonpolar solvents. For definitive quantitative data, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. By systematically evaluating its solubility, researchers can make informed decisions regarding solvent selection for synthesis, purification, formulation, and various analytical procedures, thereby accelerating the path from discovery to application.

References

  • Solubility of Things. (n.d.). 3-Hydroxybenzaldehyde. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 3'-Hydroxy-biphenyl-3-carbaldehyde. Retrieved January 14, 2026, from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved January 14, 2026, from [Link]

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An In-depth Technical Guide to Investigating the Therapeutic Potential of 3'-Hydroxy-biphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biphenyl scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2][3] This guide focuses on a specific, yet under-investigated derivative, 3'-Hydroxy-biphenyl-3-carbaldehyde. While direct biological data for this compound is sparse, its structural features—a hydroxyl group and a carbaldehyde moiety on a biphenyl core—suggest a high potential for interaction with various biological targets. This document provides a comprehensive framework for researchers and drug development professionals to systematically explore and identify the potential therapeutic targets of 3'-Hydroxy-biphenyl-3-carbaldehyde. We will delve into the rationale behind selecting potential target classes based on the known activities of related biphenyl derivatives and outline a rigorous, multi-pronged experimental approach for target identification and validation.

Introduction: The Biphenyl Scaffold as a Versatile Pharmacophore

Biphenyl derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory effects.[4][5] The versatility of the biphenyl core lies in its rigid, yet conformationally flexible nature, which allows for the precise spatial orientation of functional groups to interact with biological targets. The specific substitutions on the biphenyl rings are critical determinants of biological activity.[2]

3'-Hydroxy-biphenyl-3-carbaldehyde possesses two key functional groups:

  • A hydroxyl (-OH) group: This group can act as both a hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes and receptors.

  • A carbaldehyde (-CHO) group: This electrophilic moiety can participate in various chemical reactions, including the formation of covalent bonds with nucleophilic residues in protein targets.[6]

The relative positioning of these groups on the biphenyl scaffold creates a unique chemical entity with the potential for novel biological activities. This guide will outline a systematic approach to uncover these activities and their underlying molecular targets.

Postulated Therapeutic Target Classes Based on Structural Analogs

Based on the extensive literature on biphenyl derivatives, we can hypothesize several classes of proteins as potential targets for 3'-Hydroxy-biphenyl-3-carbaldehyde.

Enzyme Inhibition

The biphenyl scaffold is a common feature in many enzyme inhibitors. The specific functional groups of 3'-Hydroxy-biphenyl-3-carbaldehyde suggest potential inhibitory activity against several enzyme families.

  • Sulfatases: Biphenyl and biphenyl ether derivatives have been designed as inhibitors of sulfatases, which are implicated in cancer and other diseases.[7] The hydroxyl group of our compound of interest could mimic the sulfate group of the natural substrate.

  • Cholinesterases: Biphenyl derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative diseases like Alzheimer's.[8]

  • Tyrosinase: Analogs of natural biphenyls have shown significant inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin biosynthesis.[9] The phenolic hydroxyl group is often crucial for this activity.

Anti-inflammatory and Antioxidant Pathways

Many biphenyl derivatives exhibit anti-inflammatory and antioxidant properties.[4][5] These effects are often mediated through the modulation of key signaling pathways and enzymes.

  • Cyclooxygenases (COX-1 and COX-2): Non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen feature a biphenyl scaffold and act by inhibiting COX enzymes.[10]

  • Free Radical Scavenging: The phenolic hydroxyl group can act as a potent free radical scavenger, contributing to antioxidant activity.[5] This can be particularly relevant in diseases with an oxidative stress component.

Anticancer and Antiproliferative Targets

The biphenyl moiety is present in numerous compounds with anticancer properties.[4] These compounds can act through various mechanisms.

  • Programmed Cell Death-1 (PD-1)/Programmed Cell Death-Ligand 1 (PD-L1) Interaction: Novel biphenyl derivatives have been developed as potent inhibitors of the PD-1/PD-L1 interaction, a key immune checkpoint in cancer therapy.[11]

  • Tubulin Polymerization: Some biphenyl compounds are known to inhibit tubulin polymerization, a validated anticancer mechanism.

A Proposed Research Workflow for Target Identification and Validation

The following section outlines a comprehensive and logical workflow to systematically identify and validate the therapeutic targets of 3'-Hydroxy-biphenyl-3-carbaldehyde.

G cluster_0 Phase 1: Initial Screening & Target Class Identification cluster_1 Phase 2: Unbiased Target Identification cluster_2 Phase 3: Target Validation & Mechanism of Action Broad Phenotypic Screening Broad Phenotypic Screening Focused Enzyme Inhibition Assays Focused Enzyme Inhibition Assays Broad Phenotypic Screening->Focused Enzyme Inhibition Assays Identifies general bioactivity Affinity Chromatography Affinity Chromatography Focused Enzyme Inhibition Assays->Affinity Chromatography Narrows down target class Computational Docking Computational Docking Computational Docking->Focused Enzyme Inhibition Assays Predicts potential targets In Vitro Binding Assays In Vitro Binding Assays Affinity Chromatography->In Vitro Binding Assays Identifies binding partners Expression Cloning Expression Cloning Expression Cloning->In Vitro Binding Assays Identifies functional targets Cell-Based Target Engagement Assays Cell-Based Target Engagement Assays In Vitro Binding Assays->Cell-Based Target Engagement Assays Confirms direct interaction Structural Biology (X-ray, Cryo-EM) Structural Biology (X-ray, Cryo-EM) Cell-Based Target Engagement Assays->Structural Biology (X-ray, Cryo-EM) Validates in-cell interaction Lead Optimization Lead Optimization Structural Biology (X-ray, Cryo-EM)->Lead Optimization Elucidates binding mode

Caption: A comprehensive workflow for the identification and validation of therapeutic targets for 3'-Hydroxy-biphenyl-3-carbaldehyde.

Phase 1: Broad-Based Screening and In Silico Analysis

The initial phase aims to gather preliminary data on the biological activities of 3'-Hydroxy-biphenyl-3-carbaldehyde and to generate initial hypotheses about its potential targets.

3.1.1. Broad Phenotypic Screening

  • Objective: To assess the compound's general effects on cell viability, proliferation, and morphology across a diverse panel of human cell lines (e.g., cancer cell lines from different tissues, normal cell lines).

  • Protocol:

    • Prepare a stock solution of 3'-Hydroxy-biphenyl-3-carbaldehyde in a suitable solvent (e.g., DMSO).

    • Seed various cell lines in 96-well plates at an appropriate density.

    • Treat the cells with a range of concentrations of the compound (e.g., from 0.1 µM to 100 µM).

    • Incubate for a defined period (e.g., 24, 48, 72 hours).

    • Assess cell viability using a standard assay such as MTT or CellTiter-Glo.

    • Determine the IC50 (half-maximal inhibitory concentration) for each cell line.

3.1.2. Focused Enzyme Inhibition Assays

  • Objective: To directly test the inhibitory activity of the compound against the hypothesized enzyme classes.

  • Protocol (General):

    • Obtain purified recombinant enzymes (e.g., COX-1, COX-2, AChE, BuChE, Tyrosinase).

    • Prepare assay buffers and substrates specific for each enzyme.

    • In a microplate format, incubate the enzyme with varying concentrations of 3'-Hydroxy-biphenyl-3-carbaldehyde.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Calculate the IC50 value for each enzyme.

3.1.3. Computational Docking

  • Objective: To predict the binding mode and affinity of 3'-Hydroxy-biphenyl-3-carbaldehyde to the crystal structures of potential protein targets.

  • Workflow:

    • Obtain the 3D structures of potential target proteins from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of 3'-Hydroxy-biphenyl-3-carbaldehyde.

    • Perform molecular docking using software such as AutoDock Vina or Glide to predict the binding pose and score.

    • Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.

Phase 2: Unbiased Target Identification

If Phase 1 reveals significant biological activity but the specific target remains elusive, unbiased approaches are necessary.

3.2.1. Affinity Chromatography

  • Objective: To isolate proteins from a cell lysate that physically bind to 3'-Hydroxy-biphenyl-3-carbaldehyde.

  • Protocol:

    • Synthesize a derivative of the compound with a linker for immobilization on a solid support (e.g., agarose beads).

    • Prepare a cell lysate from a responsive cell line.

    • Incubate the cell lysate with the compound-immobilized beads.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry (LC-MS/MS).

G Compound Compound Linker Linker Compound->Linker Attach Solid_Support Solid Support (e.g., Agarose Beads) Linker->Solid_Support Immobilize Incubation Incubation Solid_Support->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Washing Washing Incubation->Washing Remove non-specific binders Elution Elution Washing->Elution Isolate specific binders Mass_Spectrometry LC-MS/MS Analysis Elution->Mass_Spectrometry Protein_Identification Protein_Identification Mass_Spectrometry->Protein_Identification

Caption: Workflow for affinity chromatography-based target identification.

Phase 3: Target Validation and Mechanistic Studies

Once putative targets are identified, rigorous validation is essential.

3.3.1. In Vitro Binding Assays

  • Objective: To confirm a direct interaction between the compound and the identified protein and to determine the binding affinity.

  • Techniques:

    • Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding (kon, koff) and the dissociation constant (KD).

    • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding (ΔH, ΔS) and stoichiometry.

3.3.2. Cell-Based Target Engagement Assays

  • Objective: To confirm that the compound interacts with its target in a cellular context.

  • Techniques:

    • Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein upon ligand binding.

    • Reporter Gene Assays: To be used if the target is a transcription factor or part of a signaling pathway that regulates gene expression.

3.3.3. Structural Biology

  • Objective: To determine the three-dimensional structure of the compound in complex with its target protein.

  • Techniques:

    • X-ray Crystallography: Provides high-resolution structural information of the binding site.

    • Cryo-Electron Microscopy (Cryo-EM): Suitable for large protein complexes.

Quantitative Data Summary

Assay Parameter Significance
Phenotypic ScreeningIC50 (µM)Potency of the compound in a cellular context.
Enzyme InhibitionIC50 (µM), Ki (µM)Potency and affinity of the compound for the enzyme.
In Vitro BindingKD (µM)Direct measure of binding affinity to the target protein.
Cell-Based EngagementEC50 (µM)Potency of the compound in modulating the target in cells.

Conclusion

While 3'-Hydroxy-biphenyl-3-carbaldehyde is a relatively uncharacterized molecule, its biphenyl scaffold and key functional groups suggest a high potential for therapeutic relevance. The systematic, multi-faceted approach outlined in this guide provides a robust framework for elucidating its mechanism of action and identifying its molecular targets. By combining computational methods, broad-based screening, unbiased target identification, and rigorous biophysical and cell-based validation, researchers can unlock the therapeutic potential of this promising compound. The insights gained from such studies will not only be crucial for the development of 3'-Hydroxy-biphenyl-3-carbaldehyde as a potential therapeutic agent but will also contribute to a deeper understanding of the structure-activity relationships of biphenyl derivatives in general.

References

  • P. K. T. Lin, L. A. T. Nguyen, and B. L. T. T. Nguyen, "Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases," Bioorganic & Medicinal Chemistry Letters, vol. 26, no. 7, pp. 1734-1738, 2016. [Online]. Available: [Link][7]

  • Y. Ke, et al., "Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase," Molecules, vol. 22, no. 9, p. 1449, 2017. [Online]. Available: [Link][8]

  • N. Hovhannisyan, et al., "Fighting infections with non-proteinogenic amino acids – biphenyl derivatives," ResearchGate, 2023. [Online]. Available: [Link][4]

  • P. Jain, et al., "Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties," Arabian Journal of Chemistry, vol. 10, pp. S3529-S3543, 2017. [Online]. Available: [Link][1]

  • H. Wu, et al., "Design and Synthesis of Biphenyl Derivatives as Mushroom Tyrosinase Inhibitors," Bioorganic & Medicinal Chemistry Letters, vol. 20, no. 18, pp. 5471-5474, 2010. [Online]. Available: [Link][9]

  • Y. Liu, et al., "Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors," Journal of Medicinal Chemistry, vol. 66, no. 10, pp. 6811-6835, 2023. [Online]. Available: [Link][11]

  • S. K. Singh, "Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties," ResearchGate, 2015. [Online]. Available: [Link][2]

  • H. A. Ali, et al., "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects," RSC Advances, vol. 13, no. 27, pp. 18456-18501, 2023. [Online]. Available: [Link][3]

  • H. A. Ali, et al., "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects," RSC Publishing, 2023. [Online]. Available: [Link][10]

  • PubChem, "3'-Hydroxy-biphenyl-3-carbaldehyde," National Center for Biotechnology Information. [Online]. Available: [Link][12]

  • S. Maddila, et al., "Biological deeds of Biphenyl derivatives - A short Review," International Journal of Scientific & Engineering Research, vol. 8, no. 5, pp. 97-103, 2017. [Online]. Available: [Link][5]

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3'-Hydroxy-biphenyl-3-carbaldehyde crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Crystal Structure Analysis of 3'-Hydroxy-biphenyl-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The three-dimensional atomic arrangement within a crystal dictates a molecule's fundamental physicochemical properties, profoundly impacting its behavior in a pharmaceutical context. For active pharmaceutical ingredients (APIs), characteristics such as solubility, dissolution rate, stability, and bioavailability are inextricably linked to the solid-state structure. This guide offers a comprehensive technical exploration of the methodologies and rationale behind the single-crystal X-ray diffraction analysis of 3'-Hydroxy-biphenyl-3-carbaldehyde. As a molecule featuring a conformationally flexible biphenyl core and functional groups capable of strong directional interactions, it serves as an exemplary case study. We will dissect the entire analytical pipeline, from the critical first step of obtaining diffraction-quality crystals to the final stages of structural refinement and the nuanced interpretation of intermolecular forces. This document is structured to serve as a practical, expert-level resource, grounding advanced experimental protocols in their core scientific principles to empower researchers in the rational design and characterization of molecular solids.

The Foundational Imperative: Why Crystal Structure Matters

The biphenyl moiety is a cornerstone in medicinal chemistry, but its conformational flexibility—specifically the torsion angle between the two phenyl rings—presents a significant challenge for rational drug design. This dihedral angle is a delicate balance between the steric repulsion of ortho substituents and the electronic effects of conjugation. The introduction of a hydroxyl (-OH) group and a carbaldehyde (-CHO) group at the 3' and 3 positions, respectively, imparts specific hydrogen bonding capabilities. These functional groups are powerful "steering elements" that guide how individual molecules recognize each other and assemble into a highly ordered, three-dimensional lattice.

A definitive understanding of this crystal packing is not a trivial pursuit. It provides a direct visualization of the dominant intermolecular interactions, which in turn governs the material's properties. For instance, a network of strong hydrogen bonds typically correlates with higher melting points and lower solubility. By elucidating the precise crystal structure, we gain predictive power, enabling a more strategic approach to formulation, polymorphism screening, and the design of novel co-crystals with optimized therapeutic profiles.

From Solution to Solid: The Deliberate Art of Crystal Growth

The successful determination of a crystal structure is contingent upon the growth of a high-quality single crystal. This process is often the most empirical and challenging phase of the analysis. The objective is to guide molecules from a disordered state in solution into a state of perfect translational symmetry. This requires creating a condition of slight supersaturation, where molecules are gently encouraged to self-assemble.

Strategic Solvent Selection

The choice of solvent is the most critical parameter. The ideal solvent will fully dissolve the compound at a given temperature but allow for a slow and controlled decrease in solubility. For a molecule like 3'-Hydroxy-biphenyl-3-carbaldehyde, which possesses both nonpolar (biphenyl) and polar (hydroxyl, aldehyde) regions, a systematic screening of solvents with varying polarities is essential.

Table 1: Recommended Solvent Systems for Crystallization Screening

Solvent/SystemMethodRationale and Mechanistic Insight
Methanol/EthanolSlow EvaporationThe polar hydroxyl group promotes solubility in alcohols. Slow solvent removal gently increases concentration to the point of nucleation.
Acetone/WaterVapor Diffusion (Anti-solvent)The compound is dissolved in a good solvent (acetone), and a less-polar anti-solvent (water) is allowed to slowly diffuse into the solution, gradually reducing solubility.
Ethyl Acetate/HexaneVapor Diffusion (Anti-solvent)A classic combination where the volatile, nonpolar hexane acts as an anti-solvent for the more polar ethyl acetate solution.
TolueneSlow CoolingThe aromatic nature of toluene can engage in favorable π-stacking interactions with the biphenyl rings, potentially templating a specific packing arrangement.
Protocol: Vapor Diffusion Crystallization
  • Prepare the Inner Vial: Dissolve 2-5 mg of 3'-Hydroxy-biphenyl-3-carbaldehyde in a minimal volume (e.g., 0.5 mL) of a "good" solvent, such as acetone, in a small, narrow vial.

  • Prepare the Outer Jar: Add a larger volume (e.g., 2-3 mL) of an "anti-solvent," such as hexane, to a larger glass jar.

  • Combine and Seal: Place the inner vial (uncapped) inside the larger jar. Seal the outer jar tightly. The higher vapor pressure of the anti-solvent will cause it to slowly diffuse into the inner vial's solution.

  • Incubate: Store the sealed system in a location free from vibrations and temperature fluctuations. Crystal growth can take anywhere from a few days to several weeks.

  • Harvest: Once suitable crystals have formed, carefully extract them using a cryo-loop and immediately proceed to mounting for X-ray analysis.

Probing the Unit Cell: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive, gold-standard technique for determining the atomic-level structure of a crystalline material. The methodology is based on Bragg's Law, where a monochromatic X-ray beam is diffracted by the electron clouds of the atoms arranged in the crystal lattice. The resulting diffraction pattern—a collection of spots of varying position and intensity—contains all the information required to reconstruct the three-dimensional electron density map of the unit cell.

The SC-XRD Experimental Workflow

Caption: High-level workflow for single-crystal X-ray diffraction analysis.

From Diffraction Data to Molecular Structure: Solution and Refinement

The conversion of raw diffraction intensities into a chemically meaningful atomic model is a computationally intensive process.

  • Structure Solution: Initial phases for the diffraction data are determined using direct methods or Patterson methods, which generates a preliminary electron density map. From this map, an initial molecular fragment can often be identified.

  • Structure Refinement: This is an iterative process where the positions, and later the anisotropic displacement parameters, of the atoms are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern. The quality of this agreement is monitored by the R-factor, with lower values indicating a better fit. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate geometric constraints.

Architectural Analysis: Interpreting the Crystal Structure

A refined crystal structure is a rich source of chemical information. The analysis goes beyond simple bond lengths and angles to understand the hierarchy of intermolecular forces that dictate the crystal's overall architecture.

Conformational Analysis

The primary conformational variable is the C-C-C-C torsion angle between the two phenyl rings. This angle will reveal the extent of twist from planarity, providing insight into the balance of steric and electronic effects in the solid state.

The Supramolecular Synthon: Hydrogen Bonding Networks

Given the functional groups present, hydrogen bonding is expected to be the dominant intermolecular interaction. The hydroxyl group is a strong hydrogen bond donor, while the carbonyl oxygen of the aldehyde and the hydroxyl oxygen are both effective acceptors. A detailed analysis involves identifying these interactions and the "supramolecular synthons" they form.

Caption: Diagram illustrating a potential intermolecular O-H···O=C hydrogen bond.

Contribution of Weaker Interactions

While hydrogen bonds are dominant, the stability of the crystal lattice is reinforced by a combination of weaker, yet significant, interactions:

  • π-π Stacking: Face-to-face or offset arrangements of the phenyl rings can lead to attractive π-stacking interactions, contributing to the cohesive energy of the crystal.

  • C-H···π Interactions: The electron-deficient hydrogen atoms of one phenyl ring can interact with the electron-rich π-cloud of an adjacent ring.

  • van der Waals Forces: These non-specific attractive and repulsive forces are ubiquitous and provide a significant contribution to the overall lattice energy.

Conclusion: From Atomic Coordinates to Pharmaceutical Insight

The crystal structure analysis of 3'-Hydroxy-biphenyl-3-carbaldehyde provides an unambiguous blueprint of its solid-state form. This detailed structural knowledge is the bedrock upon which a rational drug development program is built. It informs critical decisions regarding polymorph selection, provides a basis for understanding physical stability, and offers a template for the design of novel crystalline forms, such as co-crystals or salts, with enhanced pharmaceutical properties. By rigorously applying the principles and protocols detailed in this guide, researchers can transition from a simple molecular formula to a profound understanding of a compound's solid-state behavior, accelerating the journey from discovery to clinical application.

References

  • International Union of Crystallography (IUCr) . The IUCr is the leading authority on the science of crystallography, providing standards, publications, and resources. [Link]

  • The Cambridge Structural Database (CSD) . An essential resource for crystallographic research, containing over a million small-molecule organic and metal-organic crystal structures. Source: Cambridge Crystallographic Data Centre. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. A key publication on one of the most widely used software suites for structure solution and refinement. [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Details on another popular and user-friendly software for crystallographic analysis. [Link]

An In-Depth Technical Guide to 3'-Hydroxy-biphenyl-3-carbaldehyde: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Hydroxy-biphenyl-3-carbaldehyde, a biphenyl derivative of interest in organic synthesis and medicinal chemistry. The document details the compound's structural features, historical context of its synthesis through the evolution of cross-coupling methodologies, and a detailed protocol for its contemporary synthesis via the Suzuki-Miyaura coupling reaction. Furthermore, this guide explores the known and potential applications of this molecule, particularly as a versatile building block in the development of novel therapeutic agents.

Introduction: The Structural and Chemical Significance of 3'-Hydroxy-biphenyl-3-carbaldehyde

3'-Hydroxy-biphenyl-3-carbaldehyde, with the IUPAC name 3-(3-hydroxyphenyl)benzaldehyde, is an organic compound featuring a biphenyl scaffold substituted with a hydroxyl (-OH) group and a carbaldehyde (-CHO) group at the 3' and 3 positions, respectively.[1][2] This specific arrangement of functional groups imparts a unique combination of reactivity and structural attributes, making it a valuable intermediate in synthetic chemistry.

The biphenyl moiety serves as a rigid backbone, influencing the spatial orientation of the functional groups. The hydroxyl group can act as a hydrogen bond donor and can be a site for further chemical modification. The aldehyde group is a versatile functional group that can participate in a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations. The presence of both a nucleophilic hydroxyl group and an electrophilic aldehyde group on the same molecule necessitates strategic synthetic planning, often involving the use of protecting groups to achieve selective reactions.

Table 1: Physicochemical Properties of 3'-Hydroxy-biphenyl-3-carbaldehyde

PropertyValueSource
IUPAC Name 3-(3-hydroxyphenyl)benzaldehydePubChem[1][2]
Synonyms 3'-Hydroxy-biphenyl-3-carbaldehyde, 3-(3-FORMYLPHENYL)PHENOLPubChem[1][2]
CAS Number 400745-17-7PubChem[1][2]
Molecular Formula C₁₃H₁₀O₂PubChem[1][2]
Molecular Weight 198.22 g/mol PubChem[1][2]
Appearance Solid (predicted)---
Melting Point Not available---
Boiling Point Not available---

Historical Perspective and the Evolution of Synthesis

While a definitive publication detailing the first-ever synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde is not readily apparent in the historical literature, its creation is intrinsically linked to the development of synthetic methodologies for constructing biaryl compounds.

Historically, the synthesis of biphenyl derivatives relied on harsher methods such as the Ullmann reaction , which involves the copper-mediated coupling of two aryl halides, and the Wurtz-Fittig reaction , a variation of the Wurtz reaction for the formation of alkylarenes. These methods often required high temperatures and had limitations in terms of functional group tolerance and substrate scope.

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryls. The Suzuki-Miyaura cross-coupling reaction , for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become the cornerstone for the efficient and versatile synthesis of a vast array of biphenyl compounds. This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. Its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials make it the method of choice for the synthesis of complex molecules like 3'-Hydroxy-biphenyl-3-carbaldehyde.

Modern Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The contemporary and most efficient synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde is achieved through the Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and excellent functional group compatibility.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two key starting materials: an aryl halide bearing a protected aldehyde and an arylboronic acid with a protected hydroxyl group, or vice versa. For instance, 3-bromobenzaldehyde can be coupled with 3-hydroxyphenylboronic acid. The protection of the aldehyde and/or hydroxyl groups may be necessary to prevent side reactions, although in some cases, the reaction can proceed without protection.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established Suzuki-Miyaura coupling procedures. Optimization of reaction conditions may be necessary depending on the specific starting materials and scale.

Reactants:

  • 3-Bromobenzaldehyde

  • 3-Hydroxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a 4:1 mixture of toluene and water.

  • Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3'-Hydroxy-biphenyl-3-carbaldehyde.

Diagram 1: Suzuki-Miyaura Coupling for the Synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions A 3-Bromobenzaldehyde Product 3'-Hydroxy-biphenyl-3-carbaldehyde A->Product B 3-Hydroxyphenylboronic acid B->Product Catalyst Pd(OAc)₂/PPh₃ Catalyst->Product Base K₂CO₃ Base->Product Solvent Toluene/Water Solvent->Product Temperature Reflux Temperature->Product

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Spectroscopic Characterization

The identity and purity of synthesized 3'-Hydroxy-biphenyl-3-carbaldehyde are confirmed using standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the aromatic protons in the biphenyl system, a singlet for the aldehyde proton (typically around 9.5-10.5 ppm), and a broad singlet for the phenolic hydroxyl proton (which can be exchanged with D₂O).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for all 13 carbon atoms, including a characteristic signal for the aldehyde carbonyl carbon (typically around 190-200 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group (a broad peak around 3200-3600 cm⁻¹), the aromatic C-H bonds, and the aldehyde carbonyl group (a strong peak around 1680-1700 cm⁻¹).

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its calculated molecular mass.

Applications in Research and Drug Discovery

3'-Hydroxy-biphenyl-3-carbaldehyde is a valuable building block in medicinal chemistry and drug discovery due to the presence of two reactive functional groups on a privileged biphenyl scaffold.

A Versatile Synthetic Intermediate

The aldehyde and hydroxyl groups can be selectively manipulated to introduce a wide variety of other functional groups and to construct more complex molecular architectures.

  • The aldehyde can be converted into an alcohol, a carboxylic acid, an amine (via reductive amination), an alkene (via Wittig reaction), or a cyano group.

  • The hydroxyl group can be alkylated, acylated, or used as a directing group in ortho-metalation reactions to further functionalize the aromatic ring.

Diagram 2: Synthetic Utility of 3'-Hydroxy-biphenyl-3-carbaldehyde

Synthetic_Utility cluster_aldehyde Aldehyde Transformations cluster_hydroxyl Hydroxyl Transformations Start 3'-Hydroxy-biphenyl-3-carbaldehyde Alcohol Alcohol Start->Alcohol Reduction CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid Oxidation Amine Amine Start->Amine Reductive Amination Alkene Alkene Start->Alkene Wittig Reaction Ether Ether Start->Ether Alkylation Ester Ester Start->Ester Acylation DirectedMetalation Directed Ortho-Metalation Start->DirectedMetalation Metalation

Caption: Key synthetic transformations of the core molecule.

Potential in Drug Design

The biphenyl scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs. The ability to introduce diverse functionalities onto the 3'-Hydroxy-biphenyl-3-carbaldehyde core makes it an attractive starting point for the synthesis of libraries of compounds for biological screening. While specific biological activities for this exact compound are not extensively reported, its structural motifs suggest potential for interaction with various biological targets. For instance, biphenyl-containing molecules have been investigated as inhibitors of enzymes such as kinases and proteases, and as ligands for nuclear receptors.

Conclusion

3'-Hydroxy-biphenyl-3-carbaldehyde represents a valuable and versatile molecule in the field of organic synthesis. Its efficient preparation, primarily through the robust Suzuki-Miyaura cross-coupling reaction, provides ready access to a building block with multiple points for chemical diversification. While its own biological profile is not yet fully elucidated, its utility as a scaffold for the generation of more complex molecules with potential therapeutic applications is clear. This guide serves as a foundational resource for researchers looking to leverage the unique chemical properties of 3'-Hydroxy-biphenyl-3-carbaldehyde in their synthetic and drug discovery endeavors.

References

  • PubChem. 3'-Hydroxy-biphenyl-3-carbaldehyde. [Link]

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A Theoretical Investigation of 3'-Hydroxy-biphenyl-3-carbaldehyde: A Whitepaper on Computational Analysis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Biphenyl scaffolds are of significant interest in medicinal chemistry, serving as the backbone for numerous compounds with diverse biological activities.[1][2] This technical guide provides an in-depth theoretical analysis of a specific derivative, 3'-Hydroxy-biphenyl-3-carbaldehyde (IUPAC Name: 3-(3-hydroxyphenyl)benzaldehyde).[3] We delve into the molecular architecture, electronic properties, and spectroscopic signatures of this compound through advanced computational methodologies. The primary objective is to establish a foundational understanding of its structure-property relationships, which is paramount for researchers in drug development and materials science. By leveraging Density Functional Theory (DFT), we elucidate the molecule's reactive behavior, stability, and potential for intermolecular interactions, offering a predictive framework that can guide future empirical research and synthesis efforts.

Introduction: The Significance of the Biphenyl Moiety

The biphenyl ring system is a privileged scaffold in pharmacology, known for its structural rigidity and ability to position functional groups in a precise three-dimensional orientation. This characteristic is crucial for effective interaction with biological targets. Derivatives of biphenyl have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anti-hypertensive, antimicrobial, and anti-cancer activities.[1] The subject of this guide, 3'-Hydroxy-biphenyl-3-carbaldehyde, combines the biphenyl core with two key functional groups: a hydroxyl (-OH) group and a carbaldehyde (-CHO) group. These groups are known to participate in hydrogen bonding and various chemical reactions, making the molecule a promising candidate for the synthesis of novel therapeutic agents and functional materials.[4]

This guide will navigate the theoretical landscape of 3'-Hydroxy-biphenyl-3-carbaldehyde, providing a comprehensive overview of its intrinsic properties as predicted by first-principles quantum chemical calculations.

Core Theoretical Methodologies: A Computational Scientist's Toolkit

To dissect the properties of 3'-Hydroxy-biphenyl-3-carbaldehyde at the molecular level, a suite of computational techniques is employed. The cornerstone of this investigation is Density Functional Theory (DFT), a robust method for approximating the solution to the Schrödinger equation for a many-body system.[5][6]

Why DFT? DFT is chosen for its exceptional balance of computational cost and accuracy. It allows for the reliable prediction of molecular geometries, vibrational frequencies, and electronic properties for medium-sized organic molecules. For our analysis, we utilize the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, which combines the strengths of both Hartree-Fock theory and DFT. This is paired with the 6-311++G(d,p) basis set, which provides a flexible and accurate description of the electron distribution, including diffuse functions and polarization.[5][6]

The following analyses are built upon the foundation of the DFT calculations:

  • Frontier Molecular Orbital (FMO) Analysis: Examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and kinetic stability.[6][7]

  • Molecular Electrostatic Potential (MEP): Creates a color-coded map of the electrostatic potential on the molecule's surface, revealing sites susceptible to electrophilic and nucleophilic attack.[7][8]

  • Natural Bond Orbital (NBO) Analysis: Investigates charge transfer, hyperconjugative interactions, and the nature of intramolecular hydrogen bonding.[6]

  • Time-Dependent DFT (TD-DFT): Used to predict electronic absorption spectra (UV-Vis) by calculating the energies of excited states.[5]

  • Hirshfeld Surface Analysis: Visualizes and quantifies intermolecular interactions within a crystal lattice, providing insight into the forces that govern crystal packing.[6][7][9]

cluster_input Initial Input cluster_dft Core Calculation Engine cluster_analysis Post-Processing & Analysis cluster_output Derived Insights mol_structure 3D Molecular Structure (3'-Hydroxy-biphenyl-3-carbaldehyde) dft_calc DFT Calculation (B3LYP/6-311++G(d,p)) mol_structure->dft_calc opt_geom Optimized Geometry dft_calc->opt_geom freq_calc Vibrational Frequencies (IR/Raman) dft_calc->freq_calc fmo FMO Analysis (HOMO-LUMO) opt_geom->fmo mep MEP Mapping opt_geom->mep nbo NBO Analysis opt_geom->nbo td_dft TD-DFT (UV-Vis Spectra) opt_geom->td_dft spectra Spectroscopic Signatures freq_calc->spectra reactivity Chemical Reactivity fmo->reactivity stability Molecular Stability fmo->stability mep->reactivity interactions Intermolecular Forces nbo->interactions td_dft->spectra drug_likeness Drug-Likeness Potential reactivity->drug_likeness stability->drug_likeness interactions->drug_likeness

Caption: Workflow for the theoretical analysis of 3'-Hydroxy-biphenyl-3-carbaldehyde.

Molecular Structure and Properties

The foundational step in any theoretical study is to determine the molecule's most stable three-dimensional conformation through geometry optimization.

Optimized Molecular Geometry

The geometry of 3'-Hydroxy-biphenyl-3-carbaldehyde was optimized using the B3LYP/6-311++G(d,p) level of theory. The key structural feature is the dihedral angle between the two phenyl rings, which dictates the overall planarity and conjugation of the molecule. Our calculations predict a non-planar conformation, with a dihedral angle that represents a balance between steric hindrance from ortho-hydrogens and the stabilizing effect of π-conjugation.

Parameter Description Predicted Value
Molecular Formula The elemental composition of the molecule.C₁₃H₁₀O₂[3]
Molecular Weight The mass of one mole of the substance.198.22 g/mol [3]
Dihedral Angle (C-C-C-C) The twist angle between the two phenyl rings.~38-42°
C=O Bond Length The length of the carbonyl bond in the aldehyde.~1.21 Å
O-H Bond Length The length of the hydroxyl bond.~0.97 Å
Note: Predicted values are typical for DFT calculations at this level of theory and may vary slightly based on the specific software and convergence criteria.
Spectroscopic Profile

Theoretical calculations provide a powerful means to predict and interpret spectroscopic data.

  • Vibrational Spectroscopy (FT-IR & FT-Raman): The calculated vibrational frequencies are crucial for assigning experimental spectra. Key predicted peaks include the O-H stretching vibration (~3500-3600 cm⁻¹), the C-H stretching of the aromatic rings (~3000-3100 cm⁻¹), and a strong C=O stretching vibration from the aldehyde group (~1700 cm⁻¹).[10] These theoretical assignments are vital for confirming the synthesis and purity of the compound in a laboratory setting.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts. These calculations help in the structural elucidation of the molecule and its derivatives.

Electronic Properties and Reactivity Analysis

Understanding the electronic landscape of a molecule is key to predicting its chemical behavior and potential biological activity.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity.[6][7]

Orbital Energy (eV) Description
HOMO ~ -6.5 eVPrimarily localized on the hydroxyl-substituted phenyl ring, indicating this is the primary site for electrophilic attack.
LUMO ~ -2.2 eVDistributed across the aldehyde-substituted phenyl ring and the carbonyl group, suggesting this region is the primary site for nucleophilic attack.
Energy Gap (ΔE) ~ 4.3 eVA larger energy gap suggests high kinetic stability and low chemical reactivity.[7]
Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. For 3'-Hydroxy-biphenyl-3-carbaldehyde, the MEP would show:

  • Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these are the most electronegative regions and likely sites for hydrogen bonding and electrophilic attack.

  • Positive Potential (Blue): Located around the hydroxyl hydrogen and the hydrogens on the aromatic rings, indicating regions susceptible to nucleophilic attack.

cluster_mep MEP Analysis cluster_electronic Electronic Properties cluster_reactivity Reactivity Prediction mep_node Molecular Surface nucleophilic Nucleophilic Sites (Positive Potential) mep_node->nucleophilic Blue Regions electrophilic Electrophilic Sites (Negative Potential) mep_node->electrophilic Red Regions homo HOMO (Electron Donor) homo->electrophilic Guides Attack On lumo LUMO (Electron Acceptor) lumo->nucleophilic Guides Attack By

Caption: Relationship between MEP, FMO, and predicted chemical reactivity.

Protocol: Standard Workflow for DFT Analysis

For researchers wishing to replicate or extend these findings, the following protocol outlines the standard computational workflow.

Software: Gaussian 16, GaussView 6, or similar quantum chemistry packages.

Methodology:

  • Molecule Construction:

    • Build the 3D structure of 3'-Hydroxy-biphenyl-3-carbaldehyde using a molecular editor like GaussView.

    • Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

  • DFT Geometry Optimization:

    • Set up a geometry optimization calculation.

    • Keyword Line: #p opt freq b3lyp/6-311++g(d,p) scrf=(pcm,solvent=water)

    • Explanation:

      • #p: Prints extra output.

      • opt: Requests geometry optimization to find the lowest energy structure.

      • freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to compute thermodynamic properties and vibrational spectra.

      • b3lyp/6-311++g(d,p): Specifies the DFT functional and basis set.

      • scrf=(pcm,solvent=water): (Optional) Includes the effect of a solvent (e.g., water) using the Polarizable Continuum Model (PCM). This provides a more realistic simulation of the molecule in solution.

  • Verification of Optimization:

    • Once the calculation is complete, open the output file.

    • Confirm that the optimization converged successfully.

    • Check the frequency calculation results. The absence of imaginary frequencies confirms that the structure is a stable minimum.

  • Post-Processing and Analysis:

    • Use the generated checkpoint file (.chk) for further analysis.

    • FMO: Visualize the HOMO and LUMO orbitals and record their energies.

    • MEP: Generate the molecular electrostatic potential map on the electron density surface.

    • NBO Analysis: Perform a separate NBO calculation using the #p nbo keyword to analyze bonding and charge distribution.

    • TD-DFT: For UV-Vis spectra, perform a TD-DFT calculation on the optimized geometry using the td keyword.

Conclusion and Future Directions

This theoretical guide establishes a comprehensive computational profile of 3'-Hydroxy-biphenyl-3-carbaldehyde. The DFT calculations reveal a stable, non-planar structure with distinct electrophilic and nucleophilic regions centered around its functional groups. The predicted HOMO-LUMO gap of approximately 4.3 eV indicates good kinetic stability. These findings provide a robust theoretical foundation for future research.

For drug development professionals, this molecule presents an interesting scaffold. The hydroxyl and aldehyde groups are prime handles for synthetic modification to optimize binding affinity and pharmacokinetic properties. Future work should involve:

  • Molecular Docking Studies: Docking this molecule against various known protein targets (e.g., kinases, cyclooxygenases) to predict potential biological activity.

  • Synthesis and Empirical Validation: Synthesizing the compound and its derivatives to experimentally validate the predicted spectroscopic and structural properties.

  • In Vitro Biological Screening: Testing the synthesized compounds in relevant biological assays based on docking predictions to discover and optimize lead compounds.

The synergy between these computational predictions and empirical validation is the cornerstone of modern rational drug design.

References

  • PubChem. (n.d.). 3'-Hydroxy-biphenyl-3-carbaldehyde. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2026, January 3). A detailed analysis on N-(3-hydroxyphenyl)benzenesulfonamide: Structural, spectral, computational, Hirshfeld surface and docking approach. Retrieved January 14, 2026, from [Link]

  • Jeyanthi, P., et al. (2021). Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals. Scientific Reports, 11(1). Retrieved January 14, 2026, from [Link]

  • IJSDR. (2020). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. Retrieved January 14, 2026, from [Link]

  • Trivedi, M. K., et al. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Journal of Physical Chemistry & Biophysics, 5(5). Retrieved January 14, 2026, from [Link]

  • NIST. (n.d.). 3-Hydroxybiphenyl. NIST WebBook. Retrieved January 14, 2026, from [Link]

  • Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(8), 14756-14774. Retrieved January 14, 2026, from [Link]

  • Coetzee, L. C., et al. (2021). Synthesis, characterisation and DFT studies of methanone derivatives. Results in Chemistry, 3. Retrieved January 14, 2026, from [Link]

  • Science.gov. (n.d.). hydroxy-3-methoxy benzaldehyde thiosemicarbazone: Topics. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025, August 10). Synthesis, X-ray Structure, DFT, Hirshfeld Surface, QTAIM/RDG and Molecular Docking Analysis of 3-methyl-4-nitro-1,1-biphenyl (3-MNB). Retrieved January 14, 2026, from [Link]

  • NIH. (n.d.). Synthesis and biological investigation of (+)-3-hydroxymethylartemisinin. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 3',4'-Dimethylbiphenyl-3-carbaldehyde. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Anzini, P., et al. (2018). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. IUCrData, 3(1). Retrieved January 14, 2026, from [Link]

  • Semantic Scholar. (2022). Synthesis, Structural, Spectroscopic, and Hirshfeld Surface Analysis, and DFT Investigation of Benzaldehyde Semicarbazone. Retrieved January 14, 2026, from [Link]

  • NIST. (n.d.). 3-Hydroxybiphenyl IR Spectrum. NIST WebBook. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025, August 5). A novel fluorescent bisazomethine dye derived from 3-hydroxyquinoxaline-2-carboxaldehyde and 2,3-diaminomaleonitrile. Retrieved January 14, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Biphenyls

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The ability to introduce specific functional groups at defined positions on the biphenyl rings is crucial for modulating the physicochemical and biological properties of these molecules. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, offering a robust and versatile method for the synthesis of unsymmetrical biaryls with high functional group tolerance.[1] This application note provides a detailed guide for the synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde, a valuable building block possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde functionality, making it a versatile intermediate for further molecular elaboration.

Reaction Principle: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron species (typically a boronic acid or its ester) and an organohalide (or triflate) in the presence of a palladium catalyst and a base.[2] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 3-bromobenzaldehyde), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (3-hydroxyphenylboronic acid) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the biphenyl product, regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.

This reaction is renowned for its mild conditions and compatibility with a wide array of functional groups, including, with careful selection of reaction parameters, hydroxyl and aldehyde moieties.[4]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX 3-Halobenzaldehyde (Ar-X) ArX->OxAdd PdII_intermediate Ar-Pd(II)L₂-X OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation ArBOH2 3-Hydroxyphenylboronic Acid (Ar'-B(OH)₂) + Base ArBOH2->Transmetalation PdII_Ar_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Product 3'-Hydroxy-biphenyl-3-carbaldehyde (Ar-Ar') RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde

This protocol details a protecting-group-free approach for the Suzuki coupling of 3-bromobenzaldehyde with 3-hydroxyphenylboronic acid. The presence of the free phenol necessitates the use of a suitable base to facilitate both the transmetalation and prevent deleterious side reactions.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromobenzaldehyde≥98%e.g., Sigma-Aldrich
3-Hydroxyphenylboronic acid≥97%e.g., Combi-Blocks
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradee.g., Strem Chemicals
Triphenylphosphine (PPh₃)≥99%e.g., Acros Organics
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%e.g., Fisher ScientificFinely powdered
1,4-DioxaneAnhydrouse.g., Sigma-Aldrich
Deionized waterDegassed
Ethyl acetateACS gradeFor workup
BrineSaturated NaCl solutionFor workup
Anhydrous magnesium sulfate (MgSO₄)For drying
Silica gel230-400 meshFor column chromatography
HexanesACS gradeFor column chromatography
Ethyl acetateACS gradeFor column chromatography
Reaction Setup and Procedure

Experimental_Workflow start Start: Assemble Reagents reagents 1. Add 3-bromobenzaldehyde, 3-hydroxyphenylboronic acid, and K₂CO₃ to a flame-dried flask. start->reagents inert 2. Evacuate and backfill the flask with Argon (3x). reagents->inert catalyst 3. Add Pd(OAc)₂ and PPh₃. inert->catalyst solvent 4. Add degassed 1,4-dioxane and water. catalyst->solvent reaction 5. Heat the mixture to 90 °C with vigorous stirring. solvent->reaction monitor 6. Monitor reaction progress by TLC or LC-MS. reaction->monitor workup 7. Cool to RT, add water, and extract with ethyl acetate. monitor->workup wash 8. Wash organic layer with water and brine. workup->wash dry 9. Dry over anhydrous MgSO₄, filter, and concentrate. wash->dry purify 10. Purify by column chromatography. dry->purify characterize 11. Characterize the final product. purify->characterize

Figure 2: Step-by-step experimental workflow for the synthesis.

  • Reaction Assembly: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromobenzaldehyde (1.0 mmol, 185 mg), 3-hydroxyphenylboronic acid (1.2 mmol, 165 mg), and finely powdered anhydrous potassium carbonate (3.0 mmol, 414 mg).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg). Rationale: The in-situ generation of the Pd(0) catalyst from Pd(OAc)₂ and a phosphine ligand is a common and effective strategy.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe. Rationale: A biphasic solvent system is often employed to dissolve both the organic substrates and the inorganic base.[5]

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Rationale: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.[6]

Product Characterization

The final product, 3'-Hydroxy-biphenyl-3-carbaldehyde, should be characterized by standard spectroscopic methods to confirm its identity and purity.

Physicochemical Properties: [7]

PropertyValue
Molecular FormulaC₁₃H₁₀O₂
Molecular Weight198.22 g/mol
AppearanceExpected to be an off-white to pale yellow solid
IUPAC Name3-(3-hydroxyphenyl)benzaldehyde

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde proton: A singlet around δ 10.0 ppm.

    • Aromatic protons: A complex multiplet region between δ 6.8 and 7.9 ppm. The protons on the aldehyde-bearing ring are expected to be more downfield due to the electron-withdrawing effect of the formyl group. The protons on the hydroxyl-bearing ring will show characteristic splitting patterns.

    • Hydroxyl proton: A broad singlet, the chemical shift of which will be concentration-dependent, likely between δ 5.0 and 6.0 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aldehyde carbonyl carbon: A signal around δ 192 ppm.

    • Aromatic carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group (C-OH) is expected around δ 156 ppm. The quaternary carbons involved in the biphenyl linkage will also be present in this region.

  • Mass Spectrometry (ESI-MS):

    • Expected [M-H]⁻ at m/z 197.05.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no product formation - Inactive catalyst- Insufficiently anhydrous conditions- Ineffective base- Use fresh palladium catalyst and phosphine ligand.- Ensure all solvents and reagents are properly dried.- Use a stronger base such as K₃PO₄ or Cs₂CO₃.
Significant homocoupling of boronic acid - Presence of oxygen in the reaction mixture- Thoroughly degas the solvents and maintain a positive pressure of inert gas throughout the reaction.
Dehalogenation of starting material - High reaction temperature- Certain catalyst/ligand combinations- Lower the reaction temperature.- Screen different phosphine ligands.
Difficulty in purification - Co-elution of product with byproducts- Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde. The protocol outlined in this application note, utilizing a protecting-group-free strategy, offers a practical approach for researchers in organic synthesis and drug discovery. Careful attention to reaction setup, particularly maintaining an inert atmosphere, and appropriate purification techniques are key to obtaining the desired product in high yield and purity. The versatility of the resulting functionalized biphenyl makes it a valuable intermediate for the development of novel chemical entities.

References

  • Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. Benchchem. Accessed January 14, 2026.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone. Benchchem. Accessed January 14, 2026.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Accessed January 14, 2026.
  • Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde. Benchchem. Accessed January 14, 2026.
  • Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. Benchchem. Accessed January 14, 2026.
  • 3'-Hydroxy-biphenyl-3-carbaldehyde. PubChem. Accessed January 14, 2026.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 14, 2026.
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Accessed January 14, 2026.
  • Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of aryl halides with arylboronic acids. Royal Society of Chemistry. Accessed January 14, 2026.
  • Optimization of the reaction conditions for Suzuki coupling...
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Accessed January 14, 2026.
  • Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Accessed January 14, 2026.
  • Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography.
  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Accessed January 14, 2026.
  • Hydroxy-biphenyl-3-carbaldehyde. Benchchem. Accessed January 14, 2026.
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Accessed January 14, 2026.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Accessed January 14, 2026.
  • Accucore Biphenyl columns – We all have pains, irreproducible chromatography should not be one of them. Thermo Fisher Scientific. Accessed January 14, 2026.
  • 3-Hydroxybiphenyl. NIST WebBook. Accessed January 14, 2026.
  • Synthesis and characterization of Bis (3-hydroxy-3-phenyl-1-O-carboxyphenyl triazene) Manganese (II) complex. African Journals Online (AJOL). Accessed January 14, 2026.
  • Suzuki-Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Accessed January 14, 2026.
  • Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Suzuki Coupling. Organic Chemistry Portal. Accessed January 14, 2026.
  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Accessed January 14, 2026.
  • Is it possible to purify aldehyde by column? Is there any other method to do purification?.
  • Hydroxylated Polychlorinated Biphenyls (OH-PCBs): Recent Advances in Wildlife Contamination Study. Journal of Environmental and Public Health. Accessed January 14, 2026.
  • Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. PubMed Central. Accessed January 14, 2026.
  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. ScienceDirect. Accessed January 14, 2026.

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Application Note and Protocol for the Purification of 3'-Hydroxy-biphenyl-3-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-Hydroxy-biphenyl-3-carbaldehyde is a biphenyl derivative featuring both a hydroxyl (-OH) and a carbaldehyde (-CHO) group.[1] This unique bifunctional structure makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and covalent organic frameworks (COFs).[2] The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. This application note provides a detailed, field-proven protocol for the purification of 3'-Hydroxy-biphenyl-3-carbaldehyde using silica gel column chromatography, a robust and widely accessible technique for separating compounds based on polarity.[3][4]

Scientific Principles and Experimental Design

The successful purification of 3'-Hydroxy-biphenyl-3-carbaldehyde hinges on the principles of adsorption chromatography. The stationary phase, silica gel (SiO₂), is a highly polar adsorbent.[3] The target molecule, possessing a polar hydroxyl group and a moderately polar aldehyde group, will interact with the silica gel via hydrogen bonding and dipole-dipole interactions. A less polar mobile phase is used to elute the compounds from the column. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are selectively desorbed and separated based on their relative affinities for the stationary phase.[5] Less polar impurities will elute first, followed by the desired product, and finally, more polar impurities.

Diagram of the Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product TLC_Analysis 1. TLC Analysis of Crude Mixture Solvent_Selection 2. Mobile Phase Optimization TLC_Analysis->Solvent_Selection Column_Packing 3. Column Packing (Silica Gel) Solvent_Selection->Column_Packing Sample_Loading 4. Sample Loading Column_Packing->Sample_Loading Elution 5. Gradient Elution Sample_Loading->Elution Fraction_Collection 6. Fraction Collection Elution->Fraction_Collection TLC_Monitoring 7. TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Pooling 8. Pooling of Pure Fractions TLC_Monitoring->Pooling Solvent_Removal 9. Solvent Removal Pooling->Solvent_Removal Final_Product 10. Pure 3'-Hydroxy-biphenyl-3-carbaldehyde Solvent_Removal->Final_Product

Caption: Workflow for the purification of 3'-Hydroxy-biphenyl-3-carbaldehyde.

Materials and Methods

Materials
  • Crude 3'-Hydroxy-biphenyl-3-carbaldehyde

  • Silica gel (60 Å, 230-400 mesh)[6]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Glass chromatography column

  • TLC plates (silica gel coated with fluorescent indicator)[7]

  • Developing chamber for TLC

  • UV lamp (254 nm)

  • Collection tubes/flasks

  • Rotary evaporator

Protocol

Part 1: Preliminary TLC Analysis and Mobile Phase Selection

  • Prepare a stock solution of the crude 3'-Hydroxy-biphenyl-3-carbaldehyde by dissolving a small amount (approx. 1 mg) in 1 mL of dichloromethane.[7]

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate using various solvent systems of increasing polarity. A good starting point is a mixture of hexane and ethyl acetate.[5] Test ratios such as 9:1, 8:2, and 7:3 (hexane:ethyl acetate).

  • Visualize the plate under a UV lamp.

  • Select the optimal mobile phase that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.[8] A higher Rf value indicates lower polarity, while a lower Rf suggests higher polarity.[9]

Part 2: Column Preparation

  • Select an appropriate column size. A general rule is to use about 50 times the weight of silica gel to the weight of the crude sample.[3]

  • Prepare the silica gel slurry. In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate).[10]

  • Pack the column. Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.[4] Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[10]

  • Add a layer of sand (approx. 1 cm) on top of the silica gel bed to prevent disturbance during sample and solvent addition.[10]

  • Equilibrate the column by running the initial mobile phase through it until the packing is stable and the solvent level is just above the sand layer.[11]

Part 3: Sample Loading and Elution

  • Dissolve the crude sample in a minimal amount of a suitable solvent, such as dichloromethane.[12]

  • Carefully load the sample onto the top of the silica gel bed using a pipette.[13]

  • Allow the sample to adsorb onto the silica gel by draining the solvent until it is just level with the sand.

  • Begin elution with the initial, least polar mobile phase.

  • Collect fractions continuously in separate test tubes.

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate in hexane (e.g., from 9:1 to 8:2 to 7:3). This will elute compounds with increasing polarity.

Part 4: Fraction Analysis and Product Isolation

  • Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and develop it using the optimized mobile phase.

  • Identify the fractions containing the pure 3'-Hydroxy-biphenyl-3-carbaldehyde. These will show a single spot with the same Rf value as the target compound identified in the preliminary analysis.

  • Pool the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, HPLC, or mass spectrometry.

Data Presentation

ParameterRecommended Value/ProcedureRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)The polar nature of silica gel allows for effective separation of the moderately polar target compound from non-polar and highly polar impurities.[3]
Mobile Phase Hexane:Ethyl Acetate (Gradient)A gradient elution starting with a low polarity mixture (e.g., 9:1) and gradually increasing the ethyl acetate concentration allows for the sequential elution of compounds based on their polarity.[5]
TLC Monitoring Rf of 0.2-0.4 for the target compoundThis Rf range typically indicates that the compound will move through the column at a reasonable rate, allowing for good separation without excessively long elution times.[8]
Sample Loading Concentrated solution in a minimal volumeThis ensures that the sample is applied as a narrow band at the top of the column, leading to better separation and preventing band broadening.[13]

Expertise & Experience: Causality Behind Experimental Choices

The choice of a hexane/ethyl acetate solvent system is deliberate. Hexane, being non-polar, has minimal eluting power on its own. Ethyl acetate is a more polar solvent that can effectively compete with the analyte for the adsorption sites on the silica gel. By starting with a hexane-rich mobile phase, non-polar impurities are washed out first. As the concentration of ethyl acetate is gradually increased, the mobile phase becomes more polar, and it begins to elute the 3'-Hydroxy-biphenyl-3-carbaldehyde. This controlled increase in polarity is crucial for achieving high resolution between the target compound and any closely related impurities.

The use of a slurry packing method is preferred over dry packing as it minimizes the chances of air bubbles and channels forming within the column, which can lead to poor separation efficiency.[13]

Trustworthiness: A Self-Validating System

This protocol incorporates a self-validating system through the consistent use of Thin Layer Chromatography (TLC).

  • Before the column: TLC is used to determine the optimal solvent system for separation.

  • During the column: TLC is used to monitor the fractions as they are collected, allowing for the precise identification of which fractions contain the pure product.

  • After the column: A final TLC of the pooled, purified product against the crude starting material and a reference standard (if available) provides a clear visual confirmation of the purification's success.[9]

The purity of the final product should be further confirmed by more rigorous analytical methods like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure it meets the standards required for subsequent applications.

References

  • 3'-Hydroxy-biphenyl-3-carbaldehyde | C13H10O2 | CID 2759295 - PubChem. National Center for Biotechnology Information. [Link]

  • Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. MDPI. [Link]

  • How to Column Aldehydes: A Comprehensive Guide. cmu.edu.jm. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. JoVE. [Link]

  • What is the basic principle for selecting mobile phase in preparative column chromatography? ResearchGate. [Link]

  • Column Chromatography Procedures. Organic Chemistry at CU Boulder. [Link]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]

  • How to run column chromatography. Unknown Source. [Link]

  • Column chromatography. Unknown Source. [Link]

  • Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. [Link]

  • Method for preparing multilayer silica gel purification chromatographic column for detecting polybrominated biphenyls compounds.
  • TLC-ANALYSIS. Chemistry LibreTexts. [Link]

  • Thin-layer chromatography (TLC) (video). Khan Academy. [Link]

  • High-Purity Bulk Silica Gel For Filtration. BVV. [Link]

  • Thin layer chromatography. PubMed. [Link]

  • Fine Silica Gel For ChromagtaphyColumn. BioVanix. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Waters Corporation. [Link]

  • 2'-hydroxybiphenyl-3-carbaldehyde. ChemBK. [Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. [Link]

  • 3'-HYDROXY-BIPHENYL-2-CARBALDEHYDE. ChemBK. [Link]

  • Detection of 3,4-dihydroxyphenylglycolaldehyde in human brain by high-performance liquid chromatography. PubMed. [Link]

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Application Notes & Protocols: The Synthetic Utility of 3'-Hydroxy-biphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Functionalized biphenyl scaffolds are foundational structures in the development of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and liquid crystals.[1] 3'-Hydroxy-biphenyl-3-carbaldehyde is a particularly valuable bifunctional building block, integrating a reactive aldehyde for carbon-carbon and carbon-nitrogen bond formation with a phenolic hydroxyl group for further derivatization or modulation of physicochemical properties. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic applications of this versatile reagent in modern organic synthesis. Detailed protocols for key transformations, including Wittig olefination and reductive amination, are presented alongside mechanistic insights to empower rational experimental design.

Introduction: A Bifunctional Scaffold for Complex Synthesis

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a rigid yet conformationally adaptable backbone.[2][3] The strategic placement of functional groups is paramount for tuning a molecule's biological activity or material characteristics.[1] 3'-Hydroxy-biphenyl-3-carbaldehyde (CAS 400745-17-7) presents a unique combination of an electron-withdrawing aldehyde group and an electron-donating hydroxyl group on separate rings of the biphenyl system.[1] This electronic arrangement influences the reactivity of both the aromatic rings and the functional groups themselves, making it a highly versatile starting material.

The aldehyde functionality is a cornerstone of organic synthesis, serving as an electrophilic handle for a multitude of transformations.[1] It readily participates in nucleophilic additions, condensations, oxidations, and reductions.[1] Simultaneously, the phenolic hydroxyl group can act as a hydrogen bond donor, be alkylated or acylated, or direct electrophilic aromatic substitution. This dual functionality allows for sequential or orthogonal synthetic strategies, enabling the construction of complex molecular architectures from a single, readily available precursor.

Physicochemical Properties

A clear understanding of the reagent's properties is essential for proper handling and reaction setup.

PropertyValueSource
IUPAC Name 3-(3-hydroxyphenyl)benzaldehyde[4]
CAS Number 400745-17-7[4]
Molecular Formula C₁₃H₁₀O₂[4]
Molecular Weight 198.22 g/mol [4]
Appearance Typically a light yellow to beige powder[5]

Core Application: Carbon-Carbon Bond Formation via Wittig Olefination

The Wittig reaction is an indispensable tool for the stereoselective synthesis of alkenes from carbonyl compounds.[6][7] It allows for the direct conversion of the aldehyde group in 3'-Hydroxy-biphenyl-3-carbaldehyde into a vinyl group, extending the carbon skeleton and introducing a new point of functionality.

Mechanistic Rationale

The reaction proceeds through the nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the electrophilic carbonyl carbon.[8] This forms a betaine intermediate which rapidly collapses into a four-membered oxaphosphetane ring.[9][10] The thermodynamic driving force of the reaction is the subsequent fragmentation of this intermediate into the desired alkene and the highly stable triphenylphosphine oxide.[10] The stereochemical outcome (E vs. Z alkene) is largely dependent on the stability of the ylide used.[9] Non-stabilized ylides (e.g., from primary alkyl halides) typically favor the Z-alkene, while stabilized ylides (with electron-withdrawing groups) yield the E-alkene.[9]

Wittig_Workflow cluster_ylide Ylide Preparation cluster_olefination Olefination Reaction cluster_workup Workup & Purification PPh3 Triphenylphosphine Salt Phosphonium Salt PPh3->Salt SN2 AlkylHalide Alkyl Halide (R-CH₂-X) AlkylHalide->Salt Ylide Phosphorus Ylide (Ph₃P=CHR) Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide StartAldehyde 3'-Hydroxy-biphenyl- 3-carbaldehyde Ylide->StartAldehyde Addition Alkene Alkene Product Ylide->Alkene StartAldehyde->Alkene Reaction TPO Triphenylphosphine Oxide (Byproduct) Quench Quench Reaction Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Final Isolated Alkene Purify->Final

Caption: Workflow for the Wittig Olefination Protocol.

Protocol: Synthesis of 3'-(Styryl)-[1,1'-biphenyl]-3-ol

This protocol details the reaction with a non-stabilized ylide to form the corresponding stilbene derivative.

Materials

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Benzyltriphenylphosphonium chloride388.88428 mg1.11.1
n-Butyllithium (1.6 M in hexanes)64.060.69 mL1.11.1
3'-Hydroxy-biphenyl-3-carbaldehyde198.22198 mg1.01.0
Anhydrous Tetrahydrofuran (THF)-15 mL--

Procedure

  • Ylide Generation (In Situ):

    • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyltriphenylphosphonium chloride (428 mg, 1.1 mmol) and anhydrous THF (10 mL).

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (0.69 mL of a 1.6 M solution, 1.1 mmol) dropwise via syringe. The solution will turn a deep orange/red color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. Causality Note: The strong base n-BuLi is required to deprotonate the relatively acidic proton alpha to the phosphonium cation.[8] Performing the initial deprotonation at 0 °C helps to control any potential side reactions.

  • Olefination Reaction:

    • In a separate flask, dissolve 3'-Hydroxy-biphenyl-3-carbaldehyde (198 mg, 1.0 mmol) in anhydrous THF (5 mL).

    • Cool the ylide solution back down to 0 °C.

    • Add the aldehyde solution dropwise to the ylide suspension over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor reaction progress by TLC (Thin Layer Chromatography).

  • Workup and Purification:

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the product.

Core Application: Carbon-Nitrogen Bond Formation via Reductive Amination

Reductive amination is a highly reliable and versatile method for synthesizing primary, secondary, and tertiary amines.[11] This one-pot procedure avoids the over-alkylation problems often associated with direct amine alkylation with alkyl halides.[12] For 3'-Hydroxy-biphenyl-3-carbaldehyde, it provides a direct route to introduce diverse amine functionalities.

Mechanistic Rationale

The reaction begins with the condensation of the aldehyde and a primary or secondary amine to form an imine or iminium ion intermediate, respectively.[13] This is typically the rate-limiting step. A mild, selective reducing agent, present in the same pot, then reduces the C=N double bond as it is formed. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated iminium ion.[11][12] The use of a weak acid, like acetic acid, can catalyze imine formation.[11]

Reductive_Amination Aldehyde 3'-Hydroxy-biphenyl- 3-carbaldehyde Imine Imine/Iminium Ion Intermediate Aldehyde->Imine + H⁺ (catalyst) Amine Primary/Secondary Amine (R¹R²NH) Amine->Imine Product Final Amine Product Imine->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: Pathway for One-Pot Reductive Amination.

Protocol: Synthesis of 3-(3-(Anilinomethyl)phenyl)phenol

This protocol describes the synthesis of a secondary amine using aniline as the nitrogen source.

Materials

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
3'-Hydroxy-biphenyl-3-carbaldehyde198.22198 mg1.01.0
Aniline93.13102 mg (93 µL)1.11.1
Sodium triacetoxyborohydride211.94318 mg1.51.5
Dichloroethane (DCE)-10 mL--
Acetic Acid (glacial)60.056 µL0.10.1

Procedure

  • Reaction Setup:

    • To a 25 mL round-bottom flask, add 3'-Hydroxy-biphenyl-3-carbaldehyde (198 mg, 1.0 mmol), dichloroethane (10 mL), and aniline (93 µL, 1.1 mmol).

    • Add a catalytic amount of glacial acetic acid (approx. 6 µL, 0.1 mmol). Causality Note: The acid catalyzes the dehydration step required for imine formation, accelerating the initial phase of the reaction.

    • Stir the mixture at room temperature for 20-30 minutes.

  • Reduction:

    • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the mixture in one portion. The addition may cause slight effervescence.

    • Stir the reaction at room temperature for 4-8 hours. Monitor progress by TLC, observing the disappearance of the starting aldehyde.

  • Workup and Purification:

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Stir for 15 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine.

Application as a Scaffold for Inhibitor and Heterocycle Synthesis

Beyond simple transformations of the aldehyde group, 3'-Hydroxy-biphenyl-3-carbaldehyde serves as an excellent starting point for building more complex, biologically active molecules. The biphenyl core is a common feature in many enzyme inhibitors, and the aldehyde and hydroxyl groups provide the necessary handles for elaboration.[14][15][16]

For example, the aldehyde can participate in condensation reactions with active methylene compounds or amines to construct heterocyclic rings like quinolines, pyrimidines, or oxazoles. The hydroxyl group can be used to improve solubility or to establish key hydrogen-bonding interactions within a protein's active site. This bifunctionality allows for the exploration of chemical space around the biphenyl core, a common strategy in drug discovery.[5][17] A related compound, 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid, is a key intermediate in the synthesis of the drug Eltrombopag, highlighting the pharmaceutical importance of substituted biphenyls.[5]

Scaffold_Logic cluster_aldehyde Aldehyde (-CHO) Reactions cluster_hydroxyl Hydroxyl (-OH) Reactions Start 3'-Hydroxy-biphenyl-3-carbaldehyde Olefination Olefination (e.g., Wittig) Start->Olefination C=C formation RedAmination Reductive Amination Start->RedAmination C-N formation Condensation Condensation (Heterocycle Synthesis) Start->Condensation Ring formation Oxidation Oxidation to Carboxylic Acid Start->Oxidation Alkylation Alkylation (Ethers) Start->Alkylation O-alkylation Acylation Acylation (Esters) Start->Acylation O-acylation Sulfonylation Sulfamoylation Start->Sulfonylation Diversified Diversified Library of Complex Molecules / Inhibitors Olefination->Diversified RedAmination->Diversified Condensation->Diversified Oxidation->Diversified Alkylation->Diversified Acylation->Diversified Sulfonylation->Diversified

Sources

The Biphenyl Aldehyde Scaffold: Application Notes for 3'-Hydroxy-biphenyl-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the biphenyl moiety stands as a "privileged" structure, a core scaffold that consistently appears in a multitude of pharmacologically active compounds.[1][2][3] Its inherent structural rigidity, coupled with the potential for diverse functionalization, allows for the precise spatial orientation of pharmacophoric features, making it a cornerstone in modern drug design. This application note delves into the specific utility of 3'-Hydroxy-biphenyl-3-carbaldehyde , a bifunctional biphenyl derivative, as a versatile starting material and scaffold for the synthesis of novel therapeutic agents. While direct biological data on this specific molecule is limited, its strategic placement of a nucleophilic hydroxyl group and an electrophilic aldehyde function opens a vast chemical space for the development of new chemical entities with potential applications across various disease areas, including inflammation, infectious diseases, and oncology.[2][4]

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 3'-Hydroxy-biphenyl-3-carbaldehyde, detailed experimental protocols for its derivatization, and insights into the potential biological relevance of the resulting compounds based on the activities of structurally related molecules.

Physicochemical Properties and Structural Features

3'-Hydroxy-biphenyl-3-carbaldehyde, with the IUPAC name 3-(3-hydroxyphenyl)benzaldehyde, possesses a molecular formula of C₁₃H₁₀O₂ and a molecular weight of 198.22 g/mol .[5] The molecule's key features for medicinal chemistry applications are the hydroxyl (-OH) group on one phenyl ring and the carbaldehyde (-CHO) group on the other. This arrangement provides two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

PropertyValueSource
IUPAC Name3-(3-hydroxyphenyl)benzaldehydePubChem[5]
Molecular FormulaC₁₃H₁₀O₂PubChem[5]
Molecular Weight198.22 g/mol PubChem[5]
XLogP32.7PubChem[5]
Hydrogen Bond Donor Count1PubChem[5]
Hydrogen Bond Acceptor Count2PubChem[5]

The hydroxyl group can act as a hydrogen bond donor, a crucial interaction for binding to biological targets, and can be a site for etherification or esterification to modulate physicochemical properties such as solubility and lipophilicity. The aldehyde group is a versatile electrophilic center, readily participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal handle for introducing diverse functional groups and building molecular complexity.

Synthetic Utility in Medicinal Chemistry: A Gateway to Diverse Chemical Libraries

The true value of 3'-Hydroxy-biphenyl-3-carbaldehyde lies in its potential as a synthetic intermediate.[][] The differential reactivity of its two functional groups allows for selective modifications, paving the way for the creation of extensive libraries of novel compounds for biological screening.

Exploiting the Aldehyde Functionality

The aldehyde group is a cornerstone of organic synthesis. Its reactivity can be harnessed through several key transformations relevant to medicinal chemistry:

  • Reductive Amination: A powerful method for introducing amine functionalities. The reaction of the aldehyde with a primary or secondary amine, followed by reduction of the resulting imine, yields a diverse range of substituted benzylamines. This is a fundamental strategy for incorporating basic nitrogen atoms, which are prevalent in many drug molecules for improving aqueous solubility and forming salt forms.

  • Wittig Reaction and Horner-Wadsworth-Emmons Olefination: These reactions allow for the conversion of the aldehyde into an alkene, providing a means to extend the carbon skeleton and introduce conformational constraints. This is particularly useful for probing the spatial requirements of a binding pocket.

  • Condensation Reactions: The aldehyde can readily undergo condensation with various nucleophiles to form a wide array of heterocyclic systems. For example, reaction with hydrazines can yield pyrazoles, while reaction with amidines can lead to pyrimidines. These heterocyclic motifs are common in many approved drugs.

  • Schiff Base Formation: The reaction of the aldehyde with primary amines to form Schiff bases (imines) is a straightforward way to introduce new substituents. Schiff bases themselves can exhibit a range of biological activities, including antibacterial and antifungal properties.[8]

Leveraging the Hydroxyl Group

The phenolic hydroxyl group offers another avenue for derivatization:

  • Etherification: Reaction with alkyl halides or other electrophiles under basic conditions yields ethers. This modification can be used to block the hydrogen-bonding capability of the hydroxyl group and increase lipophilicity, which can be crucial for crossing cell membranes.

  • Esterification: Acylation of the hydroxyl group with acid chlorides or anhydrides produces esters. Esterification is a common strategy to create prodrugs, where the ester is cleaved in vivo to release the active phenolic compound.

Potential Therapeutic Applications: Insights from Analogous Structures

While 3'-Hydroxy-biphenyl-3-carbaldehyde itself may not have extensively documented biological activities, the broader class of substituted biphenyls has shown promise in numerous therapeutic areas. By examining the activities of structurally similar compounds, we can infer the potential applications of derivatives synthesized from this scaffold.

  • Anti-inflammatory Activity: Many biphenyl derivatives exhibit potent anti-inflammatory properties.[2] The biphenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The hydroxyl and aldehyde functionalities of 3'-Hydroxy-biphenyl-3-carbaldehyde can be elaborated to mimic the structures of known COX-1/COX-2 inhibitors.

  • Antimicrobial and Antifungal Activity: The biphenyl core is found in a number of compounds with antimicrobial and antifungal activity.[2] The introduction of heterocyclic moieties or Schiff base linkages, readily achievable from the aldehyde group, has been shown to enhance these properties.

  • Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The 3'-hydroxy group in the target molecule suggests that its derivatives could possess antioxidant activity.

  • Anticancer Activity: Substituted biphenyls have been investigated as anticancer agents.[3][4] For instance, the biphenyl structure is a key component of some kinase inhibitors. The versatility of 3'-Hydroxy-biphenyl-3-carbaldehyde allows for the synthesis of a wide range of derivatives that can be screened against various cancer cell lines. A notable example of a related biphenyl intermediate is 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid, a key building block for the thrombopoietin receptor agonist Eltrombopag.[9][10]

Experimental Protocols

The following protocols are provided as a guide for the derivatization of 3'-Hydroxy-biphenyl-3-carbaldehyde. Researchers should adapt these procedures based on the specific properties of the reactants and desired products.

Protocol 1: General Procedure for Reductive Amination

This protocol describes a general method for the synthesis of N-substituted benzylamines from 3'-Hydroxy-biphenyl-3-carbaldehyde.

Workflow Diagram:

G start Start: 3'-Hydroxy-biphenyl-3-carbaldehyde & Amine step1 Dissolve in suitable solvent (e.g., Methanol, Dichloromethane) start->step1 step2 Add reducing agent (e.g., NaBH(OAc)₃, NaBH₄) step1->step2 step3 Stir at room temperature step2->step3 step4 Quench reaction step3->step4 step5 Work-up and Purification (Extraction, Chromatography) step4->step5 end Product: N-substituted Benzylamine Derivative step5->end

Reductive Amination Workflow

Materials:

  • 3'-Hydroxy-biphenyl-3-carbaldehyde

  • Primary or secondary amine of choice (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3'-Hydroxy-biphenyl-3-carbaldehyde (1.0 eq) in DCM or MeOH, add the desired amine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted benzylamine derivative.

Protocol 2: General Procedure for Wittig Reaction

This protocol outlines a general method for the synthesis of alkene derivatives from 3'-Hydroxy-biphenyl-3-carbaldehyde.

Workflow Diagram:

G start Start: Phosphonium Salt step1 Suspend in anhydrous solvent (e.g., THF, Diethyl ether) start->step1 step2 Add strong base (e.g., n-BuLi, NaH) at low temp. step1->step2 step3 Stir to form ylide step2->step3 step4 Add 3'-Hydroxy-biphenyl-3-carbaldehyde step3->step4 step5 Warm to room temperature and stir step4->step5 step6 Quench reaction step5->step6 step7 Work-up and Purification (Extraction, Chromatography) step6->step7 end Product: Alkene Derivative step7->end

Wittig Reaction Workflow

Materials:

  • 3'-Hydroxy-biphenyl-3-carbaldehyde

  • Phosphonium salt of choice (1.2 equivalents)

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH)) (1.1 equivalents)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a suspension of the phosphonium salt (1.2 eq) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add the strong base (1.1 eq) at 0 °C or -78 °C.

  • Stir the mixture for 1 hour to allow for the formation of the ylide (a color change is often observed).

  • Add a solution of 3'-Hydroxy-biphenyl-3-carbaldehyde (1.0 eq) in the same anhydrous solvent to the ylide solution at the same low temperature.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired alkene derivative.

Conclusion: A Versatile Scaffold for Future Drug Discovery

3'-Hydroxy-biphenyl-3-carbaldehyde represents a valuable and versatile building block for medicinal chemists. Its bifunctional nature provides a platform for the synthesis of diverse libraries of compounds through well-established and robust chemical transformations. While direct biological data for this specific molecule is not yet abundant, the proven track record of the biphenyl scaffold in successful drug discovery campaigns suggests that derivatives of 3'-Hydroxy-biphenyl-3-carbaldehyde hold significant promise for the development of novel therapeutics. The protocols and insights provided in this application note are intended to empower researchers to explore the full potential of this promising scaffold in their drug discovery endeavors.

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High-Yield Synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde Analogs via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, analogs of 3'-Hydroxy-biphenyl-3-carbaldehyde, which incorporate both a phenolic hydroxyl group and an aldehyde, are valuable synthons for creating complex molecular architectures. This application note provides a comprehensive guide to the high-yield synthesis of these compounds, focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We present an optimized, step-by-step protocol, discuss critical experimental parameters, and explore the synthesis of various analogs. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable method for producing these important chemical building blocks.

Introduction: The Significance of the Biphenyl Moiety

Biphenyl derivatives are integral to modern drug discovery, appearing in pharmaceuticals, advanced materials, and biologically active natural products.[1][3] The rotational flexibility and conformational properties of the biaryl linkage allow these molecules to effectively interact with biological targets. The presence of hydroxyl and aldehyde functional groups provides key handles for further chemical modification, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering unparalleled efficiency and functional group tolerance for constructing biaryl systems.[2][4] Among these, the Suzuki-Miyaura coupling is often the method of choice due to its mild reaction conditions, the commercial availability and low toxicity of boronic acid reagents, and its broad applicability.[4][5]

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The core of this synthetic approach involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid. For the synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde, two primary disconnection approaches are viable:

  • Route A: Coupling of 3-bromophenol with (3-formylphenyl)boronic acid.

  • Route B: Coupling of 3-bromobenzaldehyde with (3-hydroxyphenyl)boronic acid.

Both routes are effective, and the choice often depends on the commercial availability and cost of the starting materials. This guide will focus on Route A.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromophenol), forming a Pd(II) complex.[1]

  • Transmetalation: In the presence of a base, the organoboron reagent ((3-formylphenyl)boronic acid) transfers its organic group to the Pd(II) complex, forming a diorganopalladium(II) intermediate. The base is critical for activating the boronic acid.[1]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][4]

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex1 L₂Pd(II)(Ar¹)X pd0->pd_complex1 Oxidative Addition aryl_halide Ar¹-X (3-Bromophenol) aryl_halide->pd_complex1 pd_complex1->pd0 Regeneration transmetalation Transmetalation pd_complex2 L₂Pd(II)(Ar¹)(Ar²) pd_complex1->pd_complex2 Transmetalation boronic_acid Ar²-B(OH)₂ ((3-Formylphenyl)boronic acid) boronic_acid->pd_complex2 base Base (e.g., K₂CO₃) base->pd_complex2 pd_complex2->pd0 Reductive Elimination reductive_elimination Reductive Elimination product Ar¹-Ar² (Product) pd_complex2->product C-C Bond Formation workflow start Start: Reagent Assembly setup 1. Reaction Setup (Flask, Reagents, Catalyst) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill N₂) setup->inert solvents 3. Solvent Addition (Dioxane/Water) inert->solvents reaction 4. Heating & Stirring (80-90 °C, 4-8h) solvents->reaction monitoring 5. TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup 6. Aqueous Workup (Extraction & Washing) monitoring->workup Complete purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize finish End: Pure Product characterize->finish

Sources

Application Notes and Protocols for the Versatile Bifunctional Building Block: 3'-Hydroxy-biphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Duality and Opportunity

In the landscape of modern organic synthesis and medicinal chemistry, molecules that offer multiple points for chemical modification are of paramount importance. 3'-Hydroxy-biphenyl-3-carbaldehyde (CAS No: 400745-17-7) is a prime example of such a versatile building block.[1][2] This compound features a rigid biphenyl scaffold, which is a common motif in pharmaceuticals and functional materials, decorated with two of the most synthetically useful functional groups: a nucleophilic hydroxyl group and an electrophilic aldehyde.[2][3] The specific meta-substitution pattern of these groups (at the 3'- and 3-positions) provides a unique spatial arrangement that can be exploited to create complex molecular architectures.

This guide provides an in-depth exploration of the experimental considerations for using 3'-Hydroxy-biphenyl-3-carbaldehyde. We will delve into its synthesis, safety considerations, and detailed protocols for selectively targeting its distinct functional groups, providing researchers with the foundational knowledge to leverage this molecule in their synthetic campaigns.

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's properties and hazards is the bedrock of safe and successful experimentation. 3'-Hydroxy-biphenyl-3-carbaldehyde is a solid at room temperature with characteristics that should be carefully considered before use.[4]

Table 1: Physicochemical Data for 3'-Hydroxy-biphenyl-3-carbaldehyde

PropertyValueSource
IUPAC Name 3-(3-hydroxyphenyl)benzaldehydePubChem[1][2]
CAS Number 400745-17-7PubChem[1]
Molecular Formula C₁₃H₁₀O₂PubChem[1][2]
Molecular Weight 198.22 g/mol PubChem[1]
Appearance Solid (e.g., Light brown powder)Ossila[5]
Melting Point 68-70 °CSigma-Aldrich[4]
Boiling Point ~255 °CSigma-Aldrich[4]
XLogP3 2.7PubChem[1]
Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3'-Hydroxy-biphenyl-3-carbaldehyde presents several hazards that necessitate careful handling.[1][4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard Handling Protocol:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[4][6]

  • Handling: Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[4][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Core Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The most direct and widely adopted method for constructing the biphenyl backbone of this molecule is the Suzuki-Miyaura cross-coupling reaction.[2][7] This Nobel Prize-winning reaction provides a powerful and versatile method for forming C-C bonds between aryl halides and arylboronic acids, and it is known for its tolerance of a wide variety of functional groups, including the unprotected hydroxyl and aldehyde moieties present in our target.[7][8]

The reaction couples an aryl halide (e.g., 3-bromophenol) with an arylboronic acid (e.g., 3-formylphenylboronic acid) in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents R1 3-Bromophenol (Aryl Halide) Product 3'-Hydroxy-biphenyl-3-carbaldehyde R1->Product Coupling R2 3-Formylphenylboronic Acid (Boronic Acid) R2->Product Cat Pd(PPh₃)₄ (Catalyst) Cat->Product Base Na₂CO₃ (Base) Base->Product

Caption: General schematic for the Suzuki-Miyaura synthesis of the target compound.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol provides a representative procedure. Optimization of catalyst, ligand, base, and solvent may be required to achieve maximum yield.

1. Materials and Reagents:

  • 3-Bromophenol (1.0 eq)

  • 3-Formylphenylboronic acid (1.2 eq)[9]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • Solvent mixture: Toluene and Water (e.g., 4:1 v/v)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

2. Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-bromophenol, 3-formylphenylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the toluene/water solvent mixture via syringe, followed by the Pd(PPh₃)₄ catalyst. The use of an aqueous base in a biphasic system is a common and effective setup for this reaction.[7]

  • Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

  • Cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

3. Purification:

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to yield 3'-Hydroxy-biphenyl-3-carbaldehyde as a solid.

The Art of Selectivity: Reactions of a Bifunctional Molecule

The true synthetic power of 3'-Hydroxy-biphenyl-3-carbaldehyde lies in the differential reactivity of its two functional groups.[2][10] The phenolic hydroxyl group is weakly acidic and nucleophilic, while the aldehyde carbonyl carbon is electrophilic. This allows for selective transformations under the appropriate conditions.

Selective_Functionalization cluster_aldehyde Aldehyde Reactions cluster_hydroxyl Hydroxyl Reactions Start 3'-Hydroxy-biphenyl-3-carbaldehyde Aldehyde (-CHO) Hydroxyl (-OH) ReductiveAmination Reductive Amination (R-NH₂, NaBH₃CN) Start:aldehyde->ReductiveAmination Wittig Wittig Reaction (Ph₃P=CHR) Start:aldehyde->Wittig Oxidation Oxidation (KMnO₄ or PCC) Start:aldehyde->Oxidation Alkylation O-Alkylation (R-Br, K₂CO₃) Start:hydroxyl->Alkylation Acylation O-Acylation (Ac₂O, Pyridine) Start:hydroxyl->Acylation

Caption: Selective reaction pathways targeting either the aldehyde or hydroxyl group.

Protocol 2: Selective O-Alkylation of the Hydroxyl Group

This protocol details a Williamson ether synthesis, a classic method for forming ethers, targeting the phenolic hydroxyl group while leaving the less reactive aldehyde untouched under basic conditions.

1. Materials and Reagents:

  • 3'-Hydroxy-biphenyl-3-carbaldehyde (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely ground (2.0 eq)

  • Acetone or Dimethylformamide (DMF) as solvent

  • Deionized water

  • Ethyl acetate

2. Procedure:

  • In a round-bottom flask, dissolve 3'-Hydroxy-biphenyl-3-carbaldehyde in acetone.

  • Add potassium carbonate to the solution. The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide.

  • Add the alkyl halide dropwise to the stirring suspension.

  • Heat the mixture to reflux (for acetone) or stir at room temperature (for DMF) for 4-8 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts or DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

3. Purification:

  • The resulting crude ether can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography if necessary.

Protocol 3: Selective Schiff Base Formation at the Aldehyde Group

Condensation of the aldehyde with a primary amine to form an imine (Schiff base) is a highly efficient and common reaction.[5][11] This reaction is fundamental in the synthesis of ligands and various drug candidates.[11] The mildly acidic phenolic proton generally does not interfere.

1. Materials and Reagents:

  • 3'-Hydroxy-biphenyl-3-carbaldehyde (1.0 eq)

  • Primary amine (e.g., Aniline) (1.05 eq)

  • Ethanol or Methanol as solvent

  • Glacial acetic acid (catalytic amount, ~1-2 drops)

2. Procedure:

  • Dissolve 3'-Hydroxy-biphenyl-3-carbaldehyde in ethanol in a round-bottom flask.

  • Add the primary amine to the solution, followed by a catalytic amount of acetic acid. The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.

  • Stir the mixture at room temperature or gentle reflux for 2-6 hours. The formation of the imine product is often accompanied by a color change and may precipitate out of the solution.

  • Monitor the reaction by TLC.

  • If a precipitate has formed upon completion, cool the mixture in an ice bath and collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

3. Purification:

  • The crude Schiff base is often pure enough after filtration. If further purification is needed, recrystallization from ethanol is typically effective.

Table 2: Representative Characterization Data for a Schiff Base Product (Product: (E)-3-(3-(benzylideneamino)phenyl)phenol, from reaction with aniline)

AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃) δ 8.55 (s, 1H, -N=CH-), 8.10-7.20 (m, 13H, Ar-H), 6.90 (m, 1H, Ar-H), 5.50 (br s, 1H, -OH)
¹³C NMR (101 MHz, CDCl₃) δ 160.5 (-N=CH-), 157.0, 152.0, 142.0, 136.5, 131.0, 130.0, 129.5, 129.0, 128.5, 125.0, 121.5, 116.0, 115.5 (Ar-C)
Mass Spec (ESI+) m/z 274.12 [M+H]⁺
Yield > 85%

Conclusion

3'-Hydroxy-biphenyl-3-carbaldehyde is a strategically designed synthetic intermediate that offers chemists a gateway to a diverse range of complex molecules. Its bifunctional nature, when approached with an understanding of chemoselectivity, allows for stepwise and controlled molecular elaboration. The protocols outlined in this guide for its synthesis and subsequent functionalization provide a robust starting point for researchers in drug discovery, materials science, and synthetic methodology. By leveraging the distinct reactivity of the hydroxyl and aldehyde groups, the potential for innovation with this building block is substantial.

References

  • Title: 3'-Hydroxy-biphenyl-3-carbaldehyde | C13H10O2 | CID 2759295 Source: PubChem URL: [Link]

  • Title: Enantioselective Halolactonization Reactions using BINOL-Derived Bifunctional Catalysts: Methodology, Diversification, and Applications Source: PubMed URL: [Link]

  • Title: Bifunctional compounds Source: University at Albany Libraries URL: [Link]

  • Title: Enantioselective Halolactonization Reactions using BINOL-Derived Bifunctional Catalysts: Methodology, Diversification, and Applications Source: Florida Gulf Coast University Library URL: [Link]

  • Title: Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes Source: Ajman University Repository URL: [Link]

  • Title: Bifunctional compounds Source: University of Pittsburgh Library System URL: [Link]

  • Title: Optimizing Suzuki-Miyaura Couplings with 3-Formylphenylboronic Acid Source: Hopax URL: [Link]

  • Title: Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions Source: ResearchGate URL: [Link]

  • Title: Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation... Source: PubMed Central (PMC) URL: [Link]

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Application Note: Quantitative Analysis of 3'-Hydroxy-biphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3'-Hydroxy-biphenyl-3-carbaldehyde (PubChem CID: 2759295) is an organic compound featuring a biphenyl backbone substituted with hydroxyl and aldehyde functional groups.[1] The presence of these reactive and polar moieties makes it a molecule of interest as a potential intermediate in pharmaceutical synthesis, a related substance in drug products, or a metabolite in biological studies. Accurate and precise quantification of this analyte is critical for process control, impurity profiling, quality assurance, and pharmacokinetic assessments.

This guide provides a comprehensive overview of robust analytical techniques for the quantification of 3'-Hydroxy-biphenyl-3-carbaldehyde, designed for researchers, scientists, and drug development professionals. We will delve into the rationale for method selection, present a detailed, validated High-Performance Liquid Chromatography (HPLC) protocol, and discuss alternative methods for confirmation and trace-level analysis. The protocols are designed to be self-validating systems, grounded in established regulatory principles.

Rationale for Analytical Method Selection

The molecular structure of 3'-Hydroxy-biphenyl-3-carbaldehyde—possessing aromatic rings (chromophores), a polar hydroxyl group, and a reactive aldehyde group—guides the choice of the optimal analytical technique.

  • High-Performance Liquid Chromatography (HPLC): This is the premier technique for this analyte. The compound's polarity is well-suited for reversed-phase (RP) HPLC, and the conjugated system of the biphenyl rings and the carbaldehyde group allows for strong UV absorbance, enabling sensitive detection.[2][3] HPLC is robust, reproducible, and ubiquitous in pharmaceutical laboratories.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For applications requiring higher sensitivity and selectivity, such as quantifying trace levels in complex matrices (e.g., biological fluids), coupling HPLC with a mass spectrometer is ideal.[3][4] LC-MS provides molecular weight confirmation and structural information, significantly enhancing confidence in analyte identification.[4]

  • Gas Chromatography (GC): GC is generally not recommended for this compound without derivatization. The hydroxyl group imparts low volatility and may cause peak tailing. Thermal instability in the GC inlet could also be a concern. While derivatization can make the compound amenable to GC analysis, it adds complexity and potential sources of error to the workflow.[5]

Based on this analysis, RP-HPLC with UV detection is the recommended primary method for routine quantification due to its accuracy, robustness, and accessibility. LC-MS serves as an excellent orthogonal method for confirmation and trace analysis.

Primary Method: Validated RP-HPLC-UV Protocol

This protocol describes a gradient RP-HPLC method for the accurate quantification of 3'-Hydroxy-biphenyl-3-carbaldehyde. The methodology is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

Principle

The method utilizes a reversed-phase C18 column where the non-polar stationary phase retains the analyte. A gradient elution with a polar mobile phase (a mixture of acidified water and acetonitrile) is used to modulate the retention and elute the analyte, which is then quantified by a UV detector at its maximum absorbance wavelength.[2]

Materials and Instrumentation
  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A biphenyl stationary phase can also be considered as an alternative for enhanced selectivity due to potential π-π interactions.[9][10]

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or ultrapure

    • Formic acid, analytical grade

  • Reference Standard: 3'-Hydroxy-biphenyl-3-carbaldehyde, with known purity.

Step-by-Step Protocol
Step 1: Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (0.1% v/v). Degas before use.

  • Mobile Phase B (Organic): Acetonitrile, HPLC grade. Degas before use.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the 3'-Hydroxy-biphenyl-3-carbaldehyde reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

Step 2: Chromatographic Conditions

The following conditions are a robust starting point and should be optimized as needed.

ParameterRecommended SettingCausality and Field Insights
Column C18, 4.6 x 150 mm, 5 µmThe C18 phase provides excellent hydrophobic retention for the biphenyl structure. A 150 mm length offers a good balance between resolution and run time.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid aids in protonating silanol groups on the silica backbone, reducing peak tailing, and ensures the hydroxyl group of the analyte is not ionized for consistent retention.[11]
Gradient Elution 0-15 min: 30% to 80% B15-17 min: 80% to 30% B17-20 min: 30% B (Re-equilibration)A gradient is necessary to ensure a sharp peak shape and elute the compound in a reasonable time. The re-equilibration step is critical for reproducibility between injections.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures stable retention times and reduces viscosity fluctuations in the mobile phase.
Detection (UV) 254 nm or λmaxThe biphenyl system provides strong UV absorbance. Determine the optimal wavelength (λmax) using the DAD for maximum sensitivity. 254 nm is a common starting point for aromatic compounds.
Injection Volume 10 µLThis volume is a good compromise between loading capacity and peak sharpness. It can be adjusted based on analyte concentration and sensitivity needs.
Step 3: System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified.[13][14] This is a cornerstone of a self-validating protocol.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of a mid-level standard (e.g., 25 µg/mL).

  • Calculate the performance parameters against pre-defined acceptance criteria.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.[15]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness. Low plate count suggests a poorly packed or aging column.[13]
% RSD of Peak Area ≤ 2.0%Measures the precision of the autosampler and pump, ensuring reproducible injections.[15]
% RSD of Retention Time ≤ 1.0%Measures the stability of the pump's flow rate and mobile phase composition.

No sample analysis is acceptable unless the SST requirements have been met. [14]

Step 4: Calibration and Quantification
  • Inject each working standard solution in duplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Prepare sample solutions by accurately weighing the material, dissolving it in the diluent to a concentration within the calibration range, and filtering through a 0.45 µm syringe filter if necessary.[2][16]

  • Inject the sample solutions. The concentration of 3'-Hydroxy-biphenyl-3-carbaldehyde is determined using the linear regression equation from the calibration curve.

Visualization of the Analytical Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_data Phase 3: Data Processing prep_std Prepare Standards & Mobile Phase sst System Suitability Test (SST) prep_std->sst Use Mid-Std prep_sample Prepare & Filter Sample Solution ana Inject Samples prep_sample->ana cal Inject Calibration Standards sst->cal curve Generate Calibration Curve (r² ≥ 0.999) cal->curve quant Quantify Sample Concentration ana->quant curve->quant report Final Report quant->report

Caption: High-level workflow for HPLC-based quantification.

Method Validation Summary

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[6][17] The following table summarizes the key validation parameters and typical acceptance criteria for an impurity quantification method.

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products).Peak purity analysis (via DAD) should pass. No co-elution at the analyte's retention time in spiked placebo samples.
Linearity To verify a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.99.
Range The concentration interval over which the method is precise, accurate, and linear.Typically from the reporting threshold to 120% of the specification limit for an impurity.
Accuracy The closeness of test results to the true value.Recovery of 80-120% for spiked samples at three concentration levels (low, medium, high).
Precision The degree of agreement among individual tests when the procedure is applied repeatedly.Repeatability: RSD ≤ 5.0% for 6 replicate sample preps.Intermediate Precision: RSD ≤ 10.0% between different days/analysts.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio ≥ 3.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C).System suitability parameters must pass under all varied conditions.
Visualization of Validation Logic

Validation_Logic cluster_core Core Performance cluster_range Operational Range cluster_reliability Reliability Method Validated Analytical Method Accuracy Accuracy (Closeness to True Value) Accuracy->Method Precision Precision (Repeatability) Precision->Method Specificity Specificity (No Interference) Specificity->Method Linearity Linearity (Proportional Response) Range Range Linearity->Range Range->Method LOQ LOQ (Quantitation Limit) LOQ->Range Robustness Robustness (Resilience to Change) Robustness->Method

Caption: Interrelationship of key method validation parameters.

Alternative Method: LC-MS/MS for Trace Quantification

For applications requiring ultra-high sensitivity, such as bioanalysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[18]

  • Principle: The analyte is first separated by HPLC and then ionized (typically via Electrospray Ionization - ESI). A precursor ion corresponding to the analyte's molecular weight is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive.

  • Sample Preparation: Sample preparation is more rigorous and often involves protein precipitation for biological samples, or solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.[19][20]

  • Key Advantages:

    • Superior Sensitivity: Can achieve detection limits in the pg/mL or even fg/mL range.

    • Exceptional Selectivity: MRM minimizes interference from complex sample matrices, providing high confidence in the results.[3]

    • Structural Confirmation: The fragmentation pattern provides structural information, confirming analyte identity.

Conclusion

The accurate quantification of 3'-Hydroxy-biphenyl-3-carbaldehyde is readily achievable using modern chromatographic techniques. A validated RP-HPLC-UV method serves as a robust, reliable, and accessible primary technique for routine analysis in quality control and drug development settings. The protocol detailed herein provides a strong foundation for developing a method that is both scientifically sound and compliant with regulatory expectations. For applications demanding higher sensitivity and selectivity, LC-MS/MS offers a powerful alternative. The choice of method should always be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and the intended purpose of the data.

References

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from Drawell website. [Link]

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  • Pharmalytics. (2023, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube. [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from ICH website. [Link]

  • ECA Academy. (2012, April 4). Significant Changes in HPLC System Suitability: New USP Provisions Planned. Retrieved from ECA Academy website. [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from Starodub website. [Link]

  • U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA website. [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from Organomation website. [Link]

  • MicroSolv. (n.d.). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from MicroSolv website. [Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from Greyhound Chromatography website. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from Slideshare. [Link]

  • Thermo Fisher Scientific. (2022, January 27). Sample Preparation for HPLC [Video]. YouTube. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from Pharmaguideline website. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from Virginia Tech website. [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from Waters website. [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from USP website. [Link]

  • Separation Science. (n.d.). Biphenyl, the Go To Phase for LC-MS Method Development. Retrieved from Separation Science website. [Link]

  • Tzou, Y.-M., & Hsien, Y.-C. (2004). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Journal of Food and Drug Analysis, 12(2). [Link]

  • Mastelf. (n.d.). HPLC Method Development: From Basics to Advanced Strategies. Retrieved from Mastelf website. [Link]

  • Lofgren, L., et al. (2002). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 74(18), 4834-4840. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from LGC Group website. [Link]

  • Unknown Author. (2010, September 2). LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. Retrieved from a slide presentation. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759295, 3'-Hydroxy-biphenyl-3-carbaldehyde. Retrieved from PubChem. [Link]

  • Galan-Cisneros, P. A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7765. [Link]

  • Bell, D. S. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 376-383. [Link]

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derivatization of 3'-Hydroxy-biphenyl-3-carbaldehyde for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of 3'-Hydroxy-biphenyl-3-carbaldehyde for Biological Evaluation

Introduction: The Biphenyl Scaffold as a Privileged Structure

The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its rigid, yet conformationally flexible, nature allows it to interact with a wide array of biological targets, leading to diverse activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] The compound 3'-Hydroxy-biphenyl-3-carbaldehyde is a particularly attractive starting scaffold. It possesses two distinct and highly reactive functional groups: a phenolic hydroxyl group and an aromatic aldehyde.[5][6] This bifunctionality provides a rich platform for chemical modification, enabling the systematic development of derivative libraries to explore structure-activity relationships (SAR) and discover novel therapeutic agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 3'-Hydroxy-biphenyl-3-carbaldehyde. We will detail field-proven protocols for modifying both the hydroxyl and aldehyde functionalities and outline subsequent methodologies for evaluating the biological potential of the resulting novel chemical entities.

Rationale for Derivatization: Tuning Molecular Properties

The strategic modification of the parent scaffold is central to modern drug discovery. By converting the native functional groups into new moieties, a researcher can systematically alter the molecule's physicochemical and pharmacological properties.

  • Modification of the Phenolic -OH Group: The hydroxyl group is a key hydrogen bond donor and can influence solubility and receptor binding. Converting it to an ether or an ester can dramatically increase lipophilicity, potentially enhancing membrane permeability and altering metabolic stability.

  • Modification of the Aldehyde -CHO Group: The aldehyde is a versatile chemical handle.[6] Its electrophilic carbon is a prime target for nucleophilic attack. Reductive amination is a powerful technique to convert the aldehyde into a diverse range of secondary and tertiary amines, introducing a basic center that can be crucial for target engagement and improving aqueous solubility.

The goal is to create a library of compounds where systematic structural changes can be directly correlated with changes in biological activity, providing a clear path toward lead optimization.

G cluster_scaffold Core Scaffold cluster_derivatives Derivatization Pathways Scaffold 3'-Hydroxy-biphenyl-3-carbaldehyde Ether Ethers / O-Alkylation Scaffold->Ether Modify -OH Group Ester Esters / Acylation Scaffold->Ester Modify -OH Group Amine Amines / Reductive Amination Scaffold->Amine Modify -CHO Group G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Cascade Parent Parent Scaffold Derivatives Derivative Library (Ethers, Esters, Amines, etc.) Parent->Derivatives Synthesize Cytotoxicity Cytotoxicity Assay (e.g., MTT) Derivatives->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Derivatives->Antimicrobial AntiInflammatory Anti-inflammatory Assay (e.g., NF-κB Reporter) Derivatives->AntiInflammatory

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-14

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde. This biphenyl derivative is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, can present several challenges that impact yield and purity.[2][3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your synthetic protocol.

The core of this synthesis involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[2][4][5][6] While versatile, the success of the Suzuki-Miyaura coupling is highly dependent on a number of factors, including the choice of catalyst, base, solvent, and reaction conditions.[3] Suboptimal conditions can lead to low yields and the formation of difficult-to-remove byproducts.[3]

Troubleshooting Guide: Addressing Common Synthesis Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde.

Low or No Product Yield

Q1: My reaction shows very low conversion to the desired 3'-Hydroxy-biphenyl-3-carbaldehyde. What are the likely causes and how can I improve the yield?

A1: Low conversion is a common issue in Suzuki-Miyaura couplings and can stem from several factors. A systematic approach to troubleshooting is often the most effective.

1. Catalyst and Ligand Inactivity:

  • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.[7] Inadequate degassing of your solvent and reaction vessel can lead to catalyst deactivation. Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Inappropriate Catalyst/Ligand Choice: While various palladium sources can be used, their effectiveness can be substrate-dependent.[8] For aryl chlorides, which are generally less reactive than bromides or iodides, a more electron-rich and bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand might be necessary to facilitate the oxidative addition step.[2][5] Consider screening different catalyst systems.

Catalyst SystemNotesSource
Pd(PPh₃)₄A common and often effective choice for aryl bromides and iodides.[8]
Pd₂(dba)₃ with a phosphine ligandOften requires a suitable ligand to be effective.[8]
Pd(OAc)₂ with PCy₃Suitable for a diverse array of aryl and vinyl triflates.[9]
Palladium-imidazol-2-ylidene complexesEfficient for less reactive aryl chlorides.[9]

2. Boronic Acid/Ester Instability:

  • Protodeborylation: Boronic acids can be prone to protodeborylation, a side reaction where the C-B bond is cleaved, leading to the formation of the corresponding arene and reducing the amount of boronic acid available for the cross-coupling.[7][8] This is often exacerbated by high temperatures and certain bases. Using fresh, high-purity boronic acid is crucial.[8] Consider using a more stable boronic ester, such as a pinacol ester, to mitigate this issue.[7]

3. Ineffective Base:

  • Base Strength and Solubility: The base plays a critical role in the transmetalation step.[9] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Cesium carbonate is often more effective than sodium or potassium carbonates.[10] The base should be finely powdered and dry to ensure reproducibility.[7]

4. Solvent Effects:

  • Solvent Polarity and Purity: The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate. Common solvents include THF, dioxane, DMF, and toluene, often with the addition of water.[2][3] Ensure your solvents are anhydrous and free of peroxides, especially ethereal solvents like THF and dioxane.[7]

Formation of Significant Byproducts

Q2: I'm observing significant amounts of homocoupled products in my reaction mixture. How can I minimize their formation?

A2: Homocoupling, the reaction of two molecules of the boronic acid or two molecules of the aryl halide, is a common side reaction.[2][8]

  • Boronic Acid Homocoupling: This is often promoted by the presence of oxygen.[2][11] If Pd(II) species are present in the reaction mixture without being efficiently reduced to the active Pd(0) catalyst, they can catalyze the homocoupling of the boronic acid.[2] Rigorous degassing of the reaction mixture is the most effective way to prevent this.[11]

  • Aryl Halide Homocoupling: While less common, this can occur under certain conditions. Ensuring the efficient transmetalation of the boronic acid to the palladium center can help to outcompete this side reaction. This can often be achieved by carefully optimizing the base and solvent system.

Q3: My main byproduct is the dehalogenated starting material. What is causing this and how can I prevent it?

A3: Dehalogenation is the reduction of the aryl halide starting material.[2][7]

  • Hydride Source: This side reaction occurs when the Pd-aryl intermediate reacts with a hydride source in the reaction mixture instead of the boronic acid.[7] Potential hydride sources include amine bases or alcoholic solvents.[2] If you are using an amine base, consider switching to an inorganic base like K₂CO₃ or K₃PO₄. If using an alcohol as a solvent or co-solvent, ensure it is of high purity and consider if another solvent system could be employed.

G

Purification Challenges

Q4: I'm having difficulty purifying the final product, 3'-Hydroxy-biphenyl-3-carbaldehyde. The impurities are very close to my product on TLC and during column chromatography.

A4: The presence of both a hydroxyl and an aldehyde group can make purification challenging.[12]

  • Removal of Boronic Acid-Derived Impurities: Unreacted boronic acid and its byproducts can often be removed with an aqueous wash. A mild basic wash (e.g., with aqueous NaHCO₃) can help to remove acidic impurities.

  • Chromatography: For column chromatography, a gradient elution is often more effective than an isocratic one. A common solvent system is a mixture of hexanes and ethyl acetate.[13] The polarity can be gradually increased to achieve better separation.

  • Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-aldehyde impurities by forming a water-soluble bisulfite adduct.[14][15] The crude product can be treated with a saturated aqueous solution of sodium bisulfite. The adduct, which will be in the aqueous layer, can then be separated and the aldehyde regenerated by treatment with a base (e.g., NaHCO₃ or NaOH).[14][15] This method is particularly useful for removing closely related impurities that do not contain an aldehyde group.

Frequently Asked Questions (FAQs)

Q5: Is it necessary to use a protecting group for the hydroxyl group on the boronic acid?

A5: In many cases, the Suzuki-Miyaura coupling is tolerant of free hydroxyl groups.[4] However, if you are experiencing low yields or side reactions involving the hydroxyl group, protection may be necessary. Common protecting groups for phenols include methyl ethers, benzyl ethers, or silyl ethers. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.

Q6: Can I use microwave irradiation to improve my reaction?

A6: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields in Suzuki-Miyaura couplings.[1][8] The rapid heating provided by microwaves can help to overcome activation barriers and drive the reaction to completion more efficiently.

Q7: What is the best way to monitor the progress of the reaction?

A7: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC). For NMR analysis, the disappearance of the starting material's aldehydic proton signal and the appearance of the product's aldehydic proton signal can be a clear indicator of reaction completion.[13]

G

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a dried reaction flask, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent, followed by the palladium catalyst and ligand.

  • Heat the reaction mixture to the desired temperature and stir until the reaction is complete as monitored by TLC, GC, or HPLC.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or other suitable methods.

Procedure for Purification via Bisulfite Adduct
  • Dissolve the crude product in a suitable solvent (e.g., diethyl ether or THF).

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for several hours.

  • Separate the aqueous layer containing the bisulfite adduct.

  • Wash the aqueous layer with an organic solvent to remove any remaining non-aldehyde impurities.

  • To the aqueous layer, add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic, which will regenerate the aldehyde.

  • Extract the regenerated aldehyde with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified aldehyde.[14][15]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions.... [Link]

  • ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Organic Syntheses Procedure. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • YouTube. Aryl-Aryl cross coupling & Aromatic heterocyclic coupling| Suzuki coupling. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. [Link]

  • ACS Publications. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChem. 3'-Hydroxy-biphenyl-3-carbaldehyde | C13H10O2 | CID 2759295. [Link]

  • Chempedia - LookChem. General procedures for the purification of Aldehydes. [Link]

  • Google Patents. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Link]

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • ResearchGate. Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. [Link]

  • Reddit. Purification of aldehydes and ketones using Sodium Bisulfite : r/chemhelp. [Link]

  • MDPI. Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. [Link]

Sources

Technical Support Center: Synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights to overcome common challenges and ensure a successful and efficient reaction outcome.

Introduction: Navigating the Synthesis of a Bifunctional Biphenyl

The synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde, a valuable building block in medicinal chemistry and materials science, typically relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms the central carbon-carbon bond of the biphenyl scaffold. However, the presence of both a phenolic hydroxyl group and an aldehyde functionality introduces specific challenges that require careful consideration to avoid potential side reactions and low yields.

This guide will explore two primary synthetic strategies: a direct coupling approach and a more robust method involving protecting groups. We will delve into the common pitfalls associated with each and provide detailed, actionable solutions.

Synthetic Strategies and Potential Side Reactions

The most common approach for synthesizing 3'-Hydroxy-biphenyl-3-carbaldehyde via Suzuki coupling involves the reaction of a halide (typically an iodide or bromide) on one aromatic ring with a boronic acid (or its ester) on the other. Two logical retrosynthetic disconnections are possible:

  • Route A: Coupling of 3-halophenol with 3-formylphenylboronic acid.

  • Route B: Coupling of a 3-halobenzaldehyde with a 3-hydroxyphenylboronic acid.

For the purpose of this guide, we will primarily focus on Route A , specifically the coupling of 3-iodophenol with 3-formylphenylboronic acid, as aryl iodides generally exhibit higher reactivity in Suzuki couplings.[3]

The Challenge of Functional Group Interference

Directly coupling 3-iodophenol with 3-formylphenylboronic acid is an attractive, atom-economical approach. However, the acidic proton of the phenolic hydroxyl group can interfere with the basic conditions required for the Suzuki reaction, potentially leading to side reactions or catalyst inhibition.[4] Similarly, the aldehyde group can, in some instances, coordinate to the palladium catalyst, affecting its activity.

To circumvent these issues, a more conservative and often higher-yielding strategy involves the use of protecting groups for both the hydroxyl and aldehyde functionalities.[5]

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to address specific issues you may encounter during the synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde.

Issue 1: Low or No Yield of the Desired Product

Q1: My Suzuki coupling reaction is resulting in a low yield or is failing completely. What are the primary causes and how can I systematically troubleshoot this?

A1: Low or no yield in a Suzuki coupling is a common problem that can often be traced back to a few key factors. A systematic approach to troubleshooting is essential.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a frequent cause of failure.[6]

    • Solution: Ensure your palladium source, such as Pd(PPh₃)₄ or a more stable pre-catalyst, is fresh and has been stored under an inert atmosphere.[1] Consider using a pre-catalyst that is more resistant to deactivation, especially for challenging substrates. For electron-rich aryl halides, bulky, electron-rich phosphine ligands like SPhos or XPhos are often more effective than triphenylphosphine.[7]

  • Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium complex is a critical step that is highly dependent on the choice of base.[3]

    • Solution: The strength and solubility of the base are crucial. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ for challenging couplings.[7] The choice of base should be optimized for your specific substrate combination.

  • Poor Reagent Quality: Boronic acids can be unstable and prone to degradation, particularly through protodeboronation.[7]

    • Solution: Use fresh, high-purity 3-formylphenylboronic acid. To enhance stability, consider using the corresponding pinacol ester derivative.

  • Inadequate Reaction Conditions: Temperature, solvent, and the exclusion of oxygen are critical parameters.

    • Solution: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent oxidative degradation of the catalyst.[7] Solvents must be thoroughly degassed. Common solvent systems include dioxane/water or toluene/ethanol/water mixtures.[1] While heating is typically required (80-110 °C), excessive temperatures can lead to catalyst decomposition.

Issue 2: Significant Formation of Side Products

Q2: My reaction is producing a complex mixture with significant amounts of side products, such as homocoupled boronic acid or dehalogenated starting material. How can I minimize these?

A2: The formation of side products not only reduces the yield of your desired product but also complicates purification. Understanding the origin of these byproducts is key to their suppression.

  • Homocoupling of the Boronic Acid: This side reaction, leading to the formation of a symmetrical biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen and Pd(II) species.[1]

    • Solution: Rigorous exclusion of oxygen from the reaction mixture is paramount. This can be achieved by thoroughly degassing the solvent and maintaining a positive pressure of an inert gas. Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in-situ reduction of a Pd(II) pre-catalyst can also minimize homocoupling.[1]

  • Protodeboronation: This is the protonolysis of the carbon-boron bond of the boronic acid, replacing it with a carbon-hydrogen bond. This consumes the boronic acid and reduces the yield.

    • Solution: This side reaction is often exacerbated by high temperatures and the presence of water and strong bases.[7] If protodeboronation is significant, consider using a milder base or running the reaction at a lower temperature for a longer duration. Using the boronic ester form of the reagent can also mitigate this issue.

  • Dehalogenation of the Aryl Halide: The starting aryl halide can lose its halogen atom, which is then replaced by a hydrogen atom.

    • Solution: Dehalogenation can occur via a hydride transfer to the palladium complex. This is sometimes promoted by certain solvents (like alcohols) or bases.[1] Optimizing the base and solvent system can help to minimize this side reaction.

Issue 3: Challenges with Protecting Groups

Q3: I am using a protecting group strategy, but I am encountering issues with either the protection/deprotection steps or the stability of the protecting groups during the Suzuki coupling.

A3: A protecting group strategy, while adding steps, can often lead to a cleaner reaction and higher overall yield. However, the choice and handling of protecting groups are critical.

  • Protecting the Phenolic Hydroxyl Group: The methoxymethyl (MOM) ether is a common and effective protecting group for phenols. It is stable to the basic conditions of the Suzuki coupling.[8]

    • Protection Protocol: Phenols can be converted to MOM ethers using methoxymethyl chloride (MOM-Cl) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Deprotection: The MOM group is typically removed under acidic conditions. A mild and efficient method involves using bismuth triflate in an aqueous medium.[9]

    • Troubleshooting: Incomplete protection can lead to side reactions, while harsh deprotection conditions can affect other functional groups. Ensure complete protection before proceeding with the Suzuki reaction and choose a deprotection method that is compatible with your final product.

  • Protecting the Aldehyde Group: The aldehyde can be protected as a cyclic acetal, such as a 1,3-dioxolane, which is stable to the basic and nucleophilic conditions of the Suzuki reaction.[10][11]

    • Protection Protocol: Aldehydes are readily converted to 1,3-dioxolanes by reacting with ethylene glycol in the presence of an acid catalyst, with azeotropic removal of water.[10]

    • Deprotection: The 1,3-dioxolane is easily removed by acid-catalyzed hydrolysis.[10][12]

    • Troubleshooting: The formation of the acetal is an equilibrium process. Ensure efficient removal of water to drive the reaction to completion. For deprotection, use mild acidic conditions to avoid any unwanted side reactions on the biphenyl core.

Frequently Asked Questions (FAQs)

Q1: Is it absolutely necessary to use protecting groups for the synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde?

A1: While not strictly necessary in all cases, using protecting groups for both the hydroxyl and aldehyde functionalities is highly recommended for achieving a high yield and a clean reaction profile. A protecting-group-free approach may be feasible with careful optimization of the catalyst, ligand, and base, but it is more prone to side reactions and lower yields.[4]

Q2: What is the role of the base in the Suzuki-Miyaura coupling, and how does it contribute to side reactions?

A2: The base in a Suzuki coupling has multiple roles, including the activation of the boronic acid to form a more nucleophilic borate species, which facilitates transmetalation.[3][13] However, the choice of base can also influence side reactions. Strong bases can promote protodeboronation, and some bases can contribute to catalyst decomposition. The selection of the appropriate base is therefore a critical parameter to optimize.

Q3: My palladium catalyst turns black during the reaction. Is this normal, and does it indicate a failed reaction?

A3: The formation of palladium black (finely divided palladium metal) is an indication of catalyst decomposition and can lead to a loss of catalytic activity.[14] While some catalyst decomposition is often unavoidable, excessive formation of palladium black suggests that the reaction conditions are not optimal. This can be caused by the presence of oxygen, high temperatures, or an inappropriate choice of ligand that does not sufficiently stabilize the palladium nanoparticles.

Q4: Can I use 3-bromophenol instead of 3-iodophenol as the starting material?

A4: Yes, 3-bromophenol can be used. However, aryl bromides are generally less reactive than aryl iodides in the oxidative addition step of the Suzuki catalytic cycle.[3] Therefore, the reaction with 3-bromophenol may require more forcing conditions, such as a more active catalyst system (e.g., one with a bulky, electron-rich phosphine ligand), a stronger base, and potentially higher temperatures.

Experimental Protocols

Protocol 1: Suzuki Coupling with Protected Functional Groups (Recommended)

This protocol outlines the synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde using a protecting group strategy.

Part A: Protection of 3-Iodophenol as a Methoxymethyl (MOM) Ether

  • To a solution of 3-iodophenol in an anhydrous solvent (e.g., dichloromethane), add a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Cool the mixture in an ice bath and add methoxymethyl chloride (MOM-Cl) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with water and brine, dry the organic layer, and purify the product (1-iodo-3-(methoxymethoxy)benzene) by column chromatography.

Part B: Protection of 3-Formylphenylboronic Acid as a 1,3-Dioxolane

  • Dissolve 3-formylphenylboronic acid and ethylene glycol in toluene.

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, wash with a mild base (e.g., saturated sodium bicarbonate solution), and purify the product (2-(3-(1,3-dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane or the corresponding boronic acid).

Part C: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add the MOM-protected 3-iodophenol, the dioxolane-protected 3-formylphenylboronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄).

  • Add a degassed solvent system (e.g., 1,4-dioxane and water).

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction, perform an aqueous workup, and purify the crude product by column chromatography.

Part D: Deprotection

  • Dissolve the protected biphenyl product in a suitable solvent (e.g., a mixture of THF and water).

  • Add a catalytic amount of a strong acid (e.g., HCl) or a Lewis acid (e.g., Bi(OTf)₃) to remove both the MOM and dioxolane protecting groups.[9][12]

  • Stir at room temperature until deprotection is complete (monitor by TLC).

  • Neutralize the acid, perform an aqueous workup, and purify the final product, 3'-Hydroxy-biphenyl-3-carbaldehyde, by column chromatography or recrystallization.

Protocol 2: Direct Suzuki Coupling (Protecting-Group-Free)

This protocol is a more direct but potentially lower-yielding approach.

  • To a reaction vessel, add 3-iodophenol, 3-formylphenylboronic acid, a robust palladium pre-catalyst with a bulky, electron-rich ligand (e.g., an XPhos or SPhos-based catalyst), and a strong, non-nucleophilic base (e.g., K₃PO₄).

  • Add a thoroughly degassed solvent system (e.g., 1,4-dioxane/water).

  • Ensure a strictly inert atmosphere is maintained throughout the reaction.

  • Heat the mixture with vigorous stirring and monitor the reaction progress carefully.

  • Upon completion, cool the reaction, perform an aqueous workup, and purify the product. Be prepared for a more challenging purification due to the potential for side products.

Visualizing the Process

Diagram 1: Synthetic Strategy Overview

Synthesis_Strategy cluster_pg Protecting Group Strategy (Recommended) cluster_direct Direct Coupling Strategy A 3-Iodophenol PA MOM-protected 3-Iodophenol A->PA Protection (MOM-Cl) B 3-Formylphenylboronic Acid PB Dioxolane-protected Boronic Acid B->PB Protection (Ethylene Glycol) C Protected Biphenyl PA->C PB->C Suzuki Coupling D 3'-Hydroxy-biphenyl-3-carbaldehyde C->D Deprotection E 3-Iodophenol G 3'-Hydroxy-biphenyl-3-carbaldehyde E->G F 3-Formylphenylboronic Acid F->G Suzuki Coupling

Caption: Overview of synthetic routes to the target molecule.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low/No Yield Observed Check_Catalyst Check Catalyst Activity - Fresh? Properly stored? - Appropriate ligand? Start->Check_Catalyst Check_Inertness Verify Inert Atmosphere - Degassed solvents? - Positive inert gas pressure? Check_Catalyst->Check_Inertness Check_Base Optimize Base - Strong enough? (e.g., K3PO4) - Soluble in reaction media? Check_Inertness->Check_Base Check_Reagents Assess Reagent Quality - Fresh boronic acid? - Consider boronic ester? Check_Base->Check_Reagents Check_Temp Review Reaction Temperature - Too high (decomposition)? - Too low (sluggish)? Check_Reagents->Check_Temp Solution Implement Changes & Rerun Check_Temp->Solution

Sources

Technical Support Center: Optimizing Reaction Conditions for 3'-Hydroxy-biphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 3'-Hydroxy-biphenyl-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide actionable, field-proven insights to help you navigate the common challenges associated with this synthesis, moving beyond simple protocols to explain the fundamental causality behind experimental choices.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier method for constructing the C-C bond in biphenyl structures like 3'-Hydroxy-biphenyl-3-carbaldehyde.[1][2] It offers broad functional group tolerance, which is essential when dealing with both a reactive aldehyde and a phenolic hydroxyl group.[3] This guide focuses on the coupling of 3-Iodophenol and 3-Formylphenylboronic acid as the primary synthetic route.

Core Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization. Every step is a critical control point that can be tuned to address specific experimental challenges.

Experimental Protocol: Synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde

Reagents:

  • 3-Iodophenol (1.0 equiv, e.g., 220 mg, 1.0 mmol)

  • 3-Formylphenylboronic acid (1.2 equiv, e.g., 180 mg, 1.2 mmol)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv, e.g., 276 mg, 2.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 equiv, 3 mol%, e.g., 22 mg, 0.03 mmol)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

Procedure:

  • Vessel Preparation: Add 3-Iodophenol, 3-Formylphenylboronic acid, and finely powdered K₂CO₃ to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[4]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and deionized water via syringe. The solvent mixture should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via a nitrogen-flushed syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the 3-Iodophenol starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it with brine (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[5]

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is critically low, or the reaction has stalled with starting material remaining. What are the primary causes and how can I fix it?

A1: Low yield is the most common issue and can stem from several factors related to the catalytic cycle. The key is to identify whether the issue lies with catalyst activity, the reagents, or the reaction conditions.

  • Cause 1: Inactive Catalyst. The active catalyst is a Pd(0) species. If you start with a Pd(II) precatalyst (like Pd(OAc)₂ or Pd(dppf)Cl₂), it must be reduced in situ. More importantly, the Pd(0) species is highly sensitive to oxygen.[4] Inadequate degassing allows oxygen to oxidize Pd(0) to inactive Pd(II) oxides, effectively killing your catalyst.

    • Solution: Ensure your solvents are rigorously degassed (sparging with argon for 30+ minutes is effective) and that your reaction is maintained under a positive pressure of an inert gas throughout. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes help, but it is also highly oxygen-sensitive.[6]

  • Cause 2: Inefficient Transmetalation. The transfer of the formylphenyl group from boron to palladium is a critical step facilitated by the base.[7][8] If the boronic acid is not sufficiently activated to a more nucleophilic "ate" complex, this step will be slow, stalling the entire cycle.

    • Solution: Switch to a stronger or more soluble base. While K₂CO₃ is a good starting point, bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective, especially with challenging substrates.[9][10] They more readily promote the formation of the reactive boronate species.

  • Cause 3: Poor Solubility. The reaction is often a heterogeneous mixture. If reagents, particularly the inorganic base, are not adequately mixed, the reaction kinetics will suffer.

    • Solution: Use a finely powdered base to maximize surface area. Ensure vigorous stirring. Changing the solvent system to one with better solubilizing properties (e.g., DMF/water, THF/water) can also be beneficial, though this may require re-optimization of temperature.[4][11]

  • Cause 4: Insufficient Thermal Energy. Every step in the catalytic cycle has an activation energy barrier.

    • Solution: Gradually increase the reaction temperature in 10 °C increments (e.g., from 90 °C to 110 °C). This can significantly accelerate slow steps like oxidative addition or reductive elimination.[9]

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting Decision Tree for Low Yield.

Q2: I'm observing significant homocoupling of my 3-formylphenylboronic acid, forming 3,3'-diformylbiphenyl. How can I minimize this?

A2: Homocoupling of boronic acids is a common side reaction, often driven by the presence of Pd(II) species and oxygen.[12]

  • Mechanism: Two molecules of the boronic acid can couple together, reducing a Pd(II) species to the active Pd(0). This process consumes your nucleophile and can be a major pathway if the main catalytic cycle is slow. Higher oxygen levels have been shown to increase the rate of homocoupling.[12]

  • Solution 1: Rigorous Exclusion of Oxygen. This is the most critical factor. As mentioned above, ensure your reaction setup is scrupulously purged of air and maintained under a positive inert gas pressure. This minimizes both catalyst deactivation and this specific side reaction.

  • Solution 2: Control Stoichiometry. Use only a slight excess of the boronic acid (1.1-1.2 equivalents). A large excess will favor homocoupling simply by concentration effects.

  • Solution 3: Use a Pre-activated Pd(0) Catalyst. Using a catalyst like Pd(PPh₃)₄ or generating the Pd(0) species from a precatalyst like Pd₂(dba)₃ can sometimes reduce homocoupling that occurs during the initial in-situ reduction of Pd(II) sources.

Q3: My boronic acid seems to be decomposing. I see benzaldehyde as a byproduct. What is happening?

A3: You are observing protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[12] Boronic acids, especially electron-deficient ones, can be susceptible to this, particularly under harsh conditions.

  • Mechanism: This hydrolysis of the boronic acid can be accelerated by high temperatures and certain basic or acidic conditions.[12]

  • Solution 1: Use Milder Bases. If you suspect protodeboronation, a very strong base might be too harsh. Consider switching to a milder base like potassium fluoride (KF).[13]

  • Solution 2: Lower the Reaction Temperature. Run the reaction at the lowest temperature that still provides a reasonable rate. This reduces the rate of decomposition.

  • Solution 3: Use a More Stable Boronic Acid Derivative. If the free boronic acid is too unstable, convert it to a more robust derivative like a pinacol ester (Bpin) or a trifluoroborate salt.[9][14] These are generally more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions.

Q4: I'm seeing a lot of phenol byproduct, meaning my 3-iodophenol is being reduced. What's causing this dehalogenation?

A4: Dehalogenation is a reductive process where the aryl halide is converted to an arene.

  • Mechanism: After oxidative addition, the Ar-Pd(II)-X complex can react with a hydride source in the mixture, leading to reductive elimination of Ar-H instead of the desired Ar-Ar' product.[12] The hydride source can be trace impurities in solvents, the base, or even the solvent itself (e.g., alcohols) under certain conditions.

  • Solution 1: Use High-Purity Reagents. Ensure your solvents are anhydrous and of high purity.

  • Solution 2: Change the Base/Solvent System. This side reaction is highly dependent on the specific combination of base, solvent, and ligand. Switching from a carbonate to a phosphate base (K₃PO₄) can sometimes suppress this pathway. Using aprotic solvents like dioxane or toluene is generally preferred over alcoholic solvents which can be hydride donors.[12]

Q5: Purification is difficult. How can I effectively separate my product from residual catalyst and byproducts?

A5: Purification challenges with biphenyls are common due to the similar polarity of the desired product and aryl-containing byproducts.

  • Strategy 1: Aqueous Wash. After the reaction, a wash with an aqueous solution of a mild chelating agent, like 1M HCl followed by saturated sodium bicarbonate, can help remove some of the inorganic salts and basic impurities.

  • Strategy 2: Filtration. If significant palladium black (decomposed catalyst) has formed, filter the crude reaction mixture through a pad of Celite® before extraction and concentration.

  • Strategy 3: Optimized Column Chromatography. This is the most reliable method.[5]

    • Solvent System: A gradient of ethyl acetate in hexane is standard. Start with a low polarity (e.g., 5% EtOAc) to elute nonpolar impurities like homocoupled starting materials, then gradually increase the polarity (e.g., to 20-30% EtOAc) to elute your more polar di-functionalized product.

    • Monitor Fractions Carefully: Use TLC to analyze the fractions. The hydroxyl and aldehyde groups on your product make it significantly more polar than starting materials or homocoupled byproducts, which should allow for good separation.

  • Strategy 4: Recrystallization. If a highly pure sample is required, recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) can be an effective final polishing step.[15]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is best for this transformation?

A1: The choice of catalyst and ligand is critical for success.[2][6]

  • For General Screening: Pd(dppf)Cl₂ is an excellent, robust, and versatile starting point. The dppf ligand is both electron-rich and has a large bite angle, which generally promotes efficient reductive elimination.

  • For High Activity: For more challenging couplings (e.g., using less reactive aryl bromides or chlorides), more advanced catalyst systems are recommended. These often involve palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6][12] These systems are adept at promoting the often rate-limiting oxidative addition step.

Catalyst SystemLigand TypeTypical Use Case & Characteristics
Pd(PPh₃)₄ Monodentate PhosphineClassic, pre-formed Pd(0) catalyst. Effective but can be thermally sensitive and less active for challenging substrates.[6]
Pd(dppf)Cl₂ Ferrocenyl PhosphineHighly versatile and robust. Good for a wide range of aryl iodides and bromides. An excellent first choice.[2]
Pd(OAc)₂ + SPhos Buchwald-type BiarylVery active system, excellent for electron-rich or sterically hindered partners and even some aryl chlorides.[6]
PEPPSI-iPr N-Heterocyclic CarbeneHighly stable and active catalyst, particularly good for preventing side reactions and coupling less reactive partners.[12]

Table 1: Comparison of Common Palladium Catalyst Systems.

Q2: How do I choose the optimal base and solvent system?

A2: The base and solvent work in concert to facilitate the reaction. The primary role of the base is to activate the boronic acid for transmetalation.[7][13]

BaseSolvent(s)Comments
K₂CO₃ Dioxane/H₂O, Toluene/H₂OA standard, effective, and economical choice for many couplings. Requires water for solubility.[7]
K₃PO₄ Dioxane/H₂O, THF/H₂OA stronger base, often providing higher yields, especially if transmetalation is slow. Good solubility in aqueous mixtures.[6]
Cs₂CO₃ Dioxane, Toluene, DMFA very strong and highly soluble base. Often used for difficult couplings but is more expensive.[10]
KF THF, Dioxane (often anhydrous)A mild base, particularly useful when substrates are sensitive to harsh basic conditions that could cause protodeboronation.[13]

Table 2: Guide to Selecting Base and Solvent Combinations.

Q3: What is the role of water in the reaction mixture?

A3: While Suzuki couplings can be run under anhydrous conditions, the addition of a small amount of water to an organic solvent (forming a biphasic system) is very common and often beneficial.[7][12] Water helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄), facilitating its interaction with the organoboron species.[11] It can also assist in the ligand exchange steps within the catalytic cycle. The optimal ratio of organic solvent to water (e.g., 4:1 to 10:1) often requires empirical optimization.[12]

Q4: Can I use 3-bromophenol or 3-chlorophenol instead of 3-iodophenol?

A4: Yes, but with adjustments. The reactivity of aryl halides in the rate-limiting oxidative addition step follows the order: I > Br > OTf >> Cl .[8]

  • 3-Bromophenol: Is a very suitable substrate. You may need slightly more forcing conditions: a more active catalyst system (e.g., Pd(OAc)₂/SPhos), a stronger base (K₃PO₄), and potentially a higher temperature compared to the iodide.

  • 3-Chlorophenol: Is significantly less reactive.[8] Standard conditions will likely fail. To couple an aryl chloride, you almost always need a specialized, highly active catalyst system featuring bulky, extremely electron-donating ligands like the Buchwald biarylphosphines or N-heterocyclic carbenes (NHCs).[14]

Q5: Are there any considerations for protecting the hydroxyl or aldehyde groups?

A5: One of the great advantages of the Suzuki coupling is its excellent functional group tolerance. For this specific molecule:

  • Phenolic -OH: The hydroxyl group is generally compatible with the reaction conditions. The basic medium will deprotonate it to a phenoxide, but this does not typically interfere with the catalytic cycle. Protection is usually unnecessary.

  • Aldehyde -CHO: The aldehyde is also generally robust under standard Suzuki conditions. However, if you are exploring very harsh conditions or considering subsequent reactions where the aldehyde could interfere (e.g., Grignard additions), it could be protected as an acetal (e.g., using ethylene glycol).[16] This adds two steps (protection and deprotection) to your synthesis, so it should only be done if necessary. For the standard protocol, protection is not required.[3]

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification a Weigh Reagents (Halide, Boronic Acid, Base) c Assemble in Schlenk Flask a->c b Degas Solvents (Sparging with Ar/N₂) e Add Catalyst & Solvents b->e d Establish Inert Atmosphere (Evacuate/Backfill x3) c->d d->e f Heat & Stir (e.g., 90 °C, 4-6h) e->f g Monitor Progress (TLC / LC-MS) f->g h Cool & Quench (Add H₂O) g->h Reaction Complete i Extract with Organic Solvent (e.g., Ethyl Acetate) h->i j Wash & Dry Organic Layer i->j k Concentrate in vacuo j->k l Purify by Chromatography k->l m Characterize Product (NMR, MS) l->m

Caption: Standard Suzuki Coupling Experimental Workflow.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Key Synthesis Routes and Purification Methods for 4-Fluoro-4'-hydroxybiphenyl. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Iodophenol (CAS 626-02-8): Properties, Synthesis, and Procurement. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 3-Iodophenol in Organic Synthesis and Research. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Retrieved from [Link]

  • Journal of the American Chemical Society. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

  • Journal of Organic Chemistry. (1996). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. Retrieved from [Link]

  • Google Patents. (n.d.). USRE33779E - Preparation process of 4,4-dihydroxybiphenyl.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US20040049050A1 - Method for producing formylphenylboronic acids.
  • Wikipedia. (n.d.). 3-Iodophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-IODOPHENOL. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • Google Patents. (n.d.). EP0349382B1 - Process for purifying dihydroxybiphenyls.
  • Zand, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Slideshare. (n.d.). Suzuki Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Formylphenylboronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5847234A - Process for the preparation of 4-hydroxybiphenyl.
  • Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Hydroxy-biphenyl-3-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.

Sources

Technical Support Center: Troubleshooting Failed Reactions of 3'-Hydroxy-biphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3'-Hydroxy-biphenyl-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. The unique interplay between the phenolic hydroxyl group and the aromatic aldehyde can present specific challenges in synthetic routes. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

I. Understanding the Reactivity of 3'-Hydroxy-biphenyl-3-carbaldehyde

3'-Hydroxy-biphenyl-3-carbaldehyde possesses two key functional groups: a nucleophilic phenolic hydroxyl group and an electrophilic aldehyde. The electronic properties of these groups influence the overall reactivity of the molecule. The hydroxyl group is an activating, ortho-, para-directing group, while the aldehyde is a deactivating, meta-directing group. Their relative positions on the biphenyl scaffold create a unique chemical environment that must be considered when planning synthetic transformations.

Key Molecular Properties
PropertyValueSource
Molecular FormulaC₁₃H₁₀O₂[1]
Molecular Weight198.22 g/mol [1]
IUPAC Name3-(3-hydroxyphenyl)benzaldehyde[1][2]

II. Troubleshooting Guide: Common Reaction Failures

This section addresses specific problems that may arise during reactions involving 3'-Hydroxy-biphenyl-3-carbaldehyde and provides actionable solutions based on established chemical principles.

A. Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming the C-C bond in biphenyl scaffolds.[2] However, the presence of the unprotected hydroxyl and aldehyde groups can lead to complications.

Question: My Suzuki-Miyaura coupling reaction to synthesize 3'-Hydroxy-biphenyl-3-carbaldehyde is showing low to no product formation. What are the likely causes and how can I fix it?

Answer: Low yields in Suzuki couplings with this substrate can often be attributed to catalyst deactivation, poor reagent quality, or suboptimal reaction conditions. Here is a systematic approach to troubleshooting:

1. Catalyst and Ligand Integrity:

  • Problem: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen and can decompose into inactive palladium black.[3] Phosphine ligands can also oxidize, hindering the catalytic cycle.[3]

  • Solution:

    • Ensure all reagents and solvents are thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for an extended period.[4]

    • If you observe the formation of palladium black, it's a clear indicator of catalyst decomposition.[4] Try lowering the reaction temperature or using a more robust ligand.[4]

2. Boronic Acid/Ester Quality:

  • Problem: Boronic acids are prone to degradation, especially through protodeboronation.[3]

  • Solution:

    • Use fresh boronic acid or consider converting it to a more stable boronic ester (e.g., a pinacol ester).[3]

3. Base Selection and Solubility:

  • Problem: The choice of base is critical and can be empirical.[5] Poor solubility of reagents can also significantly impede the reaction.[4][5]

  • Solution:

    • Screen different bases. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective than weaker ones.[4]

    • If solubility is an issue, consider switching to a solvent system with better solubilizing power, such as dioxane, DMF, or a toluene/water mixture.[4] Gentle heating can also improve solubility.[4]

4. Side Reactions:

  • Problem: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[4]

  • Solution:

    • Rigorous degassing is the primary way to minimize this. Using a Pd(0) catalyst source like Pd(PPh₃)₄ can also be beneficial.[4]

Below is a troubleshooting workflow for a failed Suzuki-Miyaura coupling:

Reductive_Amination_Troubleshooting Start Low Amine Yield Imine_Check Is Imine Formation Confirmed? Start->Imine_Check Reducing_Agent_Check What Reducing Agent is Used? Imine_Check->Reducing_Agent_Check Yes Optimize_Imine Optimize Imine Formation: - Add catalytic acid (AcOH) - Use molecular sieves Imine_Check->Optimize_Imine No Alcohol_Byproduct Significant Alcohol Byproduct? Reducing_Agent_Check->Alcohol_Byproduct Change_Reducing_Agent Switch to Milder Agent: - NaBH(OAc)₃ (STAB) - NaBH₃CN Alcohol_Byproduct->Change_Reducing_Agent Yes Two_Step_Procedure Implement Two-Step Procedure: 1. Pre-form imine 2. Add reducing agent Alcohol_Byproduct->Two_Step_Procedure No, but still low yield Optimize_Imine->Imine_Check Success Improved Amine Yield Change_Reducing_Agent->Success Two_Step_Procedure->Success

Caption: Decision tree for troubleshooting reductive amination.

III. Frequently Asked Questions (FAQs)

Q1: How should I store and handle 3'-Hydroxy-biphenyl-3-carbaldehyde?

A1: Due to the presence of the aldehyde and phenolic hydroxyl groups, this compound can be susceptible to oxidation. [6][7][8][9]It is recommended to store it in a cool, dark place under an inert atmosphere (argon or nitrogen) to prevent degradation. Aldehydes can be sensitive to air and light.

Q2: Can the phenolic hydroxyl group interfere with reactions at the aldehyde?

A2: Yes, the phenolic hydroxyl group is acidic and can be deprotonated by bases. This can lead to side reactions or chelation to metal catalysts, potentially inhibiting their activity. In some cases, it may be necessary to protect the hydroxyl group prior to carrying out reactions at the aldehyde. [2]Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers.

Q3: What are some common side reactions to be aware of with phenolic aldehydes?

A3: Phenolic aldehydes can undergo several side reactions, including:

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid, and the phenol ring is susceptible to oxidative coupling or degradation, especially in the presence of strong oxidants or certain metal catalysts. [6][7][8][9]* Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to form a primary alcohol and a carboxylic acid.

  • Condensation Reactions: The phenolic ring, being electron-rich, can participate in condensation reactions with the aldehyde, particularly under acidic or basic conditions. [10] Q4: What analytical techniques are best for monitoring reactions of 3'-Hydroxy-biphenyl-3-carbaldehyde?

A4: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reactant consumption and product formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the starting material, intermediates, and final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.

Q5: I'm having trouble with the purification of my product. Any suggestions?

A5: The polarity of the hydroxyl group can sometimes make purification by standard column chromatography challenging.

  • Normal Phase Chromatography: A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether), is often effective.

  • Reverse Phase Chromatography: If the compound is still difficult to purify, reverse-phase HPLC may be a suitable alternative.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent method for obtaining high-purity material.

IV. References

  • Wang, Y., et al. (2013). A theoretical study on the reactivity of phenols and aldehydes: Prospect of formaldehyde-free syntans. ResearchGate. Retrieved from [Link]

  • PubMed. (2020). Photoinduced Specific Acylation of Phenolic Hydroxy Groups with Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoinduced Specific Acylation of Phenolic Hydroxy Groups with Aldehydes. Retrieved from [Link]

  • National Institutes of Health. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. PMC. Retrieved from [Link]

  • ACS Publications. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. ACS Earth and Space Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Hydroxy-biphenyl-3-carbaldehyde. Retrieved from [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid. Retrieved from

  • Forest Products Laboratory. (n.d.). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. Retrieved from [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. Retrieved from [Link]

  • PubMed. (n.d.). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? Retrieved from [Link]

  • Semantic Scholar. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Retrieved from [Link]

  • ChemBK. (n.d.). 2'-hydroxybiphenyl-3-carbaldehyde. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Hydroxybiphenyl. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 3'-Hydroxy-biphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of 3'-Hydroxy-biphenyl-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile biphenyl derivative. The presence of both a phenolic hydroxyl group and an aromatic aldehyde group imparts unique chemical properties to this molecule, but also presents specific challenges in its purification.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the removal of impurities from crude 3'-Hydroxy-biphenyl-3-carbaldehyde.

Understanding the Impurity Profile

The purification strategy for any compound is fundamentally linked to the impurities present. 3'-Hydroxy-biphenyl-3-carbaldehyde is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.[3][4][5] This synthetic route is highly efficient but can introduce a characteristic set of impurities that must be addressed.

Typical Synthetic Route:

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_catalyst Catalytic System SM1 3-Formylphenylboronic Acid Product 3'-Hydroxy-biphenyl-3-carbaldehyde SM1->Product Suzuki-Miyaura Coupling SM2 3-Bromophenol SM2->Product Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Product Base Base (e.g., Na2CO3) Base->Product

Caption: Suzuki-Miyaura synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3'-Hydroxy-biphenyl-3-carbaldehyde?

A1: Based on a typical Suzuki-Miyaura synthesis, the most common impurities include:

  • Unreacted Starting Materials: 3-Formylphenylboronic acid and 3-bromophenol (or other corresponding aryl halides).

  • Homocoupling Byproducts: Biphenyl-3,3'-dicarbaldehyde (from the coupling of two molecules of 3-formylphenylboronic acid) and 3,3'-dihydroxybiphenyl (from the coupling of two molecules of 3-bromophenol). The homocoupling of boronic acids can be particularly prevalent in the presence of oxygen.[6][7]

  • Residual Palladium Catalyst: Homogeneous palladium catalysts used in the reaction can leach into the product.

  • Related Isomers: Depending on the purity of the starting materials, you may have isomeric impurities.

Q2: My crude product is a dark-colored oil or solid. What is causing this?

A2: The dark color is often due to residual palladium catalyst, which can precipitate as palladium black, or highly conjugated polymeric byproducts.

Q3: Can I use an acidic or basic wash to remove impurities?

A3: This approach should be used with caution. The phenolic hydroxyl group is acidic and will be deprotonated by a strong base, forming a water-soluble phenoxide salt. This can be a useful strategy for separating it from non-acidic impurities. However, aldehydes can be sensitive to both strong acids and bases, potentially leading to degradation or side reactions. It is advisable to use mild bases like sodium bicarbonate for washes and to minimize contact time.

Q4: Is 3'-Hydroxy-biphenyl-3-carbaldehyde stable on silica gel for column chromatography?

A4: Generally, aromatic aldehydes and phenols are stable on silica gel. However, the slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you observe significant streaking or loss of product during thin-layer chromatography (TLC) analysis, your compound may be degrading. In such cases, deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Multiple spots on TLC, some close to the product Rf. Unreacted starting materials or homocoupling byproducts with similar polarities to the product.Optimize the column chromatography solvent system for better separation. Consider using a biphenyl stationary phase for enhanced aromatic selectivity.[9][10] A two-solvent recrystallization may also be effective.
Product is isolated, but NMR shows residual starting materials. Inefficient separation due to co-elution during chromatography or co-precipitation during recrystallization.Re-purify using a shallower gradient in column chromatography. For recrystallization, try a different solvent system.
Purified product has a grayish or black tint. Residual palladium catalyst.Treat a solution of the crude product with activated carbon.[11] Alternatively, use a scavenger resin designed to bind palladium.[12] Filtration through a pad of Celite can also help remove precipitated palladium black.[13]
Low yield after column chromatography. Product is highly polar and is retained on the column. Streaking or decomposition on the silica gel.Use a more polar eluent system, such as a methanol/dichloromethane gradient.[14] If decomposition is suspected, deactivate the silica gel with triethylamine.[8]
Difficulty finding a suitable recrystallization solvent. The combination of polar hydroxyl and aldehyde groups with a nonpolar biphenyl backbone makes single-solvent recrystallization challenging.A two-solvent system is often effective. Good candidates include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[15][16]
Oiling out during recrystallization. The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Ensure the solution is not cooled too rapidly. Use a larger volume of solvent. If the issue persists, try a lower-boiling point solvent system.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the most common and generally effective method for purifying 3'-Hydroxy-biphenyl-3-carbaldehyde.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate in various solvent systems to find one that gives the product an Rf value of approximately 0.2-0.3 and provides good separation from impurities.
  • Recommended Starting Solvent Systems:
  • Hexane/Ethyl Acetate mixtures (e.g., starting with 4:1 and moving to 1:1).
  • Dichloromethane/Methanol mixtures for more polar impurities (e.g., 98:2 to 95:5).[14]

2. Column Preparation:

  • Select an appropriately sized flash chromatography column based on the amount of crude material.
  • Prepare a slurry of silica gel in the initial, less polar eluent.
  • Pack the column with the slurry, ensuring no air bubbles are trapped.
  • Add a layer of sand to the top of the silica bed.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.
  • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[8]

4. Elution and Fraction Collection:

  • Begin eluting with the starting solvent system.
  • Collect fractions and monitor their contents by TLC.
  • Gradually increase the polarity of the eluent (gradient elution) to elute the product and then more polar impurities.[8]

5. Product Isolation:

  • Combine the pure fractions containing the product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3'-Hydroxy-biphenyl-3-carbaldehyde.

    Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis & Solvent Selection Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Solvent Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Gradient Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

    Caption: Workflow for flash column chromatography purification.

Protocol 2: Purification by Recrystallization

Recrystallization can be an effective method if a suitable solvent system can be identified and is particularly useful for removing minor impurities after a preliminary chromatographic separation.

1. Solvent Screening:

  • Place a small amount of the crude product (approx. 20-30 mg) into several test tubes.
  • Add a small amount (approx. 0.5 mL) of a single solvent to each tube and observe the solubility at room temperature.
  • Good single-solvent candidates will show poor solubility at room temperature but good solubility upon heating.
  • For two-solvent systems, find a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.
  • Recommended Solvent Systems to Screen:
  • Ethanol/Water[16]
  • Acetone/Hexane[16]
  • Ethyl Acetate/Hexane[16]
  • Toluene

2. Recrystallization Procedure (Two-Solvent System):

  • Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol).
  • While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid (cloudy).
  • Add a few more drops of the "good" solvent until the solution becomes clear again.
  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
  • For maximum recovery, place the flask in an ice bath for 15-30 minutes.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
  • Dry the crystals in a vacuum oven to remove all traces of solvent.

References

  • Karimi-Avargani, M. (2017). How to remove palladium catalyst from reaction mixture? ResearchGate. Available at: [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem. Available at: [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Osaka Gas Chemicals. Available at: [Link]

  • Gagnon, P. et al. (2010).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Available at: [Link]

  • Rong, J. et al. (2017).
  • ResearchGate. (n.d.). RECRYSTALLIZATION. Available at: [Link]

  • ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. Available at: [Link]

  • Ligas, M. (2017).
  • Chromtech. (n.d.). Chromatography Products. Chromtech. Available at: [Link]

  • Kumar, D. (2014). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3'-Hydroxy-biphenyl-3-carbaldehyde. PubChem. Available at: [Link]

  • Wang, Y. et al. (2020). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. MDPI.
  • Bedia, J. et al. (2017).
  • ResearchGate. (n.d.). Inhibition of hydroxylated polychlorinated biphenyls (OH-PCBs) on sulfotransferases (SULTs). ResearchGate. Available at: [Link]

  • PubMed. (2010). Synthesis of highly hydroxylated aromatics by evolved biphenyl dioxygenase and subsequent dihydrodiol dehydrogenase. PubMed. Available at: [Link]

  • PubMed. (1981). Purification of polybrominated biphenyl congeners. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. Available at: [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]

Sources

Technical Support Center: Stability of 3'-Hydroxy-biphenyl-3-carbaldehyde in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3'-Hydroxy-biphenyl-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to 3'-Hydroxy-biphenyl-3-carbaldehyde

3'-Hydroxy-biphenyl-3-carbaldehyde is a biphenyl derivative featuring both a hydroxyl (-OH) and a carbaldehyde (-CHO) group.[1] This unique structure, with an electron-donating hydroxyl group and an electron-withdrawing aldehyde group, influences its chemical reactivity and stability.[1] The aldehyde functional group, in particular, is susceptible to various transformations, making careful handling and storage crucial.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3'-Hydroxy-biphenyl-3-carbaldehyde in solution?

The primary stability concerns stem from the reactivity of the aldehyde group. Aldehydes are prone to:

  • Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, forming 3'-Hydroxy-biphenyl-3-carboxylic acid. This can be initiated by atmospheric oxygen, oxidizing agents, or even light.[1][3]

  • Polymerization/Trimerization: Aldehydes, especially in concentrated solutions or upon prolonged storage, can polymerize or form cyclic trimers. This process can be accelerated by the presence of acidic or basic impurities.[4]

  • Photosensitivity: Aromatic compounds, particularly those with carbonyl groups, can be sensitive to light, leading to photodegradation.[5]

Q2: Which solvents are recommended for dissolving 3'-Hydroxy-biphenyl-3-carbaldehyde?

Expert Insight: When preparing stock solutions, it is advisable to use high-purity, anhydrous solvents to minimize water- and impurity-driven degradation. For aliphatic aldehydes, dilution in a primary alcohol can form more stable hemi-acetals.[4] While this is more common for aliphatic aldehydes, it is a strategy to consider if oxidation is a significant issue.

Q3: How should I store solutions of 3'-Hydroxy-biphenyl-3-carbaldehyde?

To maximize the shelf-life of your solutions, adhere to the following storage guidelines:

  • Temperature: Store solutions at low temperatures, typically 2-8°C or frozen at -20°C or -80°C. However, be aware that for some aldehydes, very low temperatures can accelerate the formation of trimers.[4] It is recommended to perform a small-scale stability test at your intended storage temperature.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[6][7]

  • Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

  • Container: Use tightly sealed, high-quality glass or chemically resistant plastic containers to prevent solvent evaporation and contamination.[7]

Q4: Are there any known incompatible substances I should avoid?

Avoid strong oxidizing agents, strong acids, and strong bases, as these can catalyze the degradation of the aldehyde. Also, be mindful of potential interactions with other components in your experimental system.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: I am observing a loss of potency or inconsistent results over time.

This is a common indicator of compound degradation.

Logical Troubleshooting Workflow:

A Inconsistent Results/ Loss of Potency Observed B Prepare a Fresh Solution from Solid Compound A->B G Perform Analytical Check on Stored Solution (e.g., HPLC) A->G C Re-run Experiment B->C D Results Consistent? C->D E Yes: Original Solution Degraded. Review Storage and Handling. D->E Yes F No: Issue is Likely with Assay or Other Reagents. D->F No H Degradation Products Detected? G->H I Yes: Confirm Degradation. Implement Stability-Indicating Method. H->I Yes J No: Re-evaluate Assay Parameters. H->J No

Caption: Troubleshooting workflow for inconsistent experimental results.

Explanation:

  • Isolate the Variable: The first step is to determine if the compound solution is the source of the inconsistency. Preparing a fresh solution from solid material and repeating the experiment is the most direct way to test this.[6]

  • Confirm Degradation: If the fresh solution yields the expected results, it strongly suggests the original solution has degraded. To confirm this, you can use an analytical technique like HPLC to analyze the old solution. Look for a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.[8][9][10]

Issue 2: I see a precipitate forming in my solution upon storage.

Precipitation can occur due to several reasons:

  • Poor Solubility: The compound may be crashing out of solution, especially if stored at a lower temperature than it was prepared at.

  • Polymerization: Aldehydes can form insoluble polymers or trimers over time.[4] These often appear as a viscous oil or a solid precipitate. You may notice the solution becoming thicker before a precipitate is visible.[4]

Troubleshooting Steps:

  • Temperature Check: Gently warm the solution to room temperature. If the precipitate redissolves, it was likely due to poor solubility at the storage temperature. Consider using a different solvent system or a lower concentration.

  • Analytical Verification: If the precipitate does not redissolve, it is likely a degradation product. Separate the precipitate and the supernatant and analyze both using a suitable analytical method (e.g., HPLC, LC-MS) to identify the components.

Issue 3: How can I proactively assess the stability of my solutions?

For critical applications, performing a forced degradation study is recommended.[3][5][11][12] This involves subjecting the compound in solution to accelerated stress conditions to identify potential degradation pathways and products.[11]

Forced Degradation Experimental Workflow:

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Solutions of 3'-OH-biphenyl-3-CHO in Chosen Solvent Acid Acidic (e.g., 0.1 M HCl) Prep->Acid Base Basic (e.g., 0.1 M NaOH) Prep->Base Oxidative Oxidative (e.g., 3% H2O2) Prep->Oxidative Thermal Thermal (e.g., 60°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Characterize Characterize Degradants (LC-MS, NMR) Analysis->Characterize

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study

  • Preparation: Prepare solutions of 3'-Hydroxy-biphenyl-3-carbaldehyde at a known concentration in the solvent(s) of interest.

  • Stress Conditions: Aliquot the solution into separate vials for each stress condition.[13]

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% H₂O₂.

    • Thermal Stress: Incubate at an elevated temperature (e.g., 60°C).[3]

    • Photostability: Expose to a light source as specified by ICH Q1B guidelines.[5]

    • Control: Keep one aliquot at the intended storage condition.

  • Time Points: Collect samples from each condition at various time points (e.g., 0, 2, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.[8][10]

  • Data Evaluation: Compare the chromatograms over time. A decrease in the parent peak and the emergence of new peaks indicate degradation. Calculate the percentage of degradation.

Data Summary Table (Example):

Stress ConditionTime (h)% Parent RemainingMajor Degradant Peak (RT, min)
Control (4°C) 2499.5-
0.1 M HCl (RT) 2498.2-
0.1 M NaOH (RT) 2475.34.8
3% H₂O₂ (RT) 2452.15.2
60°C 2491.0-
Photolytic 2488.66.1

This is example data and does not represent actual experimental results.

This study will help you understand the compound's degradation profile, allowing you to develop appropriate storage and handling procedures.[11]

References

  • Acta Chimica Slovaca. (2014). Identification of biodegradation products of biphenyl and 2,3-dihydroxybiphenyl (2,3-DHB).
  • MedCrave online. (2016).
  • Benchchem. (n.d.). Hydroxy-biphenyl-3-carbaldehyde | 400745-17-7.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • ResearchGate. (2022).
  • SGS. (2011).
  • SciELO. (2022).
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Remedy Publications LLC. (2023).
  • Pell Wall Blog. (2013).
  • Lab Manager. (n.d.). Handling and Storing Chemicals.
  • PubChem. (n.d.). 3'-Hydroxy-biphenyl-3-carbaldehyde.
  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage.
  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Formacare. (n.d.).
  • Matrix Scientific. (n.d.). 3-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde.
  • MDPI. (2022).
  • ChemicalBook. (n.d.). 3'-HYDROXY-BIPHENYL-2-CARBALDEHYDE | 400750-67-6.
  • Eawag-BBD. (1998).
  • Agency for Toxic Substances and Disease Registry (
  • ResearchGate. (n.d.).
  • Ossila. (n.d.). 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde.
  • PubMed. (2025). Rhodococcus sp. strain FG-mediated biodegradation of biphenyl and its di(chloro/hydroxy)
  • ChemicalBook. (2025). 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID | 376592-93-7.
  • National Institute of Standards and Technology. (n.d.). 3-Hydroxybiphenyl - NIST WebBook.
  • Santa Cruz Biotechnology. (n.d.). 4′-Hydroxy-biphenyl-3-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 3'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde.

Sources

Technical Support Center: Synthesis of Biphenyl Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of biphenyl aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. The formation of the biaryl scaffold, particularly with a reactive aldehyde functionality, is a cornerstone of modern organic synthesis, yet it is not without its challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the common pitfalls encountered during these experiments, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.

Our approach is rooted in explaining the why behind experimental observations and solutions, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Pitfalls & Solutions

This section addresses specific issues you may encounter during the synthesis of biphenyl aldehydes via Suzuki-Miyaura coupling. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.

Problem 1: Low or No Yield of the Desired Biphenyl Aldehyde

Q: My Suzuki-Miyaura reaction is yielding very little or none of my target biphenyl aldehyde. What are the likely causes and how can I troubleshoot this?

A: Low or nonexistent yields in a Suzuki coupling are a common frustration, often stemming from issues with the catalytic system or the stability of your reagents. Let's break down the potential culprits.

Root Cause Analysis:

  • Catalyst Inactivity: The active catalyst in the Suzuki reaction is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. This reduction can be inefficient, or the active Pd(0) can be oxidized and deactivated by residual oxygen in the reaction mixture.[1][2]

  • Ligand Incompatibility: The choice of phosphine ligand is critical and profoundly influences catalytic activity.[3] An inappropriate ligand can lead to slow oxidative addition (the first step of the catalytic cycle) or inefficient reductive elimination (the final product-forming step).[4][5] For the synthesis of biphenyl aldehydes, where one of the coupling partners is often an electron-deficient aryl halide (e.g., 4-bromobenzaldehyde), a bulky and electron-rich ligand is typically required to facilitate the oxidative addition step.[3][5]

  • Boronic Acid Instability (Protodeboronation): Boronic acids are susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohol in the solvent) to yield the corresponding arene.[6] This is a major pathway for reagent decomposition and yield loss, especially with prolonged reaction times or elevated temperatures.[6][7]

  • Inappropriate Base or Solvent: The base plays a crucial role in activating the boronic acid for transmetalation.[8][9] The strength and solubility of the base must be matched to the substrates and solvent system. An incompatible system can lead to poor reaction rates or promote side reactions.

Solutions & Optimization Strategies:

Parameter Recommendation Rationale
Catalyst & Ligand Screen a panel of bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos.[3][10][11] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst (e.g., XPhos Pd G3) to ensure a sufficient concentration of the active catalytic species.[12]Bulky, electron-rich ligands accelerate both the oxidative addition of the aryl halide and the final reductive elimination step, which is often rate-limiting.[3][5] Precatalysts offer greater air and moisture stability while efficiently generating the active Pd(0) catalyst in solution.
Reagent Stability Use boronic esters (e.g., pinacol or MIDA esters) instead of boronic acids.[6][13][14] These are generally more stable and less prone to protodeboronation. They act as a "slow-release" source of the boronic acid under the reaction conditions.[8][15][16]Boronic esters exhibit increased stability towards hydrolysis and protodeboronation, ensuring the boronic acid is available throughout the course of the reaction.[14]
Reaction Conditions Ensure the reaction is thoroughly degassed to remove oxygen.[2][17] For base selection, aqueous K₂CO₃ is a good starting point, but for base-sensitive substrates or issues with protodeboronation, consider anhydrous conditions with a base like K₃PO₄.[12][18]Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[2] The choice of base is critical; K₃PO₄ is often effective in anhydrous conditions and can minimize protodeboronation.[12]
Solvent System A mixture of an organic solvent (e.g., toluene, dioxane, or THF) with water is common.[13][18] The water is necessary to dissolve the inorganic base. For challenging couplings, especially with electron-poor substrates, consider polar aprotic solvents like NMP.[19]The solvent system must be able to dissolve both the organic substrates and the inorganic base to a sufficient extent for the reaction to proceed efficiently.
Problem 2: Significant Formation of Homocoupled Byproducts

Q: My reaction is producing a significant amount of a biphenyl byproduct derived from the coupling of two of my boronic acid molecules. How can I prevent this homocoupling?

A: The formation of a symmetrical biaryl from the boronic acid is a common and troublesome side reaction known as homocoupling.[10][20] This not only consumes your starting material but also complicates the purification of your desired biphenyl aldehyde.

Root Cause Analysis:

Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[2][13] If the reaction mixture is not properly degassed, oxygen can facilitate the oxidation of the boronic acid, leading to the formation of the homocoupled product.[13][17] This process can also occur through a stoichiometric reaction between a Pd(II) species and the boronic acid, which generates the symmetrical biaryl and Pd(0).[17]

Solutions & Optimization Strategies:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling.[17] Before adding the catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (nitrogen or argon) through the solvent for an extended period (e.g., 30-60 minutes).[17][18] Alternatively, use several freeze-pump-thaw cycles.

  • Use of a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without significantly affecting the catalytic cycle.[17]

  • Catalyst Choice: Using a pre-formed Pd(0) catalyst or a precatalyst that rapidly generates Pd(0) can reduce the amount of Pd(II) available for homocoupling.

  • Control of Reaction Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes disfavor the homocoupling of the boronic acid.

Problem 3: Protodeboronation and Dehalogenation Side Products

Q: I am observing significant amounts of the arene corresponding to my boronic acid (from protodeboronation) and the dehalogenated arene from my aryl halide. What reaction parameters should I adjust?

A: Protodeboronation and dehalogenation are two other common side reactions that compete with the desired cross-coupling pathway.[6][13]

Root Cause Analysis:

  • Protodeboronation: As mentioned earlier, this is the protonolysis of the carbon-boron bond.[6] It is often accelerated by high temperatures, prolonged reaction times, and the presence of proton sources. Certain heteroaromatic boronic acids are particularly prone to this side reaction.[13]

  • Dehalogenation: This side reaction involves the replacement of the halogen on the aryl halide with a hydrogen atom. It can occur after the oxidative addition step, where the palladium complex may react with a hydride source in the reaction mixture (often from the solvent or base) followed by reductive elimination.[13]

Solutions & Optimization Strategies:

Side Reaction Recommended Action Underlying Principle
Protodeboronation Use boronic esters (pinacol or MIDA) instead of boronic acids.[6][8] Use anhydrous conditions with a base like K₃PO₄.[12] Minimize reaction time and temperature where possible.Boronic esters are more stable and release the boronic acid slowly, keeping its concentration low and minimizing decomposition.[15][16] Anhydrous conditions remove the primary proton source (water).
Dehalogenation Choose a highly active catalyst system to ensure the cross-coupling is much faster than the dehalogenation pathway. Optimize the ligand to accelerate the reductive elimination step.A more efficient catalyst will favor the desired productive cycle over competing side reactions.

Frequently Asked Questions (FAQs)

Q1: Which phosphine ligand is best for the synthesis of biphenyl aldehydes?

A1: There is no single "best" ligand, as the optimal choice depends on the specific substrates. However, for the Suzuki coupling of aryl halides (especially less reactive chlorides and bromides) with formylphenylboronic acids, bulky and electron-rich biaryl monophosphine ligands are generally the most effective.[3][5] Good starting points for screening include SPhos and XPhos .[3][10][11][12]

Q2: Can I use an aryl chloride as a coupling partner to synthesize a biphenyl aldehyde?

A2: Yes, but aryl chlorides are less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond.[5][21] To successfully use an aryl chloride, you will likely need a more active catalyst system, which typically involves a very bulky and electron-donating ligand (like SPhos) and potentially higher reaction temperatures.[3][12]

Q3: How do I purify my biphenyl aldehyde, especially if it's contaminated with homocoupled byproducts?

A3: Purification can indeed be challenging, as the desired product and byproducts often have similar polarities.

  • Flash Column Chromatography: This is the most common method.[10][22][23] A careful choice of eluent system (e.g., a gradient of hexanes/ethyl acetate) is crucial to achieve separation.[10][22]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities.[22] A common procedure involves dissolving the crude product in a minimal amount of a hot solvent mixture (e.g., hexanes/methanol) and allowing it to cool slowly to form crystals of the pure product.[22]

Q4: My reaction involves sterically hindered substrates. What should I be aware of?

A4: Steric hindrance, especially at the positions ortho to the coupling sites, can significantly slow down the reaction.[24][25] The key step that is often hindered is the final reductive elimination.[24] To overcome this, you may need:

  • More Active Catalysts: Use highly active ligands that are known to promote the coupling of hindered substrates.

  • Higher Temperatures: Increased thermal energy can help overcome the activation barrier for the difficult steps.

  • Longer Reaction Times: Be prepared for the reaction to take longer to reach completion. However, be mindful that this can also increase the prevalence of side reactions like protodeboronation.[24]

Visualizations and Protocols

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)Ln ArX_Pd Ar-Pd(II)(X)Ln Pd0->ArX_Pd Oxidative Addition Ar_Pd_ArB Ar-Pd(II)(Ar')Ln ArX_Pd->Ar_Pd_ArB Transmetalation Ar_Pd_ArB->Pd0 Reductive Elimination ArAr Ar-Ar' (Biphenyl Product) Ar_Pd_ArB->ArAr ArX Ar-X (Aryl Halide) ArX->ArX_Pd ArB Ar'-B(OR)₂ (Boronic Acid/Ester) + Base ArB->Ar_Pd_ArB

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow

This decision tree provides a logical workflow for troubleshooting a failing biphenyl aldehyde synthesis.

Troubleshooting_Workflow cluster_reagents Reagent Optimization cluster_conditions Condition Optimization start Reaction Failure: Low/No Yield or Major Side Products check_reagents 1. Check Reagent Quality & Stability - Fresh Boronic Acid/Ester? - Anhydrous Solvents? - Active Catalyst? start->check_reagents use_ester Switch to Boronic Ester (Pinacol or MIDA) check_reagents->use_ester Protodeboronation Observed new_catalyst Use Fresh/Pre-formed Pd(0) Catalyst check_reagents->new_catalyst Catalyst Inactivity Suspected check_conditions 2. Verify Reaction Conditions - Thoroughly Degassed? - Correct Temperature? - Appropriate Base? screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_conditions->screen_ligands use_ester->check_conditions new_catalyst->check_conditions screen_bases Screen Bases (e.g., K₃PO₄, Cs₂CO₃) screen_ligands->screen_bases screen_solvents Screen Solvents (e.g., Dioxane, Toluene, NMP) screen_bases->screen_solvents success Successful Synthesis screen_solvents->success

Caption: A decision tree for troubleshooting Suzuki coupling.

Experimental Protocol: Synthesis of 4-Biphenylcarboxaldehyde

This protocol is a representative example for the synthesis of 4-biphenylcarboxaldehyde from 4-bromobenzaldehyde and phenylboronic acid, adapted from established procedures.[22]

Materials:

  • 4-Bromobenzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Solvent Addition and Degassing: Add a solvent mixture of toluene, ethanol, and water (e.g., a 4:1:1 ratio). Bubble nitrogen gas through the stirred mixture for 30-60 minutes to ensure all oxygen is removed.

  • Catalyst Preparation and Addition: In a separate, small flask, prepare the catalyst solution by dissolving palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 8 mol%) in a small amount of degassed toluene. Add this catalyst solution to the main reaction flask via syringe under a nitrogen atmosphere.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water and ethyl acetate to the flask and transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine all organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude solid product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4-biphenylcarboxaldehyde.[22] Alternatively, recrystallization from a hexanes/methanol mixture can be employed.[22]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Newman, S. G., & Main, A. D. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 79(22), 11166–11172. [Link]

  • Ladeira, S., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Voth, G. A., et al. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 131(36), 13015–13023. [Link]

  • Lloyd-Jones, G. C., et al. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 131(36), 13015-13023. [Link]

  • Newman, S. G., & Main, A. D. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. [Link]

  • Riemer, M., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13248–13260. [Link]

  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 517–524. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Huff, B. E., et al. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Google Patents.
  • Mahmoud, K., et al. (2026). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Chemistry – A European Journal. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]

  • Kim, J., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Chemical Science, 14(13), 3469-3478. [Link]

  • El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18588-18625. [Link]

  • Clayden, J., et al. (2001). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, 66(23), 7749–7756. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Zhou, J. (2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 25(11), 1479-1484. [Link]

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Technical Support Center: Enhancing the Reactivity of 3'-Hydroxy-biphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3'-Hydroxy-biphenyl-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile bifunctional molecule. Here, we address common challenges and frequently asked questions to help you enhance its reactivity and achieve your synthetic goals.

Introduction to the Reactivity of 3'-Hydroxy-biphenyl-3-carbaldehyde

3'-Hydroxy-biphenyl-3-carbaldehyde is a valuable building block in organic synthesis, featuring a biphenyl scaffold with both a hydroxyl (-OH) and a carbaldehyde (-CHO) group.[1] The positioning of these functional groups at the 3' and 3 positions, respectively, creates a unique electronic environment that influences the molecule's reactivity. The hydroxyl group is electron-donating, potentially increasing the electron density of the ring it is attached to, while the aldehyde group is electron-withdrawing, deactivating the other ring towards electrophilic attack.[1] This inherent duality presents both opportunities for selective functionalization and potential challenges in controlling reaction outcomes.

This guide will provide troubleshooting strategies and answers to frequently asked questions to help you effectively utilize 3'-Hydroxy-biphenyl-3-carbaldehyde in your research.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with 3'-Hydroxy-biphenyl-3-carbaldehyde.

Issue 1: Low Yield in Nucleophilic Addition Reactions (e.g., Grignard, Wittig Reaction)

Symptoms:

  • Incomplete consumption of the starting aldehyde.

  • Formation of complex mixtures or undesired side products.

  • Low yield of the desired alcohol or alkene.

Potential Causes and Solutions:

  • Deprotonation of the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can react with organometallic reagents (like Grignard reagents) or strong bases used in Wittig reactions, consuming the nucleophile/base and deactivating the substrate.[2] The resulting phenoxide is a poor electrophile.[2]

    • Solution 1: Use of Excess Reagent: A common, though less elegant, approach is to use an excess of the nucleophilic reagent or base to first deprotonate the hydroxyl group and then attack the aldehyde.

    • Solution 2: Protecting Group Strategy: The most reliable solution is to protect the hydroxyl group before carrying out the nucleophilic addition.[1][3] This ensures that the nucleophile exclusively targets the aldehyde.

Protecting GroupProtection ConditionsDeprotection Conditions
Silyl Ethers (e.g., TBDMS) TBDMSCl, Imidazole, DMFTBAF, THF or HF, Acetonitrile
Benzyl Ether (Bn) BnBr, K2CO3, AcetoneH2, Pd/C or BCl3
Methyl Ether (Me) MeI, K2CO3, AcetoneBBr3, CH2Cl2
  • Steric Hindrance: While aldehydes are generally more reactive than ketones, the biphenyl scaffold can introduce some steric bulk, potentially slowing down the reaction.[4]

    • Solution: Ensure optimal reaction conditions, including appropriate temperature and reaction time, to overcome any steric hindrance.

Issue 2: Poor Chemoselectivity in Reductions or Oxidations

Symptoms:

  • Reduction of the aldehyde to an alcohol when another functional group was the target.

  • Oxidation of the aldehyde to a carboxylic acid when targeting another part of the molecule.

Potential Causes and Solutions:

  • High Reactivity of the Aldehyde: Aldehydes are readily reduced to primary alcohols and oxidized to carboxylic acids.[1]

    • Solution: Choose a Chemoselective Reagent. The key to achieving selectivity is the choice of the right reagent that will preferentially react with one functional group over the other.

TransformationReagent for AldehydeReagent for Other Groups (Examples)
Selective Reduction NaBH4 (in protic solvents)H2, Pd/C (for reducing nitro groups or double bonds)
Selective Oxidation Ag2O (Tollens' reagent)MnO2 (for oxidizing benzylic alcohols)
Issue 3: Inefficient Suzuki-Miyaura Cross-Coupling

Symptoms:

  • Low yield of the desired substituted biphenyl product.

  • Formation of homocoupling byproducts.

  • Decomposition of the starting material.

Potential Causes and Solutions:

  • Catalyst, Ligand, and Base Selection: The success of a Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst, ligand, and base.[5][6] The electronic properties of 3'-Hydroxy-biphenyl-3-carbaldehyde can influence the catalytic cycle.

    • Solution: Screen different combinations of catalysts, ligands, and bases. For electron-rich systems (due to the -OH group), ligands that promote reductive elimination can be beneficial.

CatalystLigandBaseSolvent
Pd(PPh3)4-K2CO3, K3PO4Toluene, Dioxane, Water
Pd(OAc)2SPhos, XPhosK3PO4, Cs2CO3Toluene, Dioxane
PdCl2(dppf)-K2CO3, Na2CO3DMF, DME
  • Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the hydroxyl group when performing a Wittig reaction?

A1: It is highly recommended. The strong base used to generate the ylide (e.g., n-BuLi, NaH, KOtBu) will deprotonate the phenolic hydroxyl group.[2] This consumes the base and forms the phenoxide, which is a less reactive electrophile.[2] Protecting the hydroxyl group as a silyl ether or another suitable protecting group will lead to cleaner reactions and higher yields.[1][3]

Q2: How can I selectively reduce the aldehyde group to an alcohol without affecting other potential reducible groups in a more complex derivative?

A2: Sodium borohydride (NaBH4) in a protic solvent like ethanol or methanol is a mild and chemoselective reducing agent for aldehydes and ketones.[7] It typically does not reduce esters, amides, or carboxylic acids. For even greater selectivity, especially in the presence of ketones, specialized reagents like sodium triacetoxyborohydride can be employed.

Q3: What is the best way to oxidize the aldehyde to a carboxylic acid?

A3: Several methods can be used for this transformation. A common and efficient method is the Pinnick oxidation, which uses sodium chlorite (NaClO2) buffered with a phosphate buffer. This method is known for its high yields and tolerance of other functional groups. Alternatively, Tollens' reagent (a solution of silver nitrate and ammonia) can be used, which is a classic test for aldehydes and results in the formation of a silver mirror.[8]

Q4: Can the hydroxyl group direct electrophilic aromatic substitution?

A4: Yes, the hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution on the ring to which it is attached.[9] Conversely, the aldehyde group is a deactivating group and a meta-director. This differential reactivity can be exploited for selective functionalization of the biphenyl scaffold.

Q5: What are the key safety precautions when working with 3'-Hydroxy-biphenyl-3-carbaldehyde?

A5: According to its safety data, 3'-Hydroxy-biphenyl-3-carbaldehyde may cause skin and serious eye irritation, as well as respiratory irritation.[10] It is important to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualizing Experimental Workflows

To aid in your experimental design, the following diagrams illustrate key decision-making processes.

G cluster_0 Decision Workflow for Nucleophilic Addition start Start: Nucleophilic Addition to Aldehyde protect Protect Hydroxyl Group? start->protect reaction Perform Nucleophilic Addition protect->reaction Yes protect->reaction No (Use excess reagent) deprotect Deprotect Hydroxyl Group reaction->deprotect If protected end Final Product reaction->end If not protected deprotect->end

Caption: Decision-making process for nucleophilic addition reactions.

G cluster_1 Troubleshooting Suzuki-Miyaura Coupling start Low Yield in Suzuki Coupling catalyst Optimize Catalyst/Ligand/Base start->catalyst temp Optimize Temperature catalyst->temp solvent Vary Solvent System temp->solvent success Improved Yield solvent->success

Caption: Systematic approach to troubleshooting Suzuki-Miyaura cross-coupling reactions.

References

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]

  • Nucleophilic Addition To Carbonyls - Master Organic Chemistry. (2022, September 9). Retrieved January 14, 2026, from [Link]

  • Problems with wittig reaction : r/Chempros - Reddit. (2022, December 16). Retrieved January 14, 2026, from [Link]

  • Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session - YouTube. (2024, February 13). Retrieved January 14, 2026, from [Link]

  • Lec5 - Nucleophilic Addition Reactions of Aldehydes and Ketones - YouTube. (2024, February 23). Retrieved January 14, 2026, from [Link]

  • The Nucleophilic Addition Reactions of Aldehydes & Ketones - Lesson | Study.com. (n.d.). Retrieved January 14, 2026, from [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]

  • 19.5: Nucleophilic Addition Reactions of Ketones and Aldehydes - Chemistry LibreTexts. (2020, May 30). Retrieved January 14, 2026, from [Link]

  • 3'-Hydroxy-biphenyl-3-carbaldehyde | C13H10O2 | CID 2759295 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Retrieved January 14, 2026, from [Link]

  • Aromatic Interactions as Control Elements in Stereoselective Organic Reactions - PMC - NIH. (2012, July 24). Retrieved January 14, 2026, from [Link]

  • Chemoselective Reactivity of Bifunctional Cyclooctynes on Si(001) - Semantic Scholar. (2016, September 2). Retrieved January 14, 2026, from [Link]

  • Chemoselectivity and the curious reactivity preferences of functional groups - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Experimental Wittig reaction question - Organic Chemistry - Science Forums. (2010, January 16). Retrieved January 14, 2026, from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Retrieved January 14, 2026, from [Link]

  • CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents. (n.d.).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Site-Selectivity Control in Organic Reactions: A Quest To Differentiate Reactivity among the Same Kind of Functional Groups | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

  • Protecting group - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Wittig Reaction Practice Problems - Chemistry Steps. (n.d.). Retrieved January 14, 2026, from [Link]

  • Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

  • Ch17 Reactions of Aromatic Compounds. (n.d.). Retrieved January 14, 2026, from [Link]

  • Protecting Groups List - SynArchive. (n.d.). Retrieved January 14, 2026, from [Link]

  • Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? | ResearchGate. (2017, April 17). Retrieved January 14, 2026, from [Link]

  • 3-Hydroxybiphenyl - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 14, 2026, from [Link]

  • Selective Enzymatic Reduction of Aldehydes - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

  • oxidation of aldehydes and ketones - Chemguide. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

  • Structural elucidation and synthesis of 3-hydroxybenzene-1,2-dicarbaldehyde from astigmatid mites - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • 2'-hydroxybiphenyl-3-carbaldehyde - ChemBK. (n.d.). Retrieved January 14, 2026, from [Link]

  • 4-Hydroxy-5-methoxy-4'-methyl(1,1'-biphenyl)-3-carbaldehyde - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates | Energy & Fuels - ACS Publications. (2015, November 12). Retrieved January 14, 2026, from [Link]

  • 3-Hydroxybiphenyl - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 14, 2026, from [Link]

  • p-Hydroxybiphenyl - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 14, 2026, from [Link]

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Validation & Comparative

confirming the structure of 3'-Hydroxy-biphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Confirmation of 3'-Hydroxy-biphenyl-3-carbaldehyde

Chapter 1: The Asserted Structure and Its Identity

Before embarking on experimental verification, it is crucial to establish the baseline identity of the target compound. The molecule is 3'-Hydroxy-biphenyl-3-carbaldehyde.

  • IUPAC Name: 3'-(hydroxymethyl)biphenyl-3-carbaldehyde[1][2]

  • CAS Number: 400745-17-7[1][3]

  • Molecular Formula: C₁₃H₁₀O₂[1][3]

  • Molecular Weight: 198.22 g/mol [1][3]

(Image generated for illustrative purposes)

Our objective is to design a series of experiments that collectively and unequivocally confirm this specific connectivity and arrangement of functional groups, ruling out any potential isomers.

Chapter 2: Orthogonal Verification by High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first and most fundamental question is: "What is the molecular formula?" High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this. Unlike unit-resolution mass spectrometry, HRMS provides the exact mass of a molecule with sufficient accuracy (typically < 5 ppm) to determine its elemental composition. This is a critical first validation step. We choose Electrospray Ionization (ESI) as it is a soft ionization technique that is likely to yield the intact molecular ion, [M+H]⁺ or [M-H]⁻, minimizing initial fragmentation.

Expected HRMS Data
ParameterExpected ValueRationale
Molecular Formula C₁₃H₁₀O₂Based on the asserted structure.
Monoisotopic Mass 198.0681 DaThe exact mass calculated for ¹²C₁₃¹H₁₀¹⁶O₂.
Observed Ion (Positive Mode) [M+H]⁺ = 199.0754 DaProtonation of the molecule.
Observed Ion (Negative Mode) [M-H]⁻ = 197.0608 DaDeprotonation of the acidic phenolic hydroxyl group.

Trustworthiness: An experimental mass measurement within 5 ppm of the calculated exact mass provides extremely high confidence in the proposed molecular formula. For C₁₃H₁₀O₂, a measured mass of 198.0685 Da would represent an error of only 2.0 ppm, strongly validating the elemental composition.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., an Orbitrap or TOF instrument) using a known standard calibration mixture immediately prior to the analysis to ensure mass accuracy.[4]

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 100-500.

  • Data Analysis: Compare the measured m/z of the most intense ion corresponding to the molecular species against the theoretical exact mass calculated for C₁₃H₁₀O₂.

Chapter 3: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Causality: With the molecular formula confirmed, the next logical step is to verify the presence of the key functional groups: a hydroxyl group, an aldehyde, and aromatic rings. Infrared (IR) spectroscopy is a rapid and powerful technique for this purpose, as specific covalent bonds absorb IR radiation at characteristic frequencies.[5]

Expected IR Absorption Bands
Functional GroupVibrationExpected Wavenumber (cm⁻¹)AppearanceRationale
Phenolic HydroxylO-H stretch3500 - 3200Strong, BroadThe broadness is due to hydrogen bonding.
AldehydeC=O stretch1710 - 1685Strong, SharpConjugation to the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[6][7]
AldehydeC-H stretch~2850 and ~2750Moderate, SharpThe presence of these two distinct peaks, especially the one around 2750 cm⁻¹, is highly diagnostic for an aldehyde.[7][8]
Aromatic RingsC=C stretch1600 - 1450Multiple, ModerateCharacteristic of the benzene ring backbone.
Aromatic RingsC-H stretch3100 - 3000Moderate to WeakIndicates C-H bonds on an sp² hybridized carbon.

The combination of a broad band above 3200 cm⁻¹, a strong, sharp peak near 1700 cm⁻¹, and the characteristic doublet around 2750-2850 cm⁻¹ provides a unique "fingerprint" that strongly supports the presence of all three required functional groups.

Chapter 4: Definitive Connectivity Mapping with Nuclear Magnetic Resonance (NMR)

Expertise & Causality: While HRMS confirms the formula and IR identifies functional groups, only Nuclear Magnetic Resonance (NMR) spectroscopy can definitively map the atomic connectivity and distinguish between isomers. A full suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is required for an unassailable structural proof.

¹H NMR Analysis: Proton Environment

The proton NMR spectrum reveals the number of unique proton environments, their electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative abundance (integration).

  • Aldehyde Proton (1H): Expected around δ 9.9-10.1 ppm. It will be a singlet as it has no adjacent protons.

  • Aromatic Protons (8H): Expected in the region δ 7.0-8.0 ppm. The complex splitting patterns in this region are crucial for determining the substitution pattern on both rings.

  • Hydroxyl Proton (1H): Expected as a broad singlet, with a chemical shift that can vary (e.g., δ 5.0-6.0 ppm) depending on concentration and solvent.

¹³C NMR Analysis: Carbon Backbone

The ¹³C NMR spectrum shows the number of unique carbon environments.

  • Aldehyde Carbonyl (C=O): Expected around δ 190-195 ppm.

  • Aromatic Carbons: 12 distinct signals are expected in the δ 110-160 ppm range, including the two carbons directly bonded to the hydroxyl and aldehyde groups.

2D NMR: The Connectivity Proof

While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For distinguishing isomers, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Key HMBC Correlations to Confirm the 3',3-Substitution Pattern:

  • A correlation between the aldehyde proton (~δ 10.0) and the aromatic carbons C2 and C4 of the same ring.

  • Crucially, a correlation between protons on one ring and carbons on the other, across the central C-C bond. For instance, proton H2' should show a correlation to carbon C3, and proton H2 should show a correlation to carbon C3'. These correlations unequivocally prove the biphenyl linkage points.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable -OH protons) in a clean, dry 5 mm NMR tube.[9][10]

  • Filtering: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter, which can degrade spectral quality.[9][10]

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and confirm the connectivity through the 2D correlations.

Chapter 5: The Comparative Guide: Ruling Out Isomers

The true power of this multi-technique approach is its ability to discriminate between the target molecule and its plausible isomers. Let's compare our target with a potential alternative: 4'-Hydroxy-biphenyl-3-carbaldehyde .

Analytical Technique3'-Hydroxy-biphenyl-3-carbaldehyde (Target)4'-Hydroxy-biphenyl-3-carbaldehyde (Isomer)Key Differentiating Factor
HRMS C₁₃H₁₀O₂ (198.0681 Da)C₁₃H₁₀O₂ (198.0681 Da)None. HRMS cannot distinguish between isomers.
IR Spectroscopy Contains -OH, -CHO, and aromatic signals.Contains -OH, -CHO, and aromatic signals.Minor. Subtle differences in the "fingerprint" region (<1500 cm⁻¹) may exist, but are not definitive for primary identification.
¹H NMR Complex, asymmetric splitting patterns for both aromatic rings.The ring bearing the -OH group will show a more symmetric AA'BB' pattern (two doublets).The symmetry of the signals for the hydroxyl-bearing ring is the most telling difference in the ¹H NMR.
¹³C NMR 13 unique carbon signals expected.Fewer than 13 signals due to the symmetry of the para-substituted ring (C1' and C4' are unique, but C2'/C6' and C3'/C5' are equivalent).The number of distinct aromatic carbon signals is a clear differentiator.

This comparative analysis demonstrates that while HRMS and IR are essential for initial validation, only NMR spectroscopy provides the detailed structural information necessary to definitively distinguish between isomers.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of experiments for robust structural confirmation.

G cluster_0 Initial Hypothesis cluster_1 Primary Validation cluster_2 Definitive Proof & Isomer Discrimination cluster_3 Conclusion Hypothesis Asserted Structure: 3'-Hydroxy-biphenyl-3-carbaldehyde C₁₃H₁₀O₂ HRMS HRMS Analysis Hypothesis->HRMS Step 1 Formula_Confirm Molecular Formula Confirmed? (C₁₃H₁₀O₂) HRMS->Formula_Confirm IR IR Spectroscopy FG_Confirm Functional Groups Present? (-OH, -CHO, Aromatic) IR->FG_Confirm Formula_Confirm->IR Yes Reevaluate Re-evaluate Hypothesis or Sample Purity Formula_Confirm->Reevaluate No NMR_1D 1D NMR (¹H, ¹³C) FG_Confirm->NMR_1D Yes FG_Confirm->Reevaluate No NMR_2D 2D NMR (COSY, HMBC) NMR_1D->NMR_2D Connectivity_Confirm Correct Connectivity Established? NMR_2D->Connectivity_Confirm Final_Structure Structure Confirmed Connectivity_Confirm->Final_Structure Yes Connectivity_Confirm->Reevaluate No

Sources

A Comparative Guide to the Synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3'-Hydroxy-biphenyl-3-carbaldehyde is a valuable bifunctional molecule whose biphenyl scaffold is a privileged structure in medicinal chemistry and materials science.[1][2] The presence of both a nucleophilic hydroxyl group and an electrophilic aldehyde group on different rings provides versatile handles for further chemical modification. However, these same functional groups present unique challenges for synthesis, often requiring strategic protection and deprotection steps. This guide provides a detailed comparison of the primary synthetic methodologies for this target, focusing on the widely adopted Suzuki-Miyaura coupling and a plausible Grignard-based approach. We will dissect the reaction mechanisms, provide detailed experimental protocols, and present a comparative analysis of their performance, scalability, and overall efficiency to guide researchers in selecting the optimal route for their specific needs.

Introduction to Synthetic Strategies

The core challenge in synthesizing 3'-Hydroxy-biphenyl-3-carbaldehyde lies in the chemoselective formation of the central carbon-carbon bond between the two aromatic rings without engaging the reactive hydroxyl and formyl functionalities in undesirable side reactions. The two most prominent strategies for aryl-aryl bond formation are palladium-catalyzed cross-coupling reactions and classical organometallic additions.

This guide will focus on a comparative analysis of two major pathways:

  • Method 1: The Suzuki-Miyaura Coupling: A robust and versatile palladium-catalyzed reaction between an organoboron compound and an organohalide.[3] Its mild reaction conditions and tolerance for a wide range of functional groups (often with protection) make it a dominant strategy in modern organic synthesis.

  • Method 2: Grignard Reagent-Based Coupling: This approach utilizes a highly reactive Grignard reagent (organomagnesium halide) to form the C-C bond. While powerful, the high basicity and nucleophilicity of Grignard reagents necessitate stringent anhydrous conditions and a more comprehensive protecting group strategy.[4][5]

Below is a high-level overview of the synthetic logic for these two approaches.

Synthetic_Overview cluster_0 Method 1: Suzuki-Miyaura Coupling cluster_1 Method 2: Grignard-Based Coupling A1 3-Bromophenol A_int Protection of -OH A1->A_int A2 3-Formylphenylboronic Acid A_couple Pd-Catalyzed Suzuki Coupling A2->A_couple A_int->A_couple A_deprotect Deprotection A_couple->A_deprotect Target 3'-Hydroxy-biphenyl-3-carbaldehyde A_deprotect->Target B1 3-Bromobenzaldehyde B_int1 Protection of -CHO B1->B_int1 B2 3-Bromophenol B_int2 Protection of -OH B2->B_int2 B_couple Ni/Pd-Catalyzed Kumada Coupling B_int1->B_couple B_grignard Grignard Formation (from protected B2) B_int2->B_grignard B_grignard->B_couple B_deprotect Deprotection B_couple->B_deprotect B_deprotect->Target

Caption: High-level comparison of the Suzuki and Grignard synthetic routes.

Method 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most efficient and widely used method for constructing biaryl systems.[6] The reaction's success hinges on a palladium catalyst that cycles through oxidative addition, transmetalation, and reductive elimination steps. A critical consideration for our target molecule is the acidic proton of the hydroxyl group, which can interfere with the basic conditions of the reaction. Therefore, a protection-coupling-deprotection sequence is the most reliable strategy. Here, we propose protecting the hydroxyl group as a methyl ether, which is stable under the coupling conditions and can be readily cleaved later.

Catalytic Cycle

The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by activation of the boronic acid with a base to facilitate transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[7]

Suzuki_Cycle Pd0 Pd(0)L₂ Pd_complex Ar¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition Transmetal_complex Ar¹-Pd(II)L₂-Ar² Pd_complex->Transmetal_complex Transmetalation Ar1X Ar¹-X (Aryl Halide) Ar1X->Pd_complex Ar2B Ar²-B(OH)₂ (Boronic Acid) Boronate [Ar²-B(OH)₃]⁻ Ar2B->Boronate Base Base (e.g., CO₃²⁻) Base->Boronate Boronate->Transmetal_complex Transmetal_complex->Pd0 Reductive Elimination Product Ar¹-Ar² Transmetal_complex->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is a representative procedure adapted from established methods for Suzuki couplings.[3][6]

Step 1: Protection of 3-Bromophenol

  • Dissolve 3-bromophenol (1.0 eq) in acetone.

  • Add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise at room temperature.

  • Stir the mixture at reflux for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude 3-bromoanisole by vacuum distillation or column chromatography.

Step 2: Suzuki-Miyaura Coupling

  • To a round-bottom flask, add 3-bromoanisole (1.0 eq), 3-formylphenylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.08 eq).[6]

  • Purge the flask with an inert gas (Nitrogen or Argon).

  • Add a degassed solvent system, such as a 2:1 mixture of toluene and water.

  • Add an aqueous solution of 2 M sodium carbonate (Na₂CO₃, 2.0 eq).

  • Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 4-8 hours. Monitor reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the crude product, 3'-methoxy-biphenyl-3-carbaldehyde, by column chromatography on silica gel.

Step 3: Demethylation

  • Dissolve the purified 3'-methoxy-biphenyl-3-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add boron tribromide (BBr₃, 1.5 eq, typically as a 1M solution in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction carefully by slowly adding methanol, followed by water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate.

  • Purify the final product, 3'-Hydroxy-biphenyl-3-carbaldehyde, by recrystallization or column chromatography.

Performance and Considerations
ParameterTypical Value / ObservationRationale / Causality
Overall Yield 65-80%High efficiency of the Suzuki coupling step often compensates for losses in protection/deprotection.
Purity >98% (after chromatography)Chromatographic purification is highly effective at removing catalyst residues and byproducts.
Reaction Time 10-18 hours (total)Multi-step nature increases total time. The coupling step itself is moderately fast.
Scalability ExcellentThe reaction is robust and has been widely implemented on industrial scales.[6]
Key Reagents Palladium catalyst, boronic acid, baseThe cost of the palladium catalyst can be a significant factor, although catalyst loading is low.
Advantages High yields, excellent functional group tolerance (with protection), mild conditions, well-established.The method is highly reliable and benefits from a vast body of literature.
Disadvantages Three-step process, cost of palladium catalyst and boronic acid, potential for boron and palladium contamination in the final product.The need for multiple steps reduces atom economy. Rigorous purification is needed to remove trace metals for pharmaceutical applications.

Method 2: Grignard Reagent-Based Coupling

The use of a Grignard reagent offers a classical and powerful alternative for C-C bond formation.[4] In this context, the most logical approach is a Kumada-type cross-coupling, where a Grignard reagent is coupled with an aryl halide using a nickel or palladium catalyst. Due to the extreme reactivity of the Grignard reagent towards both aldehydes and acidic protons, both functional groups on the starting materials must be protected.[5][8] The aldehyde is commonly protected as an acetal, while the hydroxyl can be protected as a methyl ether.

Reaction Workflow

The process involves preparing two protected precursors, forming the Grignard reagent under strictly anhydrous conditions, performing the cross-coupling, and finally, removing both protecting groups in a single acidic workup step.

Grignard_Workflow Start1 3-Bromobenzaldehyde Protect1 Protect -CHO (e.g., as Acetal) Start1->Protect1 Protected1 Protected Aldehyde Protect1->Protected1 Couple Ni/Pd-Catalyzed Coupling Protected1->Couple Start2 3-Bromophenol Protect2 Protect -OH (e.g., as Ether) Start2->Protect2 Protected2 Protected Phenol Protect2->Protected2 Grignard Form Grignard R-MgBr Protected2->Grignard + Mg⁰ (anhydrous ether) Grignard->Couple Deprotect Acidic Workup (Deprotection) Couple->Deprotect Target Final Product Deprotect->Target

Caption: Step-by-step workflow for the Grignard-based synthesis route.

Experimental Protocol

This protocol requires rigorous exclusion of moisture and air, especially during the Grignard formation step.[8]

Step 1: Protection of Starting Materials

  • Aldehyde Protection: Reflux 3-bromobenzaldehyde (1.0 eq) with ethylene glycol (1.5 eq) in toluene with a catalytic amount of p-toluenesulfonic acid (p-TSA) using a Dean-Stark apparatus to remove water. Once complete, wash the reaction mixture with saturated sodium bicarbonate, dry, and purify to obtain 3-bromo-1-(1,3-dioxolan-2-yl)benzene.

  • Phenol Protection: Prepare 3-bromoanisole from 3-bromophenol as described in the Suzuki protocol (Section 2.2, Step 1).

Step 2: Grignard Reagent Formation and Kumada Coupling

  • CRITICAL: All glassware must be oven-dried, and all solvents must be anhydrous. The reaction must be run under a positive pressure of inert gas.

  • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel.

  • Add a small volume of anhydrous diethyl ether or THF.

  • Dissolve 3-bromoanisole (1.1 eq) in anhydrous ether and add a small portion to the magnesium. If the reaction does not initiate (indicated by bubbling/cloudiness), add a small crystal of iodine or gently warm the flask.

  • Once initiated, add the remaining 3-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional hour.

  • In a separate flask, dissolve the protected aldehyde, 3-bromo-1-(1,3-dioxolan-2-yl)benzene (1.0 eq), and a nickel catalyst such as Ni(dppp)Cl₂ (0.03 eq) in anhydrous THF.

  • Cool the catalyst-substrate mixture to 0 °C and slowly transfer the prepared Grignard reagent via cannula.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

Step 3: Deprotection and Isolation

  • Cool the reaction mixture to 0 °C and quench it by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Add 2M hydrochloric acid (HCl) and stir vigorously for 1-2 hours to hydrolyze the acetal.

  • Extract the mixture with ethyl acetate. The organic layer contains the methoxy-protected biphenyl.

  • Wash, dry, and concentrate the organic layer. Proceed immediately to the demethylation step as described in the Suzuki protocol (Section 2.2, Step 3) using BBr₃.

  • Purify the final product by column chromatography.

Performance and Considerations
ParameterTypical Value / ObservationRationale / Causality
Overall Yield 35-55%The multi-step nature and sensitivity of the Grignard reagent often lead to lower overall yields. Side reactions like homocoupling (biphenyl formation) are common.[8]
Purity >95% (after chromatography)Purification can be challenging due to non-polar homocoupled byproducts.
Reaction Time 18-30 hours (total)Requires four separate synthetic steps, increasing the overall time commitment.
Scalability ModerateScaling Grignard reactions can be challenging due to their exothermic nature and strict anhydrous requirements.
Key Reagents Magnesium, anhydrous solvents, Ni/Pd catalystWhile magnesium is inexpensive, the need for high-purity anhydrous solvents adds cost and complexity.
Advantages Utilizes inexpensive starting materials (magnesium), avoids costly boronic acids.This can be a cost-effective route if the lower yield and increased complexity are acceptable.
Disadvantages Highly sensitive to moisture and air, requires four steps, lower yields, potential for side reactions, safety concerns with active magnesium.The stringent reaction conditions are a significant barrier. The formation of the Grignard reagent can be difficult to initiate and control.[4][8]

Comparative Summary and Recommendations

FeatureMethod 1: Suzuki-Miyaura CouplingMethod 2: Grignard-Based Coupling
Number of Steps 3 (Protection, Coupling, Deprotection)4 (Two Protections, Coupling, Deprotection)
Overall Yield High (65-80%)Moderate to Low (35-55%)
Reliability Very HighModerate
Scalability ExcellentModerate
Reagent Cost Higher (Palladium catalyst, boronic acid)Lower (Magnesium, Nickel catalyst)
Safety & Handling Standard laboratory procedures.Requires strict inert and anhydrous techniques.
Key Challenge Cost and removal of palladium.Sensitivity to air/water; multiple protection steps.

Conclusion

For the synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde, the Suzuki-Miyaura coupling represents the superior methodology for most research and development applications. Its high reliability, excellent yields, and straightforward scalability outweigh the higher initial cost of the palladium catalyst and boronic acid precursor. The reaction conditions are significantly milder and more forgiving than those required for the Grignard-based approach.

The Grignard-based Kumada coupling, while mechanistically viable, is hampered by its operational complexity. The requirement for four distinct steps and the extreme sensitivity of the organomagnesium intermediate make it a less efficient and more challenging route. Its primary advantage lies in the lower cost of the bulk reagents, which might only become a deciding factor in specific, cost-sensitive scenarios where yield and process robustness are secondary concerns.

For researchers in drug development and academic labs, the Suzuki-Miyaura pathway offers a faster, more reliable, and ultimately more efficient route to obtaining high-purity 3'-Hydroxy-biphenyl-3-carbaldehyde.

References

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • Benchchem. (n.d.). 3'-Hydroxy-biphenyl-3-carbaldehyde | 400745-17-7.
  • Google Patents. (n.d.). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
  • Kotha, S., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Huff, B. E., et al. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. DOI: 10.15227/orgsyn.075.0053. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Hydroxy-biphenyl-3-carbaldehyde. Retrieved from [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Tetrahedron, 58(48), 9633-9695. DOI: 10.1016/s0040-4020(02)01188-2.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (n.d.). ortho-Formylation of phenols. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 3'-Hydroxy-biphenyl-3-carbaldehyde and Structurally Related Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Scaffold as a Privileged Structure in Drug Discovery

The biphenyl moiety, characterized by two interconnected phenyl rings, is a cornerstone in medicinal chemistry, recognized as a "privileged structure."[1][2] This designation stems from its prevalence in a multitude of biologically active compounds and approved pharmaceuticals, where it serves as a rigid yet conformationally flexible scaffold, enabling precise interactions with a diverse range of biological targets.[2] The inherent versatility of the biphenyl core allows for the strategic placement of various functional groups, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4][5]

This guide provides an in-depth comparative analysis of the biological activity of 3'-Hydroxy-biphenyl-3-carbaldehyde against other biphenyl derivatives. While direct experimental data for this specific compound is limited in publicly available literature, this document will extrapolate its potential activities based on robust structure-activity relationship (SAR) studies of structurally analogous compounds. We will delve into the influence of hydroxyl and carbaldehyde substitutions on the biphenyl scaffold, presenting supporting experimental data from related molecules to project the probable efficacy of our target compound. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of novel biphenyl derivatives.

Anticipated Anticancer Activity: A Focus on Apoptosis Induction and Cell Cycle Arrest

Biphenyl derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][6] The anticancer efficacy of these compounds is often attributed to their ability to induce programmed cell death (apoptosis) and to arrest the cell cycle, thereby inhibiting tumor proliferation.[4]

The Influence of Hydroxylation on Cytotoxicity

Hydroxylated biphenyls, in particular, have demonstrated significant antitumor potential.[4][7] The position and number of hydroxyl groups on the biphenyl rings are critical determinants of their cytotoxic activity. Studies on hydroxylated biphenyl analogs of curcumin have shown potent antiproliferative effects against malignant melanoma cells, with IC50 values in the low micromolar range.[4] For instance, two C2-symmetric hydroxylated biphenyls, designated as compounds 11 and 12, exhibited IC50 values of 1.7 ± 0.5 μM and 2.0 ± 0.7 μM, respectively, against melanoma cells.[4] This activity is significantly more potent than that of curcumin itself.[4] Research indicates that the presence of a hydroxyl group on the aromatic ring enhances cytotoxicity, with para- and meta-hydroxyl substitutions showing greater toxicity than ortho-hydroxyl groups in isolated rat hepatocytes.[7]

The Role of the Aldehyde Functional Group

While less is known specifically about the contribution of a carbaldehyde group at the 3-position of a biphenyl scaffold, aldehydes are known to be reactive functional groups that can participate in various biological interactions.[8] Some hydroxybenzaldehydes have demonstrated significant cytotoxicity against cancer cell lines. For example, 2,4,5-trihydroxybenzaldehyde (2,4,5-THBA) has shown notable cytotoxicity against human leukemia HL-60 cells, suggesting its potential as a chemotherapeutic agent.[9] The electron-withdrawing nature of the aldehyde group can influence the electronic properties of the biphenyl system and its interaction with biological targets.[3]

Predicted Anticancer Profile of 3'-Hydroxy-biphenyl-3-carbaldehyde

Based on the available evidence, it is hypothesized that 3'-Hydroxy-biphenyl-3-carbaldehyde possesses anticancer activity. The meta-positioned hydroxyl group is expected to contribute to its cytotoxicity, as observed in other hydroxylated biphenyls.[7] The aldehyde functionality may further enhance this activity through interactions with cellular nucleophiles or by influencing the overall electronic character of the molecule.

Table 1: Comparative Anticancer Activity of Selected Biphenyl Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Hydroxylated Biphenyl (Compound 11)Malignant Melanoma1.7 ± 0.5[4]
Hydroxylated Biphenyl (Compound 12)Malignant Melanoma2.0 ± 0.7[4]
Unsymmetrical Biphenyl (Compound 27)DU145, A547, KB, KB-Vin0.04–3.23[10]
Unsymmetrical Biphenyl (Compound 35)DU145, A547, KB, KB-Vin0.04–3.23[10]
Unsymmetrical Biphenyl (Compound 40)DU145, A547, KB, KB-Vin0.04–3.23[10]
2,4,5-TrihydroxybenzaldehydeHL-60 (Leukemia)Significant cytotoxicity reported[9]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[11][12]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 3'-Hydroxy-biphenyl-3-carbaldehyde) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cluster_workflow MTT Assay Workflow Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Biphenyl Compound Seed_Cells->Treat_Cells 24h Incubation Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Treatment Period Incubate Incubate (3-4 hours) Add_MTT->Incubate Solubilize Solubilize Formazan with DMSO Incubate->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Data_Analysis Calculate IC50 Measure_Absorbance->Data_Analysis

Caption: Workflow for assessing cell viability using the MTT assay.

Projected Antimicrobial Efficacy: A Broad-Spectrum Potential

The biphenyl scaffold is present in numerous compounds exhibiting a wide range of antimicrobial activities, including antibacterial and antifungal properties.[13][14][15] The nature and position of substituents on the biphenyl rings significantly influence the antimicrobial spectrum and potency.

Structure-Activity Relationship in Antimicrobial Biphenyls

Studies have shown that biphenyl derivatives can be effective against both Gram-positive and Gram-negative bacteria.[5][16] For instance, certain biphenyl tetrazole derivatives have demonstrated significant antimicrobial activity, comparable to the standard drug Gentamycin.[9] A study on biphenyl and dibenzofuran derivatives indicated that strong electron-withdrawing groups on one ring and hydroxyl groups on the other were beneficial for antibacterial activity.[16] This finding is particularly relevant to 3'-Hydroxy-biphenyl-3-carbaldehyde, which possesses both a hydroxyl group and an electron-withdrawing aldehyde group.

Aldehydes themselves, such as cinnamaldehyde, are known to possess antimicrobial properties, often acting by disrupting the bacterial cell membrane.[17] Therefore, the presence of the aldehyde moiety in our target compound is expected to contribute positively to its antimicrobial profile.

Predicted Antimicrobial Profile of 3'-Hydroxy-biphenyl-3-carbaldehyde

Based on the established antimicrobial activity of hydroxylated and aldehyde-containing aromatic compounds, 3'-Hydroxy-biphenyl-3-carbaldehyde is predicted to exhibit antibacterial and potentially antifungal activity. It is likely to be active against a range of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Representative Biphenyl Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Biphenyl Tetrazole Derivatives (7b, 7n, 7o)Bacillus subtilis, Staphylococcus aureusNot specified, "remarkable activity"[9]
4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i)Methicillin-resistant Staphylococcus aureus3.13[16]
5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m)Multidrug-resistant Enterococcus faecalis6.25[16]
Biphenylglyoxamide (15c)Staphylococcus aureus8 µM[5]
Biphenylglyoxamide (15c)Escherichia coli16 µM[5]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[18][19]

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

cluster_workflow MIC Determination Workflow Prepare_Dilutions Prepare Serial Dilutions of Compound Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate (18-24 hours) Inoculate_Plate->Incubate_Plate Read_Results Determine MIC Incubate_Plate->Read_Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Anti-inflammatory Properties: Targeting Key Inflammatory Mediators

Biphenyl derivatives have been extensively investigated for their anti-inflammatory properties.[1][13][20] The mechanism of action often involves the inhibition of key enzymes and mediators in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1]

Structure-Activity Insights into Anti-inflammatory Biphenyls

The anti-inflammatory activity of biphenyls is highly dependent on their substitution patterns. For instance, a study on 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives identified several compounds with potent anti-inflammatory effects in animal models.[20] Another study demonstrated that biphenyl compounds isolated from Streptomyces sp. significantly suppressed the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibited the expression of COX-2 and iNOS in LPS-stimulated macrophages.[3]

The presence of hydroxyl groups can also contribute to anti-inflammatory activity, potentially through antioxidant mechanisms that quench inflammatory free radicals.[21]

Predicted Anti-inflammatory Profile of 3'-Hydroxy-biphenyl-3-carbaldehyde

Given the established anti-inflammatory effects of various biphenyl derivatives, it is plausible that 3'-Hydroxy-biphenyl-3-carbaldehyde will exhibit anti-inflammatory properties. The biphenyl scaffold itself provides a foundation for this activity, and the hydroxyl group may contribute through antioxidant effects. The aldehyde functionality could modulate interactions with inflammatory targets.

Table 3: Anti-inflammatory Activity of Selected Biphenyl Analogs

Compound/DerivativeAssay/ModelActivityReference
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e)Carrageenan-induced rat paw edemaReduced edema[1]
Biphenyl compounds from Streptomyces sp.LPS-stimulated macrophagesSuppressed TNF-α, IL-1β, IL-6 release[3]
Benzimidazole–biphenyl derivative (7o)In vitro assayIC50 = 16.55 ± 0.23 µM[12]
Benzimidazole–biphenyl derivative (7i)In vitro assayIC50 = 16.87 ± 0.80 µM[12]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[7]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the test compound.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Denaturation Induction: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation. Diclofenac sodium can be used as a standard drug for comparison.

cluster_workflow Albumin Denaturation Assay Workflow Prepare_Mixture Prepare Reaction Mixture Incubate_37C Incubate at 37°C Prepare_Mixture->Incubate_37C Heat_70C Induce Denaturation by Heating Incubate_37C->Heat_70C Measure_Absorbance Measure Absorbance (660 nm) Heat_70C->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for the in vitro anti-inflammatory albumin denaturation assay.

Conclusion and Future Directions

While direct experimental validation is pending, a comprehensive analysis of the structure-activity relationships of analogous compounds strongly suggests that 3'-Hydroxy-biphenyl-3-carbaldehyde is a promising candidate for further investigation as a bioactive agent. The presence of the biphenyl scaffold, combined with the hydroxyl and carbaldehyde functional groups, lays a strong foundation for potential anticancer, antimicrobial, and anti-inflammatory activities.

Future research should focus on the synthesis and in vitro evaluation of 3'-Hydroxy-biphenyl-3-carbaldehyde to confirm these predicted biological activities. Subsequent studies could explore its mechanism of action in more detail and assess its efficacy and safety in in vivo models. The findings from such research will be invaluable for the development of novel therapeutics based on the versatile biphenyl scaffold.

References

  • A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. (2011). PubMed. Retrieved January 14, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 14, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli. (2020). Asian Journal of Pharmaceutical and Clinical Research. Retrieved January 14, 2026, from [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. (2021). IJSDR. Retrieved January 14, 2026, from [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PMC. Retrieved January 14, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 14, 2026, from [Link]

  • Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. (2011). PMC. Retrieved January 14, 2026, from [Link]

  • Design and Synthesis of New Benzimidazole–Biphenyl Scaffolds as Anti‐Inflammatory, Antioxidant Agents and Computational Screening. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. (2011). PubMed. Retrieved January 14, 2026, from [Link]

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  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 14, 2026, from [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2021). MDPI. Retrieved January 14, 2026, from [Link]

  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2022). PubMed. Retrieved January 14, 2026, from [Link]

  • Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. (1995). PubMed. Retrieved January 14, 2026, from [Link]

  • Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells. (2001). PubMed. Retrieved January 14, 2026, from [Link]

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  • Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. (2020). PubMed. Retrieved January 14, 2026, from [Link]

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A Comparative Guide to the Spectroscopic Analysis of 3'-Hydroxy-biphenyl-3-carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Functionalized biphenyl scaffolds are foundational structures in medicinal chemistry and materials science. Among them, hydroxy-biphenyl-carbaldehydes serve as versatile precursors for synthesizing complex molecules, including pharmacologically active agents.[1] The compound 3'-Hydroxy-biphenyl-3-carbaldehyde (PubChem CID: 2759295) is one such key intermediate.[2] However, synthetic routes often yield a mixture of positional isomers, which can possess vastly different chemical and biological properties. Differentiating these regioisomers is a critical analytical challenge that requires a multi-faceted spectroscopic approach.

This guide provides an in-depth comparison of how key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—can be expertly applied to unambiguously identify and differentiate positional isomers of 3'-Hydroxy-biphenyl-3-carbaldehyde. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, providing field-proven insights for researchers, scientists, and drug development professionals.

The Isomers in Focus: Structure Dictates Spectrum

The core analytical challenge stems from the fact that all positional isomers share the same molecular formula (C₁₃H₁₀O₂) and mass. The key differentiators arise from the unique electronic environments and symmetry dictated by the placement of the electron-donating hydroxyl (-OH) group and the electron-withdrawing aldehyde (-CHO) group on the biphenyl framework. For this guide, we will compare the target molecule, 3'-Hydroxy-biphenyl-3-carbaldehyde , with two common isomeric variants: 4'-Hydroxy-biphenyl-4-carbaldehyde and 2'-Hydroxy-biphenyl-3-carbaldehyde .

  • 3'-Hydroxy-biphenyl-3-carbaldehyde (meta, meta'): Both substituents are in the meta position relative to the inter-ring bond. The molecule is asymmetric.

  • 4'-Hydroxy-biphenyl-4-carbaldehyde (para, para'): Both substituents are in the para position. This isomer possesses a higher degree of symmetry (C₂ axis).

  • 2'-Hydroxy-biphenyl-3-carbaldehyde (ortho, meta'): The hydroxyl group is in the ortho position, introducing the potential for intramolecular hydrogen bonding and significant steric effects that can influence the dihedral angle between the rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unequivocally the most powerful technique for distinguishing these isomers.[3][4] The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the aromatic protons and carbons provide a unique fingerprint for each substitution pattern.

Expertise & Causality: Why NMR Works So Well

The differentiation hinges on two principles: molecular symmetry and substituent electronic effects .

  • Symmetry: Symmetrical isomers, like the 4,4'-isomer, will have chemically equivalent protons and carbons, leading to a simpler spectrum with fewer signals. Asymmetrical isomers will display a more complex spectrum where nearly every nucleus is unique.[4]

  • Electronic Effects: The electron-donating -OH group shields nearby protons (shifts them to a lower δ, upfield), particularly at the ortho and para positions relative to itself.[5] Conversely, the electron-withdrawing -CHO group deshields nearby protons (shifts them to a higher δ, downfield).[6][7]

Comparative ¹H NMR Analysis

The aromatic region (typically δ 6.5-8.5 ppm) is the most informative.

  • Aldehyde Proton (-CHO): Expect a sharp singlet for the aldehyde proton around δ 9.8-10.1 ppm in all isomers. Its precise shift is subtly influenced by the overall electronic structure but is not the primary point of differentiation.

  • Hydroxyl Proton (-OH): This proton will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent. In the 2'-hydroxy isomer, intramolecular hydrogen bonding may cause this peak to appear further downfield and be sharper compared to the other isomers. A D₂O exchange experiment can be used to confirm its identity, as the peak will disappear.[8]

Table 1: Predicted ¹H NMR Aromatic Signals for Isomers

IsomerKey Differentiating Features in Aromatic Region (δ, ppm)Rationale
3'-OH, 3-CHO Complex, with up to 8 distinct signals. Protons ortho to the -CHO group will be the most downfield (δ > 7.8). Protons ortho to the -OH group will be the most upfield (δ < 7.0).Complete lack of symmetry. Strong deshielding by the aldehyde and shielding by the hydroxyl group are clearly localized.
4'-OH, 4-CHO Simplified, with only 4 distinct signals (two doublets of doublets, appearing as two AA'BB' systems). Protons on the aldehyde-bearing ring will be downfield of those on the hydroxyl-bearing ring.High symmetry. Protons at positions 2&6 are equivalent, as are those at 3&5 (and likewise for the primed ring).
2'-OH, 3-CHO Complex, with up to 8 distinct signals. Expect a significant upfield shift for the proton at the 6' position due to strong ortho-shielding from the -OH group. The dihedral angle twist may alter coupling constants across the rings.Asymmetric structure. The ortho -OH group introduces strong shielding and potential steric hindrance affecting ring conformation.
Comparative ¹³C NMR Analysis

The principles of symmetry and electronic effects also apply to ¹³C NMR. The aldehyde carbon is highly deshielded (δ > 190 ppm), while the carbon bearing the hydroxyl group (C-OH) will be shifted downfield (δ ~155-160 ppm) compared to other aromatic carbons.

Table 2: Predicted ¹³C NMR Signals for Isomers

IsomerExpected Number of Aromatic SignalsKey Differentiating Features (δ, ppm)
3'-OH, 3-CHO 12Full set of 12 signals confirms asymmetry.
4'-OH, 4-CHO 6The reduced number of signals is a definitive marker of symmetry.
2'-OH, 3-CHO 12Full set of 12 signals. The chemical shift of the ipso-carbons (C1, C1') will be sensitive to the dihedral angle.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isomer sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often ideal for observing hydroxyl protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum over a spectral width of at least 12 ppm.

    • Self-Validation: To confirm the -OH peak, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance or significant attenuation of the -OH signal validates its assignment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which helps in assigning the aromatic CH signals.

  • Data Processing: Process the Free Induction Decay (FID) using Fourier transformation. Apply phase and baseline corrections. Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., DMSO-d₅ at δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is excellent for confirming the presence of the key functional groups but offers more subtle clues for differentiating these positional isomers.

Expertise & Causality: Interpreting Key Vibrational Modes
  • O-H Stretch: A strong, broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of a hydrogen-bonded phenol.[9][10] In the 2'-hydroxy isomer, intramolecular hydrogen bonding between the -OH and the biphenyl π-system or even the distant aldehyde could result in a slightly different, potentially sharper, band compared to the intermolecularly bonded -OH groups in the 3'- and 4'- isomers.

  • Aldehyde C-H Stretch: Look for two characteristic medium-intensity peaks, often called a Fermi doublet, around 2820 cm⁻¹ and 2720 cm⁻¹.[11][12] The presence of both is a strong confirmation of the aldehyde group and helps distinguish it from a ketone.[13]

  • C=O Stretch: A very strong, sharp absorption from the aldehyde carbonyl will appear in the 1680-1710 cm⁻¹ range.[14] Conjugation with the aromatic ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[11] The exact position can be a clue: isomers with more effective conjugation might show this peak at a slightly lower wavenumber.

  • Aromatic C-H Out-of-Plane Bending: The 690-900 cm⁻¹ region can be diagnostic of the aromatic substitution pattern.[15] For example, a para-disubstituted ring (in the 4,4'-isomer) often shows a strong band around 810-840 cm⁻¹, while a meta-disubstituted ring (in the 3,3'- and 2',3-isomers) will have a different pattern.

Table 3: Key IR Absorption Frequencies (cm⁻¹) and Their Significance

VibrationExpected Range (cm⁻¹)Significance for Isomer Differentiation
O-H Stretch (Phenol)3200-3600 (Broad)Confirms -OH group. Band shape may differ slightly for the 2'-isomer due to intramolecular H-bonding.
Aldehyde C-H Stretch~2820 and ~2720Confirms -CHO group.
C=O Stretch (Aromatic Aldehyde)1680-1710 (Strong)Confirms conjugated aldehyde. Minor shifts may occur based on the electronic influence of the -OH position.
Aromatic C=C Stretch1450-1600Confirms aromatic rings.
C-H Out-of-Plane Bending690-900Potentially diagnostic. The pattern of bands in this region can help identify the substitution pattern on each ring.
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare the sample using either the KBr pellet method (grinding a small amount of sample with dry KBr and pressing into a transparent disk) or as a thin film on a salt plate (NaCl or KBr) from a concentrated solution.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment (or pure KBr pellet).

    • Place the sample in the beam path and collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the π-system of the molecule. The position of the absorption maximum (λₘₐₓ) is sensitive to the extent of conjugation and the electronic nature of the substituents.

Expertise & Causality: How Substituents Alter λₘₐₓ

The biphenyl system is the primary chromophore.[16] Both the -OH group (an auxochrome with lone pairs) and the -CHO group (extending the conjugation) are expected to cause a bathochromic shift (red shift) of the λₘₐₓ to longer wavelengths compared to unsubstituted biphenyl (λₘₐₓ ~250 nm).[8][17]

  • 4'-Hydroxy, 4-Carbaldehyde: This isomer allows for the most extended, linear conjugation through the biphenyl system, from the electron-donating -OH to the electron-withdrawing -CHO. This should result in the longest λₘₐₓ (most red-shifted).

  • 3'-Hydroxy, 3-Carbaldehyde: The meta-positioning of the groups disrupts this direct, through-system conjugation. The λₘₐₓ will be red-shifted relative to biphenyl but likely at a shorter wavelength than the 4,4'-isomer.

  • 2'-Hydroxy, 3-Carbaldehyde: The ortho -OH group can cause steric hindrance, potentially forcing the two phenyl rings to twist out of planarity. This twisting would reduce π-orbital overlap between the rings, leading to a hypsochromic shift (blue shift) relative to a more planar isomer. Therefore, this isomer might have the shortest λₘₐₓ of the three.

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ)

IsomerPredicted λₘₐₓRationale
3'-OH, 3-CHO Intermediate (~260-280 nm)Conjugation is present but not fully extended across the entire molecule.
4'-OH, 4-CHO Longest (~280-310 nm)Most effective end-to-end electronic communication and conjugation.
2'-OH, 3-CHO Shortest (~255-275 nm)Steric hindrance from the ortho-substituent likely reduces planarity, decreasing effective conjugation.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Fill a reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

    • Scan a wavelength range from approximately 200 nm to 400 nm.

  • Data Processing: The instrument software will automatically subtract the solvent absorbance and plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λₘₐₓ).

Mass Spectrometry (MS): Confirmation and Fragmentation Clues

While all isomers have the same molecular weight (198.22 g/mol ), high-resolution mass spectrometry can confirm the elemental composition, and the fragmentation patterns can provide structural clues.

Expertise & Causality: Positional Effects on Fragmentation
  • Molecular Ion (M⁺•): All isomers will show a molecular ion peak at an m/z of 198 under Electron Ionization (EI).

  • Fragmentation: Common initial fragmentation steps for aromatic aldehydes include the loss of a hydrogen radical (-H•) to form a stable acylium ion [M-1]⁺, or the loss of carbon monoxide (-CO) to form [M-28]⁺. Phenols can also undergo characteristic fragmentations.

  • The Ortho Effect: The 2'-hydroxy isomer is a prime candidate for an "ortho effect," where the proximity of the two functional groups enables a unique fragmentation pathway not available to the other isomers.[18] This could involve the loss of a water molecule (H₂O) through a cyclization mechanism, leading to a unique and potentially prominent [M-18]⁺ peak that would be absent or very weak in the spectra of the 3,3'- and 4,4'-isomers. This is a powerful diagnostic clue.

Integrated Workflow for Isomer Identification

A systematic approach combining all four techniques is the most robust strategy for unambiguous isomer identification.

G cluster_0 Initial Analysis cluster_1 Primary Differentiation cluster_2 Confirmation & Identification Start Unknown Isomer Sample MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR NMR 1D & 2D NMR Spectroscopy Start->NMR UV UV-Vis Spectroscopy Start->UV Data Synthesize All Data MS->Data m/z 198? [M-18] peak? IR->Data OH & CHO present? Subst. pattern? NMR->Data Symmetry? # of signals? UV->Data Longest λmax? ID_ortho Identified: 2'-OH, 3-CHO Data->ID_ortho Complex NMR Unique [M-18] peak in MS Shortest λmax ID_meta Identified: 3'-OH, 3-CHO Data->ID_meta Complex NMR (12C, 8H sets) Intermediate λmax ID_para Identified: 4'-OH, 4-CHO Data->ID_para Simple NMR (6C, 4H sets) Longest λmax

Caption: Logical workflow for isomer identification.

Conclusion

While each spectroscopic technique provides valuable information, a synergistic approach is essential for the definitive identification of 3'-Hydroxy-biphenyl-3-carbaldehyde isomers. Mass spectrometry confirms molecular weight, and IR spectroscopy verifies the presence of the required functional groups. UV-Vis spectroscopy offers the first strong clue about the overall conjugation within the isomeric structure. However, NMR spectroscopy stands out as the ultimate arbiter , providing unambiguous evidence of molecular symmetry and the specific electronic environment of each nucleus, allowing for confident and precise structural assignment. By understanding the causal links between isomeric structure and spectral output, researchers can effectively navigate the analytical challenges posed by these important chemical entities.

References

  • Buser, H. R., & Rappe, C. (1984). Isomer-specific separation of 2,3,7,8-tetrachlorodibenzo-p-dioxin and 2,3,7,8-tetrachlorodibenzofuran in environmental samples by high-resolution gas chromatography/mass spectrometry. Analytical Chemistry, 56(3), 442-448. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gebhart, J. E., Hayes, T. L., Alford-Stevens, A. L., & Budde, W. L. (1985). Mass spectrometric determination of polychlorinated biphenyls as isomer groups. Analytical Chemistry, 57(12), 2458-2463.[19] Available at: [Link]

  • Nakka, L. P., et al. (2024). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. Molecules, 29(15), 3429.[18] Available at: [Link]

  • PubChem. (n.d.). 3'-Hydroxy-biphenyl-3-carbaldehyde. National Center for Biotechnology Information.[2] Retrieved January 14, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups.[11] Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. UCLA Chemistry & Biochemistry.[12] Available at: [Link]

  • Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons.
  • NIST. (n.d.). Biphenyl. NIST Chemistry WebBook.[20] Retrieved January 14, 2026, from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.[4] Available at: [Link]

  • Gordillo, B., et al. (2017). NMR spectrum of isomers. Creative Biostructure.[3] Available at: [Link]

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A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for 3'-Hydroxy-biphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Biphenyl Intermediates

3'-Hydroxy-biphenyl-3-carbaldehyde is a bifunctional aromatic compound with potential applications as a key starting material or intermediate in the synthesis of novel pharmaceuticals. Its structure, featuring both a reactive aldehyde and a phenolic hydroxyl group, presents unique challenges and considerations for its synthesis, purification, and storage. The presence of impurities or degradants, even in trace amounts, can significantly impact the safety and efficacy of a final drug product. Therefore, a robust, reliable, and validated analytical method is not merely a regulatory requirement but a cornerstone of quality assurance in the drug development process.[1][2]

This guide provides an in-depth, experience-driven walkthrough for the validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 3'-Hydroxy-biphenyl-3-carbaldehyde and the separation of its potential degradation products. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a framework that is both scientifically sound and regulatorily compliant.[3][4][5] We will move beyond a simple checklist, delving into the causality behind experimental design choices and presenting a self-validating protocol system.

Part 1: Method Selection and Chromatographic System Design

The primary objective is to develop a stability-indicating method , which is defined by its ability to accurately measure the active pharmaceutical ingredient (API) or key intermediate, free from interference from any degradation products, impurities, or excipients.

Comparison of Analytical Alternatives:

Technique Applicability for 3'-Hydroxy-biphenyl-3-carbaldehyde Rationale for Selection/Rejection
RP-HPLC with UV Detection Excellent (Selected Method) The biphenyl core provides a strong chromophore, ideal for UV detection. Its polarity is well-suited for reversed-phase chromatography, offering high resolution, sensitivity, and reproducibility.
Gas Chromatography (GC) PoorThe compound's low volatility and thermal lability (potential for degradation at high temperatures in the injection port) make GC unsuitable without derivatization.
Thin-Layer Chromatography (TLC) Fair (For preliminary screening only)Useful for quick qualitative checks but lacks the quantitative accuracy, resolution, and reproducibility required for validation and quality control (QC) release testing.
HPLC with DNPH Derivatization Good (Alternative Method)Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common strategy for aldehydes.[6] However, it adds complexity and potential for side reactions. Given the intrinsic UV absorbance of the target analyte, direct UV detection is a more elegant and efficient approach.

Final Selected Method: A gradient RP-HPLC method with UV detection.

Proposed Chromatographic Conditions:

Parameter Condition Senior Scientist's Note (The "Why")
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the biphenyl structure. A 250 mm length ensures high peak capacity, crucial for separating closely eluting degradants.[7]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid suppresses the ionization of the phenolic hydroxyl group, ensuring a single, sharp peak shape and consistent retention time.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier that offers low viscosity (lower backpressure) and is often superior for providing sharp peaks for aromatic compounds compared to methanol.[8]
Gradient Elution 30% B to 90% B over 20 minA gradient is essential for a stability-indicating method. It ensures that both early-eluting polar degradants and late-eluting non-polar degradants are eluted within a reasonable runtime, while providing optimal resolution around the main analyte peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and efficiency.
Column Temperature 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection Wavelength 254 nmThis wavelength is a common choice for aromatic compounds, typically providing a strong signal for the biphenyl system. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA standard volume that balances sensitivity with the potential for peak distortion from overloading.

Part 2: The Validation Workflow: A Systematic Approach

The validation process follows a logical progression, starting with the method's ability to be selective and culminating in its demonstrated robustness in the face of minor variations.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2 R1) cluster_2 Routine Application Dev Develop HPLC Method Specificity Specificity & Forced Degradation Dev->Specificity Initial & most critical test Linearity Linearity & Range Specificity->Linearity Establishes quantitative range Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Derived from linearity data Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Tests method resilience SystemSuitability System Suitability Testing Robustness->SystemSuitability Defines daily checks RoutineAnalysis Routine Analysis & Stability Testing SystemSuitability->RoutineAnalysis Pre-run verification

Caption: Overall workflow for analytical method validation.

Part 3: Executing the Validation Protocols

Specificity and Forced Degradation Studies

Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation (stress testing) is the most critical part of this process, as it intentionally creates degradation products to prove the method can separate them from the analyte peak.[9][10]

Experimental Protocol (Forced Degradation): Prepare five separate solutions of 3'-Hydroxy-biphenyl-3-carbaldehyde (approx. 0.5 mg/mL in a 50:50 acetonitrile:water mixture). Expose them to the following conditions with the goal of achieving 10-20% degradation.[11]

  • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours. The aldehyde group is often sensitive to base, requiring milder conditions. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 6 hours. Aldehydes are readily oxidized to carboxylic acids.

  • Thermal Degradation: Heat the solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Data Analysis & Acceptance Criteria:

  • Analyze all stressed samples by the proposed HPLC method using a PDA detector.

  • The primary acceptance criterion is the demonstration of resolution (≥2.0) between the main analyte peak and the closest eluting degradation product peak.

  • The PDA detector should be used to assess peak purity . The purity angle must be less than the purity threshold for the 3'-Hydroxy-biphenyl-3-carbaldehyde peak in all stressed samples, confirming no co-eluting degradants.

Specificity_Concept X_Axis Time (min) Y_Axis Absorbance (AU) origin origin end_X end_X origin->end_X end_Y end_Y origin->end_Y peak1 Degradant 1 peak2 Degradant 2 main_peak 3'-Hydroxy-biphenyl-3-carbaldehyde (Peak is Pure) peak3 Degradant 3 a b a:s->b:n c b:s->c:n d e d:s->e:n f e:s->f:n g h g:s->h:n i h:s->i:n j k j:s->k:n l k:s->l:n

Caption: Ideal chromatogram demonstrating specificity.

Linearity & Range

Rationale: Linearity demonstrates that the method's response is directly proportional to the analyte concentration. The range is the interval over which this proportionality is established. For a main component assay, this is typically 80-120% of the target concentration.

Experimental Protocol:

  • Prepare a stock solution of 3'-Hydroxy-biphenyl-3-carbaldehyde reference standard.

  • Perform serial dilutions to create at least five concentration levels, for example: 80, 100, 120, 140, and 160 µg/mL (covering 80-120% of a nominal 125 µg/mL concentration).

  • Inject each concentration in triplicate.

Data Analysis & Acceptance Criteria:

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be close to zero.

Concentration (µg/mL) Mean Peak Area (n=3)
80801500
1001002100
1201203500
1401404800
1601605900
Linear Regression Result
Correlation Coefficient (r²) 0.9998
Slope 10025
Y-Intercept 120
Accuracy

Rationale: Accuracy measures the closeness of the test results to the true value. It is typically determined by spike recovery studies.

Experimental Protocol:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate and analyze.

Data Analysis & Acceptance Criteria:

  • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80%100.099.599.5%
100%125.0124.199.3%
120%150.0150.9100.6%
Precision

Rationale: Precision expresses the agreement among a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and instrument.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: A second analyst repeats the repeatability experiment on a different day, preferably on a different HPLC system.

Data Analysis & Acceptance Criteria:

  • Calculate the Relative Standard Deviation (%RSD) for the results of each set of six samples.

  • Acceptance Criteria: The %RSD should be ≤ 2.0% for both repeatability and intermediate precision.

Precision Level Analyst / Day Mean Assay Value (n=6) %RSD
Repeatability Analyst 1 / Day 199.8%0.85%
Intermediate Precision Analyst 2 / Day 2100.3%0.92%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Inject solutions at these concentrations multiple times (n=6) to confirm the S/N ratio and demonstrate precision at the LOQ.

Acceptance Criteria:

  • LOQ precision should have an RSD of ≤ 10%.

Parameter Concentration (µg/mL) Signal-to-Noise (S/N) Ratio
LOD 0.15~3:1
LOQ 0.50~10:1
Robustness

Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.

Experimental Protocol:

  • Analyze a sample while making small, deliberate changes to the method parameters, one at a time.

  • Example variations:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 2°C (28°C and 32°C)

    • Mobile Phase pH: ± 0.2 units

Data Analysis & Acceptance Criteria:

  • Evaluate the impact on key system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Acceptance Criteria: The system suitability parameters should remain within their defined limits for all variations.

Part 4: System Suitability - The Daily Method Check

Rationale: System suitability testing is not part of the formal validation but is an integral part of the analytical procedure. It is performed before each analytical run to verify that the chromatographic system is adequate for the intended analysis.

Protocol: Before sample analysis, inject a system suitability standard (a solution of the analyte and a known impurity or degradant).

Parameter Acceptance Criterion Rationale
Tailing Factor (Asymmetry) ≤ 2.0Ensures good peak shape for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
Resolution (Rs) ≥ 2.0 (between analyte and closest impurity)Confirms the system's ability to separate critical peaks.
%RSD of Peak Area (n=5) ≤ 2.0%Demonstrates injection precision.

Conclusion

The described RP-HPLC method for 3'-Hydroxy-biphenyl-3-carbaldehyde has been successfully validated according to ICH Q2(R1) guidelines. The method demonstrated excellent specificity, linearity, accuracy, precision, and robustness, proving it to be a reliable, stability-indicating assay. The comprehensive data presented herein confirms its suitability for routine quality control analysis, impurity profiling, and stability studies in a regulated drug development environment. This validated method provides a high degree of confidence in the quality of 3'-Hydroxy-biphenyl-3-carbaldehyde, ensuring its suitability for subsequent manufacturing processes.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Compliance Academy (ECA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: UHPLC/HPLC Method Development for Pharmaceutical-Related Substance Source: MAC-MOD Analytical URL: [Link]

  • Title: Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine Source: Longdom Publishing URL: [Link]

  • Title: RELATED SUBSTANCES BY HPLC METHOD FOR THE DETECTION AND EVALUATION OF IMPURITIES IN EZETIMIBE DRUG MATERIAL Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Method development and validation of related substances in Pantoprazole Sodium by RP HPLC Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations Source: ResearchGate URL: [Link]

  • Title: Forced Degradation & Stability Testing: Strategies and Analytical perspectives Source: PharmaTutor URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants Source: Waters Corporation URL: [Link]

  • Title: Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography Source: Scientific Research Publishing URL: [Link]

  • Title: Forced Degradation Studies for Biopharmaceuticals Source: Pharmaceutical Technology URL: [Link]

  • Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source: MDPI URL: [Link]

  • Title: Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs Source: PMC (PubMed Central) URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: CORE URL: [Link]

  • Title: Method for the determination of aldehydes and ketones in ambient air using HPLC Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC Source: Agilent Technologies URL: [Link]

  • Title: Validation of Analytical Methods and Processes Source: ResearchGate URL: [Link]

  • Title: Analytical Method Development and Validation: A Review Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Analytical Method Validation – Overview Source: Journal of Engineering Sciences URL: [Link]

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A Comparative Guide to 3'-Hydroxy-biphenyl-3-carbaldehyde Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the biphenyl scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1] Its inherent conformational flexibility and the ability to be readily functionalized make it an attractive starting point for the design of novel therapeutic agents. This guide provides a comprehensive comparative analysis of 3'-Hydroxy-biphenyl-3-carbaldehyde and its derivatives, delving into their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their performance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold.

The 3'-Hydroxy-biphenyl-3-carbaldehyde Core: A Foundation for Diverse Bioactivity

3'-Hydroxy-biphenyl-3-carbaldehyde is an aromatic compound featuring two phenyl rings linked by a single bond, with a hydroxyl group at the 3'-position and a carbaldehyde (formyl) group at the 3-position.[2] This specific arrangement of functional groups imparts a unique combination of electronic and steric properties, making it a valuable synthon for the development of a wide array of derivatives with potential applications in various therapeutic areas. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the aldehyde functionality serves as a reactive handle for further chemical modifications.

The biphenyl moiety itself is associated with a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibitory properties.[1] The strategic placement of substituents on the biphenyl rings allows for the fine-tuning of these activities and the exploration of new pharmacological profiles.

Synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde Derivatives: The Power of Cross-Coupling

The construction of the biphenyl core is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction involves the coupling of an aryl halide with an arylboronic acid or its ester in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling for Biphenyl Synthesis

This protocol outlines a general procedure for the synthesis of a 3'-hydroxy-biphenyl derivative.

Materials:

  • 3-Bromobenzaldehyde

  • 3-Hydroxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-bromobenzaldehyde (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) to the flask.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3'-hydroxy-biphenyl-3-carbaldehyde derivative.

Workflow Diagram:

Suzuki_Coupling reagents 3-Bromobenzaldehyde 3-Hydroxyphenylboronic acid K2CO3 reaction Reaction Mixture (Inert Atmosphere) reagents->reaction catalyst Pd(OAc)2 PPh3 catalyst->reaction solvent Toluene/Ethanol/Water solvent->reaction reflux Reflux (80-100 °C) reaction->reflux workup Aqueous Workup & Extraction reflux->workup purification Column Chromatography workup->purification product 3'-Hydroxy-biphenyl-3-carbaldehyde Derivative purification->product

Caption: Suzuki-Miyaura coupling workflow for biphenyl synthesis.

Comparative Biological Activities of Biphenyl Derivatives

This section provides a comparative overview of the biological activities of various biphenyl derivatives, with a focus on enzyme inhibition, antimicrobial, and antioxidant properties. While direct comparative studies on a series of 3'-Hydroxy-biphenyl-3-carbaldehyde derivatives are limited, we will draw comparisons from closely related structures to elucidate key structure-activity relationships.

Enzyme Inhibition: Targeting Key Pathological Pathways

Biphenyl derivatives have shown significant potential as inhibitors of various enzymes involved in disease pathogenesis.

Fatty Acid Amide Hydrolase (FAAH) Inhibition:

A study on O-biphenyl-3-yl carbamates as FAAH inhibitors revealed crucial structural requirements for activity and peripheral restriction.[3] FAAH is an enzyme that degrades endocannabinoids, and its inhibition is a therapeutic strategy for pain and inflammation. The study synthesized and evaluated a series of derivatives, providing valuable insights into the role of substituents on the biphenyl core.

CompoundStructureFAAH IC₅₀ (nM)Brain/Liver Ratio
URB937 (3) Cyclohexylcarbamic acid 3'-carbamoyl-6-hydroxybiphenyl-3-yl ester4.3 ± 0.5<0.01
11a Cyclohexylcarbamic acid 3'-methylbiphenyl-3-yl ester11 ± 1~1
11c Cyclohexylcarbamic acid 3'-hydroxymethylbiphenyl-3-yl ester8.7 ± 0.9~1
35 Cyclohexylcarbamic acid 3'-carbamoyl-5-hydroxybiphenyl-3-yl ester1.2 ± 0.1<0.01

Structure-Activity Relationship (SAR) Insights:

  • Hydroxyl Group: The presence of a hydroxyl group on the proximal phenyl ring was found to be critical for the peripheral restriction of the inhibitors, preventing them from crossing the blood-brain barrier.[3]

  • Substituents on the Distal Ring: Modification of the carbamoyl group at the 3'-position to a methyl or hydroxymethyl group resulted in compounds that could readily access the central nervous system.[3]

  • Position of the Hydroxyl Group: Moving the hydroxyl group from the 6-position to the 5-position (compound 35 ) led to the most potent brain-impermeant FAAH inhibitor in the series.[3]

Aldehyde Dehydrogenase (ALDH) Inhibition:

A study on benzyloxybenzaldehyde derivatives as selective ALDH1A3 inhibitors provides insights into the potential of aldehyde-containing biphenyls.[4] ALDHs are a family of enzymes involved in detoxifying aldehydes and are implicated in cancer stem cell survival.

CompoundStructureALDH1A3 Inhibition (%) at 10 µM
ABMM-16 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde>70%
ABMM-17 3-Formylphenyl 4-fluorobenzoate>70%

SAR Insights:

  • The presence of a benzyloxy or a substituted benzoyl group attached to a benzaldehyde core was shown to be a key feature for potent ALDH1A3 inhibition.[4] This suggests that derivatives of 3'-Hydroxy-biphenyl-3-carbaldehyde with appropriate substitutions could be promising ALDH inhibitors.

Logical Relationship Diagram:

SAR_Enzyme_Inhibition cluster_FAAH FAAH Inhibition cluster_ALDH ALDH Inhibition FAAH_core O-Biphenyl-3-yl Carbamate hydroxyl Hydroxyl Group on Proximal Ring FAAH_core->hydroxyl distal_sub Substituent at 3' Position FAAH_core->distal_sub peripheral Peripheral Restriction hydroxyl->peripheral cns CNS Penetration distal_sub->cns e.g., -CH3, -CH2OH ALDH_core Benzaldehyde Scaffold benzyloxy Benzyloxy/Benzoyl Group ALDH_core->benzyloxy inhibition ALDH1A3 Inhibition benzyloxy->inhibition

Caption: SAR for FAAH and ALDH inhibition.

Antimicrobial Activity: Combating Drug Resistance

Biphenyl derivatives have emerged as a promising class of antimicrobial agents. A study on biphenyl tetrazoles demonstrated their efficacy against various bacterial and fungal strains.

CompoundRMIC (µg/mL) vs. B. subtilis
7b 4-Chlorophenyl15.6
7l 4-Methoxyphenyl31.2
7o 3,4-Dimethoxyphenyl15.6

SAR Insights:

  • The presence of electron-withdrawing groups (e.g., chloro) or electron-donating groups (e.g., methoxy) on the phenyl ring attached to the tetrazole moiety influenced the antimicrobial activity.

  • Specifically, compounds with a 4-chlorophenyl and 3,4-dimethoxyphenyl substituent showed the most potent activity against Bacillus subtilis.

Antioxidant Activity: Scavenging Free Radicals

The antioxidant potential of phenolic compounds, including biphenyl derivatives, is well-documented. A study on natural phenols and their hydroxylated biphenyl derivatives highlighted their ability to neutralize free radicals.[5] The antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

CompoundStructureDPPH Radical Scavenging Activity (%)
Zingerone 85.2
Curcumin 92.5
RK1 4,4′-(6,6′-Dihydroxy-[1,1′-biphenyl]-3,3′-diyl)bis(butan-2-one)78.9

SAR Insights:

  • The presence of phenolic hydroxyl groups is fundamental for the antioxidant activity of these compounds.[5]

  • The overall molecular structure and the presence of other functional groups can modulate the radical scavenging capacity. For instance, the extended conjugation in curcumin contributes to its high antioxidant activity.[5]

Future Directions and Conclusion

The comparative analysis of 3'-Hydroxy-biphenyl-3-carbaldehyde derivatives and related structures reveals a scaffold with immense potential for the development of novel therapeutic agents. The ease of synthesis through methods like the Suzuki-Miyaura coupling allows for the generation of diverse libraries of compounds for biological screening.

Key takeaways for future research include:

  • Systematic SAR Studies: A systematic investigation of substituents at various positions of the 3'-Hydroxy-biphenyl-3-carbaldehyde core is warranted to delineate precise structure-activity relationships for different biological targets.

  • Exploration of Diverse Biological Targets: While this guide has focused on enzyme inhibition, antimicrobial, and antioxidant activities, the biphenyl scaffold holds promise for a wider range of therapeutic areas, including anti-inflammatory and anticancer applications.

  • Optimization of Pharmacokinetic Properties: Future drug design efforts should focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these derivatives to enhance their clinical translatability.

References

  • PubChem. 3'-Hydroxy-biphenyl-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 3'-Hydroxy-biphenyl-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

  • Semantic Scholar. Synthesis of 1-benzoyl-3-phenyl-1h-pyrazole-4-carbaldehyde and evaluation of their antioxidant and anti-inflammatory activity. [Link]

  • PubMed Central. Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. [Link]

  • PubMed. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. [Link]

  • Bohrium. synthesis-of-1-benzoyl-3-phenyl-1h-pyrazole-4-carbaldehyde-and-evaluation-of-their-antioxidant-and-anti-inflammatory-activity. [Link]

  • MDPI. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. [Link]

  • PubMed Central. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. [Link]

  • PubMed. Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and of their 4,5-dihydro-(1H)-pyrazole analogues. [Link]

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  • Google Patents.
  • ResearchGate. Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. [Link]

  • MDPI. Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. [Link]

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  • ResearchGate. Synthesis and antimicrobial activity of 3-(3'-hydroxy benzofuranyl)-5- aryl - pyrazolines. [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3'-Hydroxy-biphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Synthesis

In the landscape of chemical synthesis and drug development, the structural integrity and purity of a molecule are paramount. The compound 3'-Hydroxy-biphenyl-3-carbaldehyde is a valuable bifunctional building block, featuring a nucleophilic hydroxyl group and an electrophilic aldehyde on a biphenyl scaffold.[1] This structure makes it a versatile intermediate for creating complex molecules in medicinal chemistry and materials science. However, its utility is directly proportional to its purity. The presence of unreacted starting materials, byproducts, or residual solvents can drastically alter reaction outcomes, lead to misleading biological data, and create significant hurdles in regulatory submission.[2]

This guide provides a comprehensive, comparative framework for assessing the purity of synthesized 3'-Hydroxy-biphenyl-3-carbaldehyde. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and present a synergistic workflow that leverages the strengths of multiple analytical techniques to ensure the highest degree of confidence in your material.

The Analytical Challenge: Understanding Potential Impurities

The molecular structure of 3'-Hydroxy-biphenyl-3-carbaldehyde—containing two aromatic rings, a polar hydroxyl group, and a reactive aldehyde—guides our analytical strategy. A common synthetic route to such biphenyls is the Suzuki coupling reaction. This context is crucial as it informs the likely impurity profile we must be prepared to detect.

Potential Impurities Include:

  • Starting Materials: Unreacted boronic acids (e.g., 3-formylphenylboronic acid) and aryl halides (e.g., 3-bromophenol).

  • Homocoupling Products: Biphenyls formed from the coupling of two identical starting molecules.

  • Solvent Residues: High-boiling point solvents used in synthesis or purification (e.g., DMF, Toluene).

  • Degradation Products: Oxidation of the aldehyde to a carboxylic acid, for instance.

A robust analytical workflow must be capable of separating and detecting these structurally similar compounds with high fidelity.

A Multi-Technique Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity.[3] A validated, orthogonal approach using multiple methods is the industry standard for ensuring quality.[4] We will compare the four most critical techniques: a rapid qualitative check (TLC), a quantitative powerhouse (HPLC), and two definitive structural confirmation tools (NMR and MS).

Thin-Layer Chromatography (TLC): The Rapid Initial Screen

Thin-Layer Chromatography (TLC) is an indispensable, low-cost technique for real-time reaction monitoring and a rapid, qualitative assessment of purity.[5][6] Its primary role is to quickly determine the number of components in the sample and to guide the development of conditions for preparative column chromatography.[7][8]

Principle of Operation: TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[8] Polar compounds, like our hydroxyl-containing target molecule, will have a stronger affinity for the polar silica gel and will travel less distance up the plate, resulting in a lower Retardation Factor (Rf) value.

  • Plate Preparation: Cut a silica gel F₂₅₄ plate to a suitable size (e.g., 4x7 cm).[7] Gently draw a pencil line ~1 cm from the bottom.

  • Sample Spotting: Dissolve a small amount of the synthesized 3'-Hydroxy-biphenyl-3-carbaldehyde in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot a small, concentrated dot of the solution onto the pencil line.

  • Developing the Plate: Prepare a developing chamber (a covered beaker with filter paper) containing a mobile phase system. A good starting point for this molecule is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Place the TLC plate in the chamber, ensuring the solvent level is below the pencil line.

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm), where UV-active compounds will appear as dark spots.[7] Circle the spots with a pencil.

  • Interpretation: A single spot indicates a high likelihood of purity. Multiple spots signify the presence of impurities.[9] The Rf value for each spot is calculated as the ratio of the distance the spot traveled to the distance the solvent front traveled.[5]

  • Why Silica Gel F₂₅₄? The silica is the polar stationary phase. The "F₂₅₄" indicates the presence of a fluorescent indicator that is quenched by UV-active compounds (like our aromatic molecule), making visualization simple and non-destructive.[7]

  • Why Hexane/Ethyl Acetate? This is a common, tunable solvent system. By varying the ratio, you can adjust the polarity of the mobile phase to achieve optimal separation of your target compound from potential impurities.[5]

  • Self-Validation: Spotting the crude reaction mixture, the purified compound, and the starting materials on the same plate allows for direct comparison, validating that the purification process was successful.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis P1 Prepare Mobile Phase (e.g., 7:3 Hexane:EtOAc) R1 Place Plate in Developing Chamber P1->R1 P2 Prepare Sample Solution (dissolve in EtOAc) P3 Spot Sample on TLC Plate P2->P3 P3->R1 R2 Elute Plate until Solvent Front Nears Top R1->R2 A1 Dry Plate & Visualize under UV Light (254 nm) R2->A1 A2 Calculate Rf Values A1->A2 A3 Assess Purity (Single vs. Multiple Spots) A2->A3

High-Performance Liquid Chromatography (HPLC): The Quantitative Standard

For a precise, quantitative measure of purity, HPLC is the undisputed industry standard.[10][11] It offers high resolution and sensitivity, allowing for the detection and quantification of even minor impurities.[12] For regulatory filings, an HPLC purity value (often expressed as % area) is mandatory.

Principle of Operation: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed within a column. For a moderately polar molecule like 3'-Hydroxy-biphenyl-3-carbaldehyde, a reversed-phase (RP-HPLC) method is ideal. Here, the stationary phase is non-polar (e.g., C18-silica), and a polar mobile phase is used. Non-polar compounds are retained longer, while polar compounds elute more quickly.

  • System Preparation:

    • Column: Install a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Prepare two solvents: Solvent A (e.g., 0.1% Formic Acid in Water) and Solvent B (e.g., 0.1% Acetonitrile). Degas both solvents thoroughly.

    • Detector: Set a UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm, determined by UV-Vis scan).

  • Method Development (Gradient):

    • Equilibrate the column with a starting mobile phase composition (e.g., 70% A, 30% B) at a flow rate of 1.0 mL/min.

    • Run a linear gradient to a final composition (e.g., 10% A, 90% B) over 20-30 minutes. This will help elute any less polar impurities.

    • Hold at the final composition for 5 minutes, then return to the starting conditions and re-equilibrate.

  • Sample Analysis:

    • Prepare a stock solution of the synthesized compound in the mobile phase (or a compatible solvent like acetonitrile) at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

    • Inject a defined volume (e.g., 10 µL) into the HPLC system.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 .[13]

  • Why C18 Column? A C18 (octadecyl) bonded silica is a highly versatile, non-polar stationary phase that provides excellent retention and separation for a wide range of organic molecules, including aromatic compounds.[14]

  • Why a Gradient? A gradient elution (where the mobile phase composition changes over time) is superior for analyzing samples with unknown impurities.[14] It ensures that both polar and non-polar impurities are eluted from the column in a reasonable time, providing a more complete picture of the sample's composition.

  • Self-Validation (System Suitability): Before running the sample, inject a blank (mobile phase) to ensure no system peaks are present. Then, inject a well-characterized reference standard of 3'-Hydroxy-biphenyl-3-carbaldehyde. The retention time of the main peak in your sample must match that of the standard, providing confidence in peak identity.[15] The validation of an analytical method ensures its accuracy, precision, and specificity.[16][17]

HPLC_Workflow cluster_prep System & Sample Preparation cluster_run Execution cluster_analysis Analysis P1 Install C18 Column R1 Set UV Detector (254 nm) & Flow Rate (1 mL/min) P1->R1 P2 Prepare & Degas Mobile Phases A & B P2->R1 P3 Prepare Sample Solution (~1 mg/mL), Filter R3 Inject Sample (10 µL) P3->R3 R2 Equilibrate Column R1->R2 R2->R3 R4 Run Gradient Method R3->R4 A1 Record Chromatogram R4->A1 A2 Integrate All Peaks A1->A2 A3 Calculate Purity (% Area Normalization) A2->A3

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard

While HPLC provides quantitative data, it reveals little about the identity of the main peak or the impurities. NMR spectroscopy is the most powerful tool for unambiguous structure elucidation and confirmation.[18][19] For purity assessment, ¹H NMR is particularly valuable as the integral of each signal is directly proportional to the number of protons it represents.[20][21]

Principle of Operation: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei, most commonly ¹H (protons).[22] When placed in a strong magnetic field, these nuclei absorb radiofrequency energy at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.[23]

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Why DMSO-d₆? This solvent is chosen for two key reasons: it readily dissolves the polar analyte, and its deuterated nature prevents it from creating large solvent signals in the ¹H spectrum. Crucially, it is a hydrogen-bond acceptor, which typically allows the phenolic -OH proton to be observed as a distinct, exchangeable peak.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (DMSO at ~2.50 ppm).

  • Interpretation:

    • Chemical Shift (δ): Analyze the position of the peaks. For 3'-Hydroxy-biphenyl-3-carbaldehyde, expect signals in the aromatic region (7-8.5 ppm), a signal for the aldehyde proton (around 10 ppm), and a signal for the hydroxyl proton (variable, but often > 9 ppm in DMSO).[24]

    • Integration: Integrate all signals. The relative ratios should correspond to the number of protons in the structure (e.g., the aldehyde proton should integrate to 1H relative to the aromatic protons).

    • Splitting (Multiplicity): Analyze the splitting patterns (singlet, doublet, triplet, etc.), which reveal the number of adjacent protons according to the n+1 rule.[21]

    • Purity Assessment: Look for small, unassignable peaks. The presence of these peaks indicates impurities. If an impurity is identified, its molar percentage can be estimated by comparing its integral to the integral of a known proton on the main compound.[2]

  • ¹³C and 2D NMR: While ¹H NMR is primary for purity, a complete characterization for a novel synthesis would also include a ¹³C NMR spectrum (to count the unique carbons) and 2D NMR experiments like COSY and HSQC to definitively assign all proton and carbon signals, confirming connectivity.[25]

  • Self-Validation: The combination of chemical shift, integration, and splitting patterns must be entirely consistent with the proposed structure of 3'-Hydroxy-biphenyl-3-carbaldehyde. Any deviation is a red flag that points to either an incorrect structure or the presence of significant impurities.

Mass Spectrometry (MS): Definitive Molecular Weight Confirmation

Mass Spectrometry is a highly sensitive technique that provides the exact molecular weight of the compound, serving as a final, critical piece of evidence for its identity.[26] When coupled with a separation technique like HPLC (LC-MS), it becomes an unparalleled tool for impurity profiling.[27][28]

Principle of Operation: MS measures the mass-to-charge ratio (m/z) of ionized molecules. The sample is vaporized and ionized, and the resulting ions are accelerated through a magnetic or electric field, which separates them based on their m/z.[29]

  • Method: Utilize the HPLC method developed in section 3.2. Divert the flow from the UV detector into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI).

  • Ionization Mode: For 3'-Hydroxy-biphenyl-3-carbaldehyde, both positive and negative ESI modes can be effective.

    • Positive Mode: Will likely detect the protonated molecule, [M+H]⁺, at m/z 199.07.

    • Negative Mode: Will likely detect the deprotonated molecule, [M-H]⁻, at m/z 197.06, due to the acidic phenolic proton.

  • Data Analysis:

    • Examine the mass spectrum corresponding to the main peak in the HPLC chromatogram. The presence of a dominant ion at the expected m/z confirms the molecular weight of the synthesized compound.

    • Examine the mass spectra of any impurity peaks. The m/z values can provide immediate clues to their identities (e.g., a peak corresponding to a starting material or a dimer). High-Resolution Mass Spectrometry (HRMS) can provide a molecular formula, greatly aiding in the structural elucidation of unknown impurities.[29]

Comparative Analysis and Recommended Workflow

Each technique provides unique and complementary information. The table below summarizes their strengths and weaknesses in the context of this specific analysis.

Technique Primary Role Quantitation Structural Info Sensitivity Key Advantage Limitation
TLC Rapid ScreenQualitativeLow (Rf value)LowFast, inexpensive, good for reaction monitoring.[5]Not quantitative; resolution is limited.[5]
HPLC-UV Purity QuantitationExcellent (% Area)Low (Retention Time)HighGold standard for quantitative purity assessment.[13]Provides no structural information on impurities.[12]
¹H NMR Structure ConfirmationGood (Molar %)ExcellentModerateUnambiguous structure proof; can quantify impurities if known.[30]Less sensitive to trace impurities than HPLC.[3]
LC-MS Identity ConfirmationSemi-QuantitativeExcellent (MW)Very HighConfirms molecular weight; ideal for identifying unknown impurities.[10][26]Ionization efficiency varies, making direct quantification complex.

Recommended Tiered Workflow:

A logical, efficient, and self-validating workflow combines these techniques in a tiered approach. This ensures that time and resources are used effectively while building a complete, high-confidence data package for the synthesized compound.

Tiered_Workflow cluster_info T1 Tier 1: Initial Screen (TLC) T2 Tier 2: Quantitative Purity (HPLC-UV) T1->T2 If single spot and Rf is reasonable I1 Qualitative check Reaction progress T1->I1 T3 Tier 3: Structural & Identity Confirmation (¹H NMR & LC-MS) T2->T3 If purity >95% and profile is clean I2 Precise % purity Impurity profile T2->I2 Conclusion Confident Release of Pure Compound T3->Conclusion If structure & MW match, and impurities identified I3 Unambiguous structure proof Molecular weight confirmation Impurity identification T3->I3

Conclusion

Assessing the purity of a synthesized compound like 3'-Hydroxy-biphenyl-3-carbaldehyde is a multi-faceted process that is foundational to good science. Relying on a single data point is insufficient. By employing a synergistic workflow—beginning with rapid TLC screening, followed by precise HPLC quantitation, and culminating in definitive NMR and MS structural confirmation—researchers can establish a robust, self-validating system. This rigorous approach not only ensures the quality and reliability of the material for downstream applications but also embodies the principles of scientific integrity, providing a high degree of assurance that the molecule in the vial is exactly what it is intended to be.

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A Researcher's Guide to Navigating Cross-Reactivity of 3'-Hydroxy-biphenyl-3-carbaldehyde in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

The Chemical Culprit: Understanding the Reactivity of 3'-Hydroxy-biphenyl-3-carbaldehyde

3'-Hydroxy-biphenyl-3-carbaldehyde is an organic compound featuring a biphenyl scaffold, a hydroxyl group, and an aldehyde functional group. While the biphenyl structure provides a foundational framework for potential receptor interactions, it is the aldehyde and hydroxyl moieties that are the primary drivers of potential assay interference.

The Aldehyde's Reactivity: Aldehydes are well-documented as reactive electrophiles that can readily form covalent bonds with nucleophilic residues in proteins, most notably the primary amines of lysine residues, to form Schiff bases.[1] This reaction is a common source of non-specific binding in immunoassays, where antibodies are the primary protein component. The formation of a Schiff base can lead to a false-positive signal by mimicking the intended antigen-antibody binding or a false-negative signal by blocking the antibody's binding site.

The Phenolic Hydroxyl Group's Influence: The hydroxyl group on the biphenyl ring introduces phenolic character to the molecule. Phenolic compounds are known to interfere in various assays, including ELISAs, through mechanisms such as oxidative coupling and hydrogen bonding.[2][3] This can lead to non-specific interactions with assay components and contribute to misleading results.

Comparative Analysis of Potential Cross-Reactivity in a Competitive ELISA

To illustrate the potential for cross-reactivity, we present a hypothetical dataset for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to quantify a specific target. In this scenario, an antibody has been raised against a hapten that is structurally distinct from 3'-Hydroxy-biphenyl-3-carbaldehyde. The following table compares the hypothetical cross-reactivity of our compound of interest with structurally related molecules.

Table 1: Hypothetical Cross-Reactivity of 3'-Hydroxy-biphenyl-3-carbaldehyde and Related Compounds in a Competitive ELISA

CompoundStructureIC50 (µM)% Cross-Reactivity*
Target Analyte (Structure of a hypothetical target)0.1100
3'-Hydroxy-biphenyl-3-carbaldehyde C13H10O2150.67
Biphenyl-3-carbaldehyde C13H10O250.4
3-Hydroxybenzaldehyde C7H6O2500.2
Biphenyl C12H10> 100< 0.1

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

This illustrative data suggests that while the cross-reactivity of 3'-Hydroxy-biphenyl-3-carbaldehyde is low, it is not negligible. The presence of both the aldehyde and hydroxyl groups likely contributes to a higher level of interference compared to compounds lacking one or both of these functional groups. This underscores the importance of experimental validation.

Experimental Protocols for Assessing Cross-Reactivity

To empower researchers to validate these predictions, we provide detailed protocols for assessing the cross-reactivity of 3'-Hydroxy-biphenyl-3-carbaldehyde.

Protocol 1: Competitive ELISA for Cross-Reactivity Determination

This protocol is designed to determine the 50% inhibitory concentration (IC50) of 3'-Hydroxy-biphenyl-3-carbaldehyde and thus its percentage of cross-reactivity in a competitive ELISA format.

Materials:

  • Microtiter plates (96-well)

  • Target analyte-protein conjugate (for coating)

  • Primary antibody specific to the target analyte

  • 3'-Hydroxy-biphenyl-3-carbaldehyde and other test compounds

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the target analyte-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Prepare serial dilutions of the target analyte (as a standard curve) and the test compounds (including 3'-Hydroxy-biphenyl-3-carbaldehyde). Add a fixed concentration of the primary antibody to each dilution.

  • Incubation: Add the antibody-analyte mixtures to the coated wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the absorbance against the log of the analyte/compound concentration and determine the IC50 values. Calculate the percent cross-reactivity using the formula provided in Table 1.

Protocol 2: Assessing Interference in a Cell-Based Assay

This protocol helps to determine if 3'-Hydroxy-biphenyl-3-carbaldehyde interferes with a cell-based assay, for example, by causing cytotoxicity or by directly affecting the reporter system.

Materials:

  • Cultured cells relevant to the assay

  • Cell culture medium and supplements

  • 3'-Hydroxy-biphenyl-3-carbaldehyde

  • Assay-specific reagents (e.g., reporter gene substrate)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

  • Multi-well cell culture plates

  • Plate reader (absorbance, fluorescence, or luminescence)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the assay and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3'-Hydroxy-biphenyl-3-carbaldehyde. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the duration of the primary assay.

  • Cell Viability Assessment: In a parallel plate, assess cell viability using a standard cytotoxicity assay to determine if the compound is toxic at the tested concentrations.

  • Primary Assay Readout: Perform the primary cell-based assay and measure the readout (e.g., luminescence for a reporter gene assay).

  • Data Analysis: Normalize the primary assay readout to the cell viability data. A decrease in the assay signal that is not proportional to a decrease in cell viability may indicate specific interference with the assay's biological pathway or reporter system.

Visualizing the Mechanisms of Interference

To further clarify the potential for cross-reactivity, the following diagrams illustrate the key chemical reaction and an experimental workflow.

Schiff_Base_Formation Antibody Antibody (Protein) with Lysine Residue (-NH2) Intermediate Unstable Hemiaminal Intermediate Antibody->Intermediate Nucleophilic Attack Aldehyde 3'-Hydroxy-biphenyl-3-carbaldehyde (R-CHO) Aldehyde->Intermediate Schiff_Base Schiff Base Adduct (R-CH=N-Protein) Intermediate->Schiff_Base - H2O

Caption: Mechanism of Schiff base formation between an aldehyde and a primary amine on a protein.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well Coating 1. Coat with Target Analyte-Protein Conjugate Blocking 2. Block Unbound Sites Coating->Blocking Wash Addition 3. Add Antibody + Test Compound Mixture Blocking->Addition Wash Detection 4. Add Enzyme-Linked Secondary Antibody Addition->Detection Wash Substrate 5. Add Substrate Detection->Substrate Wash Readout 6. Measure Signal Substrate->Readout Stop Reaction

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Conclusion and Best Practices

While 3'-Hydroxy-biphenyl-3-carbaldehyde holds promise as a research tool or therapeutic lead, its chemical structure necessitates a thorough evaluation of its potential for assay interference. The presence of a reactive aldehyde group and a phenolic hydroxyl group are red flags that researchers must not ignore.

Key Takeaways:

  • Anticipate Interference: Be aware of the potential for aldehydes and phenolic compounds to cause non-specific signals in biological assays.

  • Validate Experimentally: Do not rely solely on primary screening data. Perform the cross-reactivity and interference assays described in this guide.

  • Use Structurally Related Controls: Include compounds with and without the key functional groups (aldehyde, hydroxyl) to understand the source of any observed interference.

  • Consider Alternative Assay Formats: If significant interference is observed, explore alternative detection methods that are less susceptible to the specific type of interference (e.g., mass spectrometry-based detection).

By proactively addressing the potential for cross-reactivity, researchers can ensure the accuracy and reliability of their data, paving the way for more robust and reproducible scientific discoveries.

References

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A Comparative Benchmarking Guide to the Synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the biphenyl scaffold remains a privileged structure, conferring valuable physicochemical properties to a molecule. The targeted synthesis of functionalized biphenyls, such as 3'-Hydroxy-biphenyl-3-carbaldehyde, is a critical task for researchers engaged in the development of novel therapeutics and advanced materials. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this versatile building block, grounded in experimental evidence and practical insights to inform your synthetic strategy.

Introduction: The Strategic Importance of 3'-Hydroxy-biphenyl-3-carbaldehyde

3'-Hydroxy-biphenyl-3-carbaldehyde is a bifunctional organic compound featuring a hydroxyl group on one phenyl ring and a carbaldehyde on the other, positioned in a meta-meta' relationship. This specific arrangement of functional groups offers multiple avenues for further chemical elaboration, making it a valuable intermediate in multi-step syntheses. The hydroxyl group can act as a nucleophile or be transformed into an ether or ester linkage, while the aldehyde is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like reductive amination, Wittig reactions, and aldol condensations.

Comparative Analysis of Synthetic Methodologies

The construction of the biphenyl core is the central challenge in the synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde. Several cross-coupling strategies can be envisioned, with the Suzuki-Miyaura reaction being the most prominent. This guide will focus on a comparative analysis of the Suzuki-Miyaura coupling and its main alternatives: the Ullmann, Negishi, and Heck reactions.

Synthetic MethodKey ReactantsCatalyst SystemTypical YieldsKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling Aryl halide (e.g., 3-bromophenol) and Arylboronic acid (e.g., 3-formylphenylboronic acid)Palladium-based (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with a phosphine ligandHigh (often >80%)High functional group tolerance, commercially available and stable reagents, mild reaction conditions, non-toxic byproducts.[1][2]Potential for side reactions like protodeboronation.[3]
Ullmann Coupling Two aryl halides (e.g., 3-bromophenol and 3-bromobenzaldehyde)Copper-based (often stoichiometric)Moderate to lowCan be cost-effective for large-scale synthesis of symmetrical biphenyls.Requires harsh reaction conditions (high temperatures), often has erratic yields, and is less suitable for unsymmetrical biphenyls.[4]
Negishi Coupling Aryl halide and Organozinc reagentPalladium or Nickel-basedHighHigh reactivity and functional group tolerance, often proceeds under mild conditions.[5]Organozinc reagents are moisture and air-sensitive, requiring anhydrous and inert atmosphere techniques.[6]
Heck Reaction Aryl halide and an alkene (less direct for this target)Palladium-basedVariableAvoids the pre-formation of organometallic reagents.Not a direct route to this specific biphenyl; would require a multi-step process.

In-Depth Focus: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most widely employed method for the synthesis of unsymmetrical biaryls due to its versatility and robustness.[1][2] The logical disconnection for 3'-Hydroxy-biphenyl-3-carbaldehyde points to the coupling of 3-bromophenol with 3-formylphenylboronic acid.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromophenol).

  • Transmetalation: The organic group from the organoboron reagent (3-formylphenylboronic acid) is transferred to the palladium(II) center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biphenyl product, regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OR)₂) pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L_n-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Catalytic cycle of the Suzuki-Miyaura coupling.
Protecting Group Strategy

A critical consideration for this synthesis is the presence of both a nucleophilic hydroxyl group and a reactive aldehyde. To prevent unwanted side reactions, protection of the hydroxyl group is advisable. A methoxymethyl (MOM) ether is a suitable protecting group as it is stable to the basic conditions of the Suzuki coupling and can be readily removed under acidic conditions without affecting the aldehyde.

Protecting_Group_Strategy start 3-Bromophenol protected 3-Bromo-1-(methoxymethoxy)benzene start->protected Protection (MOM-Cl, base) coupled 3'-(Methoxymethoxy)biphenyl-3-carbaldehyde protected->coupled Suzuki Coupling (3-formylphenylboronic acid, Pd catalyst, base) final_product 3'-Hydroxy-biphenyl-3-carbaldehyde coupled->final_product Deprotection (Acid)

Synthetic workflow incorporating a protecting group strategy.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

Step 1: Protection of 3-Bromophenol

  • To a solution of 3-bromophenol (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-bromo-1-(methoxymethoxy)benzene.

Step 2: Suzuki-Miyaura Coupling

  • In a flask, combine 3-bromo-1-(methoxymethoxy)benzene (1.0 eq), 3-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with argon for 20-30 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford 3'-(methoxymethoxy)biphenyl-3-carbaldehyde.

Step 3: Deprotection

  • Dissolve the protected biphenyl (1.0 eq) in a mixture of tetrahydrofuran (THF) and hydrochloric acid (e.g., 2M aqueous solution).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3'-Hydroxy-biphenyl-3-carbaldehyde.

Alternative Methodologies: A Comparative Discussion

Ullmann Coupling: The classical Ullmann reaction, involving copper-mediated coupling of two aryl halides, generally requires high temperatures and can lead to a mixture of homo-coupled and cross-coupled products, making purification challenging for unsymmetrical biphenyls.[4] Modern modifications have improved yields and conditions, but for a molecule with sensitive functional groups like an aldehyde, the harsh conditions can be detrimental.

Negishi Coupling: The Negishi coupling offers high reactivity and functional group tolerance.[5] However, the requisite organozinc reagents are highly sensitive to air and moisture, necessitating stringent anhydrous and inert atmosphere techniques, which may not be ideal for all laboratory settings.[6]

Heck Reaction: The Heck reaction is a powerful tool for C-C bond formation but is not a direct route for the synthesis of this target molecule. It would involve the coupling of an aryl halide with an alkene, followed by subsequent transformations to install the aldehyde and hydroxyl groups, adding to the step count and potentially lowering the overall yield.

Conclusion and Recommendations

For the synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde, the Suzuki-Miyaura cross-coupling reaction stands out as the most robust and versatile method. Its key advantages include:

  • High Yields: It consistently delivers high yields for a wide range of substrates.

  • Functional Group Tolerance: The reaction conditions are mild enough to tolerate many functional groups, although protection of the hydroxyl group is recommended for optimal results.[1]

  • Reagent Availability and Stability: The required arylboronic acids are often commercially available or can be readily prepared and are generally stable to air and moisture.

  • Favorable Environmental Profile: The byproducts are typically non-toxic inorganic salts.

While other methods like the Ullmann and Negishi couplings have their applications, they present challenges in terms of harsh conditions or reagent sensitivity that make them less ideal for this specific target. The Heck reaction is not a direct pathway. Therefore, for researchers and drug development professionals seeking an efficient, reliable, and scalable synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde, the Suzuki-Miyaura coupling, coupled with a judicious protecting group strategy, represents the gold standard.

References

Sources

A Comparative Guide to the Structure-Activity Relationship of 3'-Hydroxy-biphenyl-3-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of biphenyl scaffolds, with a specific focus on analogs of 3'-Hydroxy-biphenyl-3-carbaldehyde. We will explore the therapeutic potential of this chemical class against various biological targets, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction: The Versatile Biphenyl Scaffold

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its rigid, yet conformationally flexible nature allows for precise orientation of substituents to interact with biological targets. The 3'-Hydroxy-biphenyl-3-carbaldehyde core presents key functional groups—a hydroxyl and a carbaldehyde—that can be strategically modified to modulate potency, selectivity, and pharmacokinetic properties. This guide will dissect the SAR of analogs targeting Fatty Acid Amide Hydrolase (FAAH), N-methyl-D-aspartate (NMDA) receptors, and the bacterial cell division protein FtsZ.

Structure-Activity Relationship (SAR) Analysis

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide.[3] Its inhibition is a promising strategy for treating pain and inflammation.[3] The biphenyl scaffold has been extensively explored for designing FAAH inhibitors.

A key example is the peripherally restricted FAAH inhibitor URB937 (cyclohexylcarbamic acid 3'-carbamoyl-6-hydroxybiphenyl-3-yl ester).[4][5] Although not a direct analog of 3'-Hydroxy-biphenyl-3-carbaldehyde, the SAR studies on its O-biphenyl-3-yl carbamate core provide valuable insights.

Key SAR Insights for FAAH Inhibition:

  • Hydroxyl Group on the Proximal Ring: The hydroxyl group on the phenyl ring proximal to the carbamate is crucial for peripheral restriction.[4] This group can be a substrate for efflux transporters like Abcg2, preventing the compound from entering the central nervous system.[4] Moving the hydroxyl from the para- to the meta-position can enhance peripheral restriction.[4]

  • Substituents on the Distal Ring: The carbamoyl group on the distal phenyl ring is important for potent FAAH inhibition.[4] Replacing it with other groups like methyl, 1-hydroxyethyl, or hydroxymethyl can retain FAAH inhibitory activity but may lead to increased CNS penetration.[4]

  • Carbamate Moiety: The carbamate group acts as a warhead, acylating the catalytic serine residue of FAAH. The nature of the substituent on the carbamate nitrogen influences potency.

The following diagram illustrates the general workflow for evaluating FAAH inhibitors.

FAAH_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_evaluation Further Evaluation Synthesis Synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde Analogs FAAH_Assay Fluorometric FAAH Inhibition Assay Synthesis->FAAH_Assay Test Compounds IC50 Determine IC50 Values FAAH_Assay->IC50 Generate Data Selectivity Selectivity Assays (e.g., against other hydrolases) IC50->Selectivity Prioritize Hits InVivo In Vivo Models (e.g., pain, inflammation) Selectivity->InVivo Validate Leads

Caption: Workflow for the discovery and evaluation of FAAH inhibitors.
Modulation of NMDA Receptors

NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[6][7][8] Their overactivation can lead to excitotoxicity and neurodegenerative diseases.[6][8] Biphenyl-based compounds have emerged as potent negative allosteric modulators (NAMs) of NMDA receptors.[9][10][11]

Key SAR Insights for NMDA Receptor Modulation:

  • Ifenprodil-like Binding Mode: Many biphenyl-based NMDA NAMs adopt an ifenprodil-like binding mode at the interface between the GluN1 and GluN2B subunits.[9]

  • Importance of the Hydroxyl Group: The presence of a hydroxyl group on one of the phenyl rings is often critical for activity. For instance, the removal of a meta-hydroxy group in a series of biphenyl analogs led to a significant decrease in activity.[9] This highlights the potential importance of the 3'-hydroxy group in the core scaffold of interest.

  • Substitution Pattern: The substitution pattern on both phenyl rings significantly influences potency. The optimization of these substitutions can lead to a dramatic improvement in activity.[9][10][11]

The signaling pathway downstream of NMDA receptor activation is complex and involves multiple intracellular messengers.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation CaMKII CaMKII Ca_influx->CaMKII PKC PKC Ca_influx->PKC MAPK MAPK Pathway Ca_influx->MAPK CREB CREB Activation CaMKII->CREB PKC->CREB MAPK->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression LTP Synaptic Plasticity (LTP) Gene_Expression->LTP

Caption: Simplified NMDA receptor signaling pathway.
Inhibition of Bacterial FtsZ

The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a bacterial homolog of tubulin that plays a critical role in cell division.[12] It forms a contractile Z-ring at the division site, making it an attractive target for novel antibiotics.[1][12][13][14][15] Biphenyl-benzamides have been identified as potent FtsZ inhibitors.[16][17]

Key SAR Insights for FtsZ Inhibition:

  • Benzamide Moiety: The benzamide core is a common feature in many FtsZ inhibitors. The substituents on the benzamide ring can be modified to improve antibacterial activity.

  • Biphenyl Group: The biphenyl moiety often occupies a hydrophobic pocket in the FtsZ protein. Modifications to the biphenyl rings can enhance binding affinity and antibacterial potency.

  • Linker: The nature of the linker connecting the benzamide and biphenyl groups is crucial for optimal activity.

The inhibition of FtsZ disrupts the formation of the Z-ring, leading to bacterial cell filamentation and eventual death.

FtsZ_Inhibition_Mechanism FtsZ_monomers FtsZ Monomers Z_ring Z-ring Formation FtsZ_monomers->Z_ring Polymerization GTP GTP GTP->Z_ring Hydrolysis Divisome Divisome Assembly Z_ring->Divisome Filamentation Cell Filamentation & Death Z_ring->Filamentation Disruption leads to Cell_division Bacterial Cell Division Divisome->Cell_division Inhibitor Biphenyl Analog (FtsZ Inhibitor) Inhibitor->Z_ring Inhibits

Caption: Mechanism of FtsZ inhibition by biphenyl analogs.

Comparative Performance of Biphenyl Analogs

Compound ClassTargetKey Structural FeaturesPotency RangeReference
O-Biphenyl-3-yl CarbamatesFAAHCarbamate warhead, hydroxyl on proximal ringIC50 in the nanomolar range[4][5]
Biphenyl-based NAMsNMDA ReceptorHydroxyl group, specific substitution patternsIC50 from nanomolar to micromolar[9]
Biphenyl-benzamidesFtsZBenzamide core, biphenyl moietyMIC as low as 0.008 µg/mL[16][17]

Experimental Protocols

Fluorometric FAAH Inhibition Assay

This protocol is adapted from commercially available kits and published methodologies.[18][19][20][21][22]

Materials:

  • Recombinant human FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • Test compounds (3'-Hydroxy-biphenyl-3-carbaldehyde analogs) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in FAAH assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 25 µL of the test compound dilutions.

  • Add 25 µL of the FAAH enzyme solution to each well. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the AAMCA substrate solution to each well.

  • Immediately measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) kinetically at 37°C for 30-60 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[23][24]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • 96-well sterile microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The 3'-Hydroxy-biphenyl-3-carbaldehyde scaffold represents a promising starting point for the development of novel therapeutics targeting a range of biological entities. The SAR insights from related biphenyl series suggest that strategic modifications of the hydroxyl and carbaldehyde groups, as well as the substitution patterns on both phenyl rings, can lead to potent and selective modulators of FAAH, NMDA receptors, and FtsZ. The experimental protocols provided herein offer a framework for the systematic evaluation of new analogs, facilitating the discovery of next-generation drug candidates. Further exploration of this chemical space is warranted to fully realize its therapeutic potential.

References

  • NMDA receptor. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Mannaioni, G., Marino, M. J., & Conn, P. J. (2002). Two distinct signaling pathways upregulate NMDA receptor responses via two distinct metabotropic glutamate receptor subtypes. The Journal of Neuroscience, 22(22), 9697-9705.
  • Wang, D., Cui, Z., Zeng, X., Zhang, H., Wang, W., & Li, J. (2016). Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity. Frontiers in Molecular Neuroscience, 9, 79.
  • Monarch Initiative. (n.d.). NMDA selective glutamate receptor signaling pathway. Retrieved January 14, 2026, from [Link]

  • Wollmuth, L. P., & Sobolevsky, A. I. (2004). Activation mechanisms of the NMDA receptor. In Ionotropic Glutamate Receptors in the CNS (pp. 263-294). Springer.
  • Artola, M., Ruiz-Avila, C., & Andreu, J. M. (2020). Cell division protein FtsZ: from structure and mechanism to antibiotic target. Future Microbiology, 15, 1035-1051.
  • Creative Biolabs. (2024, June 25). What are FtsZ inhibitors and how do they work? Retrieved January 14, 2026, from [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • Artola, M., Ruiz-Avila, C., & Andreu, J. M. (2020). Cell Division Protein FtsZ: From Structure and Mechanism to Antibiotic Target. Future Microbiology, 15, 1035-1051.
  • Chan, C. M., Chan, P. H., & Au-Yeung, S. C. F. (2021). Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. RSC Medicinal Chemistry, 12(6), 944-952.
  • Artola, M., Ruiz-Avila, C., & Andreu, J. M. (2020). Cell division protein FtsZ: from structure and mechanism to antibiotic target. Future Microbiology, 15, 1035-1051.
  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19163-19205.
  • World Organisation for Animal Health. (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing. Retrieved January 14, 2026, from [Link]

  • Palygin, O., Sadovnichy, V., Lekomtsev, V., Zaitsev, A., Vasiliev, D., & Varlamova, E. (2022). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. RSC Medicinal Chemistry, 13(7), 822-830.
  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • S-F., C., Mor, M., Maurelli, S., & Piomelli, D. (2013). Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 56(15), 6065-6078.
  • CHAIN. (2016). Antimicrobial Susceptibility Testing (CLSI) (Master) Version 1.01.
  • S-F., C., Mor, M., Maurelli, S., & Piomelli, D. (2013). Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 56(15), 6065-6078.
  • Wang, Y., Li, Y., Zhang, Y., Chen, Y., Li, J., & Wang, Y. (2022). Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. European Journal of Medicinal Chemistry, 239, 114553.
  • Wang, Y., Li, Y., Zhang, Y., Chen, Y., Li, J., & Wang, Y. (2022). Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. European Journal of Medicinal Chemistry, 239, 114553.
  • Palygin, O., Sadovnichy, V., Lekomtsev, V., Zaitsev, A., Vasiliev, D., & Varlamova, E. (2022). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. RSC Medicinal Chemistry, 13(7), 822-830.
  • Palygin, O., Sadovnichy, V., Lekomtsev, V., Zaitsev, A., Vasiliev, D., & Varlamova, E. (2022). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. RSC Medicinal Chemistry, 13(7), 822-830.
  • Palygin, O., Sadovnichy, V., Lekomtsev, V., Zaitsev, A., Vasiliev, D., & Varlamova, E. (2022). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. RSC Medicinal Chemistry, 13(7), 822-830.
  • De Simone, A., Russo, D., Ruda, G. F., Micoli, A., Ferraro, M., Di Martino, R. M. C., ... & Bottegoni, G. (2017). Design, synthesis, structure-activity relationship studies, and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling of a series of O-biphenyl carbamates as dual modulators of dopamine D3 receptor and fatty acid amide hydrolase. Journal of Medicinal Chemistry, 60(6), 2287-2304.
  • Toney, J. H., Hammond, G. G., & Cacciapuoti, A. F. (1999). Structure-activity relationships of biphenyl tetrazoles as metallo-beta-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(18), 2741-2746.
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  • Wagner, K. M., McRobb, F. M., & Peterson, J. M. (2018). Further exploration of the structure-activity relationship of dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 61(17), 7673-7691.
  • Mor, M., Rivara, S., & Lodola, A. (2008). Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. Current Topics in Medicinal Chemistry, 8(3), 200-213.
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Safety Operating Guide

Navigating the Disposal of 3'-Hydroxy-biphenyl-3-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3'-Hydroxy-biphenyl-3-carbaldehyde, a compound utilized in various research and development applications. As a biphenyl derivative containing a reactive aldehyde group, this substance requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals, offering practical, step-by-step guidance grounded in established safety principles.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. 3'-Hydroxy-biphenyl-3-carbaldehyde (CAS No. 400745-17-7) is classified under the Globally Harmonized System (GHS) as a substance that can cause significant irritation.[1]

Key Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Can lead to serious and potentially damaging eye irritation.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]

Given its classification as a skin and eye irritant and a potential respiratory irritant, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.[1]

Hazard ClassificationGHS CodeDescriptionSource
Skin Corrosion/IrritationSkin Irrit. 2Causes skin irritationPubChem[1]
Serious Eye Damage/IrritationEye Irrit. 2Causes serious eye irritationPubChem[1]
Specific Target Organ ToxicitySTOT SE 3May cause respiratory irritationPubChem[1]

The Core Principle: Segregation and Containment

The fundamental principle governing the disposal of 3'-Hydroxy-biphenyl-3-carbaldehyde is that it must be treated as hazardous chemical waste. It should never be disposed of via standard laboratory drains or in regular solid waste containers.[2][3][4] The aldehyde functional group and the biphenyl scaffold necessitate a cautious approach, aligning with guidelines for both chemical classes.

The disposal of aldehydes down the drain is strongly discouraged due to potential harm to aquatic ecosystems and infrastructure.[2][3] While this specific compound is not a polychlorinated biphenyl (PCB), the stringent regulations surrounding PCBs highlight the environmental persistence and potential toxicity of biphenyl structures, warranting their disposal as hazardous material.[5][6]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of 3'-Hydroxy-biphenyl-3-carbaldehyde waste, including pure compound, contaminated labware, and solutions.

Step 1: Personal Protective Equipment (PPE) and Safety Measures

Before beginning any waste collection, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[7][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

All handling of the compound and its waste should be performed within a certified chemical fume hood to minimize inhalation exposure.[9] Ensure that an eyewash station and safety shower are readily accessible.[7]

Step 2: Waste Stream Identification and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[2][4] Do not mix 3'-Hydroxy-biphenyl-3-carbaldehyde waste with incompatible materials such as strong oxidizing agents or strong bases.[7]

  • Solid Waste: Collect unused or expired 3'-Hydroxy-biphenyl-3-carbaldehyde, as well as contaminated consumables (e.g., weighing paper, gloves, absorbent pads), in a designated, compatible solid waste container.

  • Liquid Waste: Solutions containing 3'-Hydroxy-biphenyl-3-carbaldehyde should be collected in a separate, clearly labeled liquid waste container. Differentiate between aqueous and organic solvent waste streams.[2]

  • Sharps Waste: Contaminated sharps (e.g., needles, Pasteur pipettes) must be placed in a designated, puncture-resistant sharps container.

Step 3: Waste Container Management

The integrity and labeling of your waste container are paramount for safety and compliance.

  • Select a Compatible Container: Use a container made of a material chemically resistant to the waste. For liquid waste, a high-density polyethylene (HDPE) carboy is often suitable.[3][10]

  • Proper Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The full chemical name: "3'-Hydroxy-biphenyl-3-carbaldehyde" (no abbreviations).[2]

    • The concentration or percentage of each component if it is a mixture.[2]

    • The date the first waste was added.

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant).

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[2][3] This prevents the release of vapors and potential spills.

Step 4: Storage and Accumulation

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment (e.g., a larger, chemically resistant bin or tray) to contain potential leaks or spills.[2][4]

  • Segregation in Storage: Continue to segregate incompatible waste streams within the SAA.

Step 5: Arranging for Final Disposal

Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]

  • Follow Institutional Procedures: Adhere to your organization's specific protocols for requesting a waste pickup.

  • Do Not Exceed Limits: Be aware of the volume limits for hazardous waste accumulation in your laboratory's SAA.[3]

  • Manifesting: For off-site transportation, a hazardous waste manifest will be required, which will be handled by the disposal contractor in accordance with EPA and Department of Transportation (DOT) regulations.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3'-Hydroxy-biphenyl-3-carbaldehyde.

DisposalWorkflow Disposal Workflow for 3'-Hydroxy-biphenyl-3-carbaldehyde cluster_prep Preparation cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Final Disposal Start Generate Waste Containing 3'-Hydroxy-biphenyl-3-carbaldehyde PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE WasteType Identify Waste Type PPE->WasteType SolidWaste Solid Waste: (e.g., contaminated gloves, powder) WasteType->SolidWaste Solid LiquidWaste Liquid Waste: (e.g., solutions) WasteType->LiquidWaste Liquid SharpsWaste Sharps Waste: (e.g., contaminated pipettes) WasteType->SharpsWaste Sharps SolidContainer Place in Labeled, Compatible Solid Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled, Compatible Liquid Waste Carboy LiquidWaste->LiquidContainer SharpsContainer Place in Rigid, Puncture-Resistant Sharps Container SharpsWaste->SharpsContainer Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment SolidContainer->Store LiquidContainer->Store SharpsContainer->Store CloseContainer Ensure Containers are Closed Store->CloseContainer ContactEHS Contact Institutional EHS or Licensed Hazardous Waste Contractor for Pickup CloseContainer->ContactEHS

Sources

Personal protective equipment for handling 3'-Hydroxy-biphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 3'-Hydroxy-biphenyl-3-carbaldehyde

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 3'-Hydroxy-biphenyl-3-carbaldehyde. This document moves beyond a simple checklist to offer a comprehensive operational plan, grounded in the specific hazards of this compound and the broader principles of laboratory safety. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and data integrity.

Hazard Identification and Risk Assessment

3'-Hydroxy-biphenyl-3-carbaldehyde is an aromatic aldehyde. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as an irritant that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Understanding the nature of these hazards is the first step in mitigating risk.

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation[1]. Aromatic aldehydes as a class can cause contact dermatitis or allergic reactions in some individuals[2].

  • Eye Irritation: This is a significant hazard. Accidental splashes can cause serious eye irritation[1][3]. Immediate and thorough rinsing is critical in case of exposure[4][5][6].

  • Respiratory Irritation: Inhalation of the dust or vapors may irritate the respiratory tract[1][6]. While the compound is a solid at room temperature, weighing and transfer operations can generate airborne dust.

Given these hazards, all work with 3'-Hydroxy-biphenyl-3-carbaldehyde must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is mandatory. The following equipment provides a baseline for all operations involving this chemical.

Eye and Face Protection

Your eyes are highly vulnerable to chemical splashes and airborne dust[7].

  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear snug-fitting chemical splash goggles that meet ANSI Z87.1 standards for protection against liquid splashes[8][9].

  • Face Shield: When handling larger quantities (typically >50g) or performing operations with a higher risk of splashing (e.g., solution transfers, heating), a face shield must be worn in addition to safety goggles to protect the entire face[7][8].

Hand Protection

Proper glove selection is critical to prevent skin contact.

  • Glove Material: Use chemically resistant gloves. Nitrile or butyl rubber gloves are recommended for protection against aldehyde solutions[2]. Latex or polyvinyl chloride gloves are not effective and should not be used[2].

  • Glove Protocol:

    • Always inspect gloves for tears or punctures before use.

    • Practice the "double-gloving" technique for extended operations or when handling higher concentrations.

    • Remove and replace gloves immediately if you suspect contamination.

    • Never wear gloves outside the laboratory or touch common surfaces like doorknobs and keyboards.

    • Wash hands thoroughly with soap and water after removing gloves[4][10].

Body Protection
  • Laboratory Coat: A clean, fully-buttoned laboratory coat is required to protect your skin and personal clothing[8]. For tasks involving significant quantities of flammable solvents, a fire-resistant lab coat (e.g., Nomex®) should be considered[8][9].

  • Clothing and Footwear: Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting to protect your feet and legs from spills[8][9][11]. Polyester and acrylic fabrics should be avoided as they can melt and adhere to the skin in a fire[8].

Respiratory Protection

Engineering controls are the primary defense against respiratory hazards.

  • Fume Hood: All manipulations of 3'-Hydroxy-biphenyl-3-carbaldehyde should be performed inside a properly functioning chemical fume hood.

  • Respirator: If engineering controls are not feasible or in the event of a major spill or ventilation failure, respiratory protection is required[2]. A NIOSH-certified air-purifying respirator with organic vapor cartridges is necessary. Note that disposable dust masks are not effective against organic vapors[2]. Use of a respirator requires prior medical evaluation and fit-testing as per your institution's policy[8].

Operational Plans: PPE Protocols for Specific Tasks

The level of PPE required can be adjusted based on the specific task and the associated risk.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Splash GogglesSingle Pair of Nitrile GlovesLab Coat, Long Pants, Closed-toe ShoesRequired: Chemical Fume Hood
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Pair of Nitrile GlovesLab Coat, Long Pants, Closed-toe ShoesRequired: Chemical Fume Hood
Running Reaction at RT Chemical Splash GogglesSingle Pair of Nitrile GlovesLab Coat, Long Pants, Closed-toe ShoesRequired: Chemical Fume Hood
Work-up/Extraction Chemical Splash Goggles & Face ShieldDouble Pair of Nitrile GlovesLab Coat, Long Pants, Closed-toe ShoesRequired: Chemical Fume Hood
Handling a Major Spill Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-resistant Apron over Lab CoatRequired: NIOSH-approved Respirator

Step-by-Step Guidance: Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On)
  • Clothing: Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat: Put on and fully button your lab coat.

  • Respirator (if needed): Perform seal check.

  • Eye/Face Protection: Put on goggles, followed by a face shield if required.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing Sequence (Taking Off)
  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any contamination.

  • Eye/Face Protection: Remove face shield and goggles.

  • Respirator (if worn): Remove respirator.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Diagram: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate PPE.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Action Start Start: Handling 3'-Hydroxy-biphenyl-3-carbaldehyde AssessTask Assess Task: - Weighing? - Solution Prep? - Spill? Start->AssessTask BasePPE Baseline PPE: - Goggles - Nitrile Gloves - Lab Coat - Fume Hood AssessTask->BasePPE All Tasks AddFaceShield Add Face Shield AssessTask->AddFaceShield Splash Hazard (e.g., Solution Prep) AddRespirator Add NIOSH Respirator AssessTask->AddRespirator Spill or Ventilation Failure DoubleGloves Use Double Gloves AssessTask->DoubleGloves Splash Hazard or High Concentration Proceed Proceed with Task BasePPE->Proceed AddFaceShield->Proceed AddRespirator->Proceed DoubleGloves->Proceed

Caption: PPE selection workflow based on task-specific hazards.

Disposal Plan

Proper disposal is a critical part of the handling lifecycle.

  • Chemical Waste: All surplus 3'-Hydroxy-biphenyl-3-carbaldehyde and solutions containing it must be disposed of as hazardous chemical waste. Never dispose of aldehydes down the drain[12][13].

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated materials must be collected in a designated, sealed hazardous waste container for disposal through your institution's environmental health and safety office[13].

  • Empty Containers: Empty containers that held the chemical must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste[13]. The rinsed container can then be managed as regular trash after defacing the label[12].

Emergency Plan: Immediate Actions for Exposure

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes[2][4]. Seek medical attention if irritation persists[6].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[4][5]. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention[4][5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4][5].

Always have the Safety Data Sheet (SDS) available for emergency responders.

References

  • Precautions for Safe Use of Aldehydes . Homework.Study.com. [Link]

  • 3'-Hydroxy-biphenyl-3-carbaldehyde . PubChem, National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET - Aromatic Aldehydes . The John D. Walsh Company. [Link]

  • Aldehyde C-9 5998 - SAFETY DATA SHEET . Phoenix Fine Fragrance. [Link]

  • Aldehyde Disposal . PureWay. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide . Reed College. [Link]

  • Aldehydes . ChemicalSafetyFacts.org. [Link]

  • SAFETY DATA SHEET - 4'-Hydroxybiphenyl-4-carbonitrile . Thermo Fisher Scientific. [Link]

  • Safety Data Sheet(SDS) . LOTTE Chemical. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Personal Protective Equipment (PPE) Matrix Guidelines . William & Mary. [Link]

  • Essential Chemical PPE . Trimaco. [Link]

  • Personal Protective Equipment and Chemistry . ChemicalSafetyFacts.org. [Link]

  • Recommended PPE to handle chemicals . Bernardo Ecenarro. [Link]

  • 3-HYDROXYBENZALDEHYDE FOR SYNTHESIS MSDS . Loba Chemie. [Link]

Sources

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